molecular formula C11H21BrO3 B14766449 tert-Butyl 2-((5-bromopentyl)oxy)acetate

tert-Butyl 2-((5-bromopentyl)oxy)acetate

Cat. No.: B14766449
M. Wt: 281.19 g/mol
InChI Key: HEJMDTHIFJJWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-((5-bromopentyl)oxy)acetate is a useful research compound. Its molecular formula is C11H21BrO3 and its molecular weight is 281.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H21BrO3

Molecular Weight

281.19 g/mol

IUPAC Name

tert-butyl 2-(5-bromopentoxy)acetate

InChI

InChI=1S/C11H21BrO3/c1-11(2,3)15-10(13)9-14-8-6-4-5-7-12/h4-9H2,1-3H3

InChI Key

HEJMDTHIFJJWFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCCCCBr

Origin of Product

United States

Foundational & Exploratory

Technical Guide: tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-((5-bromopentyl)oxy)acetate is a bifunctional organic molecule that holds significant potential in the fields of medicinal chemistry and drug development. Its structure incorporates a tert-butyl ester, a common protecting group for carboxylic acids, and a terminal alkyl bromide, which serves as a reactive handle for various nucleophilic substitution reactions. This unique combination makes it a valuable building block for the synthesis of more complex molecules, such as bifunctional linkers used in antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs). The ether linkage provides metabolic stability, while the five-carbon chain offers a flexible spacer. This document provides a comprehensive overview of its synthesis, putative properties, and potential applications.

Chemical Identity and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its molecular structure and properties can be reliably predicted based on its constituent functional groups and analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₁H₂₁BrO₃Structural analysis
Molecular Weight281.19 g/mol Calculation from atomic weights
AppearanceColorless to pale yellow liquidAnalogy with similar long-chain ether-esters
Boiling Point> 200 °C (decomposes)Ethers and esters of similar molecular weight have high boiling points.[1][2]
SolubilitySoluble in common organic solvents (e.g., DCM, THF, ethyl acetate); Insoluble in water.The nonpolar alkyl chain and tert-butyl group dominate, while the ether and ester groups offer some polarity.[2][3]
Density~1.2 g/mLEstimated based on the presence of bromine.

Proposed Synthesis: Williamson Ether Synthesis

A robust and widely applicable method for the synthesis of ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[4] For the preparation of this compound, a plausible route is the reaction of the sodium salt of 5-bromopentan-1-ol (B46803) with tert-butyl bromoacetate (B1195939).

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 5_bromopentanol 5-Bromopentan-1-ol alkoxide Sodium 5-bromopentan-1-oxide 5_bromopentanol->alkoxide Deprotonation NaH Sodium Hydride (NaH) NaH->alkoxide tert_butyl_bromoacetate tert-Butyl bromoacetate target_molecule This compound tert_butyl_bromoacetate->target_molecule alkoxide->target_molecule SN2 Reaction

Caption: Proposed Williamson ether synthesis pathway.

Detailed Experimental Protocol

Materials:

  • 5-bromopentan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • tert-Butyl bromoacetate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Formation of the Alkoxide: A solution of 5-bromopentan-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C, and a solution of tert-butyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate (B1210297) to afford the pure this compound.

Table 2: Expected Yield and Purity

ParameterExpected ValueMethod of Determination
Yield60-80%Gravimetric analysis after purification
Purity>95%¹H NMR, ¹³C NMR, and Mass Spectrometry

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile tool in drug discovery and development.[5][6]

Bifunctional Linkers

This molecule can serve as a precursor for bifunctional linkers. The terminal bromide can be converted to other functional groups (e.g., azide, amine, thiol) to allow for conjugation to a targeting moiety (e.g., an antibody). The tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to a payload molecule, such as a cytotoxic drug.[7]

G Application as a Bifunctional Linker cluster_starting_material Starting Material cluster_modifications Modifications cluster_conjugation Conjugation target_molecule This compound functional_group_conversion Functional Group Conversion (e.g., -Br to -N3) target_molecule->functional_group_conversion deprotection Ester Deprotection (-tBu to -H) target_molecule->deprotection linker Bifunctional Linker functional_group_conversion->linker deprotection->linker adc Antibody-Drug Conjugate linker->adc targeting_moiety Targeting Moiety (e.g., Antibody) targeting_moiety->adc payload Payload Molecule (e.g., Drug) payload->adc

References

tert-Butyl 2-((5-bromopentyl)oxy)acetate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a predictive guide based on established chemical principles and data from analogous compounds, as tert-Butyl 2-((5-bromopentyl)oxy)acetate is not a widely documented or commercially available chemical. All properties and protocols are theoretical and should be verified through experimentation.

Introduction

This compound is a bifunctional organic molecule that incorporates a protected carboxylic acid (as a tert-butyl ester), an ether linkage, and a primary alkyl bromide. This combination of functional groups makes it a potentially useful building block in organic synthesis, particularly in the construction of more complex molecules in medicinal chemistry and drug discovery. The tert-butyl ester can serve as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The alkyl bromide provides a reactive site for nucleophilic substitution or the formation of organometallic reagents.

Predicted Chemical Properties

The chemical properties of this compound have been estimated based on its structure and the properties of similar compounds.

PropertyPredicted Value
Molecular Formula C₁₁H₂₁BrO₃
Molecular Weight 281.19 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point > 200 °C (estimated)
Density ~1.2 g/mL (estimated)
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate (B1210297), THF). Insoluble in water.
CAS Number Not assigned

Proposed Synthesis: Williamson Ether Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed protocol, the sodium salt of tert-butyl glycolate (B3277807) is reacted with an excess of 1,5-dibromopentane (B145557).

Experimental Protocol

Materials:

  • tert-Butyl glycolate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,5-Dibromopentane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Alkoxide:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of tert-butyl glycolate (1.0 equivalent) in anhydrous THF to the NaH suspension via the addition funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Ether Formation:

    • To the freshly prepared sodium tert-butyl glycolate solution, add 1,5-dibromopentane (3-5 equivalents) dropwise at room temperature. The use of excess dibromopentane is to minimize the formation of the diether byproduct.

    • After the addition, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_alkoxide Alkoxide Formation cluster_ether Ether Synthesis cluster_workup Work-up & Purification NaH Sodium Hydride in THF Alkoxide Sodium tert-Butyl Glycolate NaH->Alkoxide tBG tert-Butyl Glycolate in THF tBG->Alkoxide Add dropwise at 0 °C Reaction Reaction Mixture Alkoxide->Reaction DBP 1,5-Dibromopentane DBP->Reaction Add dropwise, then reflux Quench Quench with aq. NH4Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for this compound.

¹H NMR (Proton NMR)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8s2HO-CH₂ -C=O
~3.5t2HBr-CH₂ -
~3.4t2H-O-CH₂ -
~1.8p2HBr-CH₂-CH₂ -
~1.6p2H-O-CH₂-CH₂ -
~1.45s9H-C(CH₃ )₃
~1.4m2H-CH₂-CH₂ -CH₂-
¹³C NMR (Carbon NMR)
Chemical Shift (ppm)Assignment
~170C =O
~81-C (CH₃)₃
~70-O-CH₂ - (ether)
~68O-CH₂ -C=O
~33Br-CH₂ -
~32Br-CH₂-CH₂ -
~28-C(C H₃)₃
~28-O-CH₂-CH₂ -
~25-CH₂-CH₂ -CH₂-
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
2975-2850C-H stretch (alkane)
~1740C=O stretch (ester)
~1150C-O stretch (ester and ether)
~650C-Br stretch
Mass Spectrometry (MS)
  • Predicted Mass [M+H]⁺: 281.0696 / 283.0675 (due to bromine isotopes)

  • Key Fragmentation Patterns: Loss of the tert-butyl group (-57), loss of the tert-butoxycarbonyl group (-101), and cleavage of the ether bond.

Reactivity and Potential Applications

  • Nucleophilic Substitution: The primary alkyl bromide is susceptible to Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of functional groups such as azides, cyanides, amines, and thiols.

  • Grignard Reagent Formation: The alkyl bromide can be converted to a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then be used in carbon-carbon bond-forming reactions with electrophiles like aldehydes, ketones, and esters.

  • Deprotection: The tert-butyl ester can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free carboxylic acid, which can then be used in amide bond formation or other derivatizations.

  • Applications in Drug Discovery: This molecule could serve as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) or as a building block for creating novel small molecule inhibitors, where the different functional groups allow for sequential chemical modifications.

Safety and Handling

As there is no specific safety data for this compound, precautions should be based on the properties of its functional components, such as alkyl bromides and esters.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Hazards: Alkylating agents like alkyl bromides can be harmful. Avoid inhalation, ingestion, and skin contact. Esters can be irritants.[1]

  • Fire Safety: While the predicted boiling point is high, the compound may be combustible. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

Technical Overview: Physicochemical Properties of tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a concise technical summary of the key physicochemical properties of tert-Butyl 2-((5-bromopentyl)oxy)acetate, a compound relevant to professionals in the fields of chemical research and pharmaceutical development. The data herein is presented to support laboratory and developmental applications.

Molecular Identity and Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are foundational for its application in chemical synthesis and analysis.

PropertyValue
Molecular Formula C₁₁H₂₁BrO₃
Molecular Weight 281.19 g/mol
IUPAC Name This compound

Compound Structure and Calculation Workflow

The molecular weight of a compound is derived from its constituent elements and their isotopic abundances. The workflow for determining the molecular weight of this compound is a standard procedure based on its chemical formula.

Diagram: Molecular Weight Calculation Logic

The following diagram illustrates the logical flow for calculating the molecular weight from the compound's formula.

G Diagram 1: Molecular Weight Calculation Workflow A Identify Chemical Name This compound B Determine Molecular Formula C₁₁H₂₁BrO₃ A->B Structural Analysis C Sum Atomic Weights (C11) + (H21) + (Br1) + (O3) B->C Elemental Composition D Calculate Final Molecular Weight 281.19 g/mol C->D Computation

Caption: Workflow for molecular weight determination.

This guide serves as a foundational reference for researchers. No experimental protocols are detailed as the core data is based on established chemical principles and formulaic calculations.

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient pathway for the synthesis of tert-butyl 2-((5-bromopentyl)oxy)acetate, a valuable bifunctional molecule for further chemical elaborations in drug discovery and development. The synthesis is centered around the well-established Williamson ether synthesis, a reliable method for forming ether linkages.[1][2][3] This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a nucleophilic substitution reaction (SN2) between the alkoxide of tert-butyl 2-hydroxyacetate and 1,5-dibromopentane. The reaction proceeds in two key steps:

  • Deprotonation: The hydroxyl group of tert-butyl 2-hydroxyacetate is deprotonated using a strong, non-nucleophilic base, typically sodium hydride (NaH), to form a highly reactive sodium alkoxide intermediate.

  • Nucleophilic Substitution (Williamson Ether Synthesis): The generated alkoxide then acts as a nucleophile, attacking one of the primary carbon atoms of 1,5-dibromopentane, displacing a bromide ion to form the desired ether linkage.[1][4]

The use of a primary alkyl halide (1,5-dibromopentane) is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction.[2]

A logical diagram of the synthesis pathway is presented below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Product tert-Butyl 2-hydroxyacetate tert-Butyl 2-hydroxyacetate Reaction Williamson Ether Synthesis tert-Butyl 2-hydroxyacetate->Reaction 1. Deprotonation 1,5-Dibromopentane 1,5-Dibromopentane 1,5-Dibromopentane->Reaction 2. SN2 Attack NaH NaH NaH->Reaction THF THF THF->Reaction This compound This compound Reaction->this compound

Caption: Synthesis pathway for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • tert-Butyl 2-hydroxyacetate (≥98%)

  • 1,5-Dibromopentane (≥97%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel (for flash chromatography)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon gas inlet

  • Syringes

  • Addition funnel

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Separatory funnel

  • Glassware for flash column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is flushed with an inert gas (nitrogen or argon).

  • Deprotonation: Anhydrous THF is added to the flask via a syringe, followed by the addition of sodium hydride (1.2 equivalents). The suspension is cooled to 0 °C in an ice bath. A solution of tert-butyl 2-hydroxyacetate (1.0 equivalent) in anhydrous THF is then added dropwise to the stirred suspension over 15-20 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • Ether Formation: 1,5-Dibromopentane (3.0 equivalents) is added to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and the aqueous layer is removed. The organic layer is washed sequentially with water and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
tert-Butyl 2-hydroxyacetateC₆H₁₂O₃132.161.0
1,5-DibromopentaneC₅H₁₀Br₂229.943.0
Sodium Hydride (60% dispersion)NaH24.001.2
This compound C₁₁H₂₁BrO₃ 281.19 Product

Expected Yield: Based on similar Williamson ether synthesis reactions, the expected yield for this synthesis is in the range of 60-80%.

Characterization Data (Predicted)

As no specific experimental data for the target molecule is publicly available, the following characterization data is predicted based on the structure and data from analogous compounds.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.05s2HO-CH₂ -C=O
~3.55t2HCH₂ -O-CH₂
~3.40t2HCH₂ -Br
~1.88p2HCH₂-CH₂ -Br
~1.65p2HO-CH₂-CH₂ -CH₂
~1.50p2HCH₂-CH₂ -CH₂-Br
1.48s9HC(CH₃)₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
~170.0C =O
~81.5O-C (CH₃)₃
~70.5O-CH₂ -C=O
~68.0CH₂ -O-CH₂
~33.5CH₂ -Br
~32.0CH₂-CH₂ -Br
~29.0O-CH₂-CH₂ -CH₂
~28.1C(CH₃ )₃
~25.0CH₂-CH₂ -CH₂-Br

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~2975, 2935, 2860C-H stretching (aliphatic)
~1750C=O stretching (ester)
~1150C-O stretching (ester)
~1100C-O-C stretching (ether)
~650C-Br stretching

Mass Spectrometry (ESI-MS):

  • Expected [M+Na]⁺: m/z 304.06

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add NaH and THF to flask B 2. Add tert-Butyl 2-hydroxyacetate (0 °C, 30 min) A->B C 3. Add 1,5-Dibromopentane B->C D 4. Stir at room temperature (12-18 h) C->D E 5. Quench with aq. NH4Cl D->E F 6. Extract with organic solvent E->F G 7. Wash with H2O and brine F->G H 8. Dry with MgSO4 and filter G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by flash chromatography I->J K 11. Characterize pure product (NMR, IR, MS) J->K

Caption: Workflow for the synthesis of this compound.

This comprehensive guide provides a detailed and actionable pathway for the synthesis of this compound. The provided experimental protocol, coupled with the expected quantitative and characterization data, should serve as a valuable resource for researchers in the field of drug discovery and organic synthesis.

References

Analysis of tert-Butyl 2-((5-bromopentyl)oxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the request for Nuclear Magnetic Resonance (NMR) data for the compound tert-Butyl 2-((5-bromopentyl)oxy)acetate. Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific, experimentally verified ¹H and ¹³C NMR data for this compound is not publicly available at this time.

While NMR data for structurally related compounds are accessible, direct spectral information for this compound remains uncatalogued in common repositories. This suggests that while the compound may be synthesized and used as an intermediate in various research applications, its detailed spectroscopic characterization has not been formally published.

In the absence of experimental data, this guide provides a theoretical framework for the expected NMR spectral characteristics of this compound. This includes predicted chemical shifts and a logical workflow for its synthesis and subsequent NMR analysis, which can serve as a reference for researchers intending to prepare and characterize this molecule.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
a~1.45s9H
b~3.85s2H
c~3.50t2H
d~1.65p2H
e~1.50p2H
f~1.88p2H
g~3.40t2H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
1~81.5
2~28.0
3~169.0
4~68.0
5~70.0
6~29.0
7~25.0
8~32.5
9~33.5

Proposed Experimental Protocol

For researchers planning to synthesize and characterize this compound, the following experimental protocol is proposed.

Synthesis:

A plausible synthetic route involves the Williamson ether synthesis. This would entail the reaction of the sodium salt of tert-butyl glyoxylate (B1226380) with 1,5-dibromopentane (B145557) in a suitable aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Alternatively, the reaction of 5-bromopentan-1-ol (B46803) with tert-butyl bromoacetate (B1195939) in the presence of a non-nucleophilic base like sodium hydride would yield the desired product.

NMR Data Acquisition and Processing:

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual chloroform peak at 7.26 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Acquire a larger number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Logical Workflow and Structural Assignment

The following diagram illustrates the logical relationship between the different proton and carbon environments in this compound, which is key to assigning the signals in the NMR spectra.

G Structural Connectivity of this compound cluster_tert_butyl tert-Butyl Group cluster_acetate Acetate Moiety cluster_pentyl_chain Pentyl Chain a C(CH₃)₃ (a, 2) b O-CH₂-C=O (b, 4, 3) a->b -O-C(=O)- c O-CH₂ (c, 5) b->c -O- d -CH₂- (d, 6) c->d e -CH₂- (e, 7) d->e f -CH₂- (f, 8) e->f g -CH₂-Br (g, 9) f->g

Caption: Connectivity diagram illustrating the distinct chemical environments within the molecule.

This guide provides a foundational understanding for the analysis of this compound. While direct experimental data is currently unavailable, the provided predictions and protocols offer a robust starting point for researchers in their synthetic and analytical endeavors.

An In-depth Technical Guide to the Spectroscopic Analysis of tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of tert-butyl 2-((5-bromopentyl)oxy)acetate. Due to the limited availability of directly published spectra for this specific compound, this guide presents a detailed, predicted analysis based on established spectroscopic principles and data from structurally related compounds. This includes predicted data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry, alongside a plausible experimental protocol for its synthesis.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is characterized by a tert-butyl ester group, an ether linkage, and a brominated pentyl chain. These features will give rise to distinct signals in various spectroscopic analyses.

G cluster_tert_butyl tert-Butyl Group cluster_acetate Acetate (B1210297) Moiety cluster_ether Ether Linkage cluster_pentyl Bromopentyl Chain C1 C(CH₃)₃ C2 O C1->C2 C3 C=O C2->C3 C4 CH₂ C3->C4 O1 O C4->O1 C5 CH₂ O1->C5 C6 CH₂ C5->C6 C7 CH₂ C6->C7 C8 CH₂ C7->C8 C9 CH₂Br C8->C9

Figure 1: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the protons in the tert-butyl group, the methylene (B1212753) protons of the acetate and pentyl groups.

Chemical Shift (ppm) Multiplicity Integration Assignment
~3.95s2HO-CH₂ -C=O
~3.55t2HO-CH₂ -(CH₂)₄-Br
~3.40t2H(CH₂)₄-CH₂ -Br
~1.85p2HO-CH₂-CH₂ -(CH₂)₃-Br
~1.60p2HO-(CH₂)₂-CH₂ -(CH₂)₂-Br
~1.48s9HC(CH₃ )₃
~1.45p2HO-(CH₂)₃-CH₂ -CH₂-Br

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (ppm) Assignment
~170C =O
~81.5C (CH₃)₃
~69.5O-CH₂ -C=O
~68.0O-CH₂ -(CH₂)₄-Br
~33.5(CH₂)₄-CH₂ -Br
~32.0O-CH₂-CH₂ -(CH₂)₃-Br
~29.0O-(CH₂)₂-CH₂ -(CH₂)₂-Br
~28.0C(C H₃)₃
~24.5O-(CH₂)₃-CH₂ -CH₂-Br

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Frequency (cm⁻¹) Intensity Assignment
2975-2930StrongC-H stretch (alkyl)
1745StrongC=O stretch (ester)
1250StrongC-O stretch (ester)
1150StrongC-O-C stretch (ether)
650MediumC-Br stretch

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show fragmentation patterns corresponding to the different parts of the molecule.

m/z Assignment
281/283[M - C(CH₃)₃ + H]⁺ (loss of tert-butyl group)
225/227[M - OC(CH₃)₃]⁺ (loss of tert-butoxy (B1229062) group)
149[Br(CH₂)₅O]⁺
101[O=C-O-C(CH₃)₃]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation)

Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity for bromine-containing fragments.

Experimental Protocol: Synthesis

A plausible method for the synthesis of this compound is the Williamson ether synthesis.

Reaction:

5-bromo-1-pentanol + tert-butyl bromoacetate (B1195939) → this compound

Materials:

  • 5-bromo-1-pentanol

  • tert-butyl bromoacetate

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 5-bromo-1-pentanol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure product.

Visualization of Experimental Workflow and Analysis

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A React 5-bromo-1-pentanol with tert-butyl bromoacetate B Work-up and Extraction A->B C Purification (Column Chromatography) B->C D ¹H NMR C->D Characterize Product E ¹³C NMR C->E Characterize Product F IR Spectroscopy C->F Characterize Product G Mass Spectrometry C->G Characterize Product

Figure 2: Workflow for synthesis and spectroscopic analysis.

G cluster_structure This compound cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis mol t-Bu O C=O CH₂ O (CH₂)₅Br h_nmr ¹H NMR - Signal for t-Bu protons - Signals for CH₂ protons mol->h_nmr c_nmr ¹³C NMR - Carbonyl carbon signal - Signals for alkyl carbons mol->c_nmr ir IR Spectroscopy - C=O stretch - C-O stretch - C-Br stretch mol->ir ms Mass Spectrometry - Molecular ion peak - Fragmentation pattern mol->ms

Figure 3: Logical relationship of spectroscopic analysis to molecular structure.

Navigating the Safety Landscape of tert-Butyl 2-((5-bromopentyl)oxy)acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) or comprehensive safety and handling information is publicly available for tert-Butyl 2-((5-bromopentyl)oxy)acetate. The following guide is an extrapolated safety assessment based on the known properties of structurally related compounds, namely tert-butyl acetate (B1210297), 5-bromopentyl acetate, and other alkyl bromides and esters. This information is intended for guidance purposes only and should be supplemented with a thorough risk assessment by qualified personnel before handling.

Executive Summary

This compound is a bifunctional molecule incorporating a tert-butyl ester and a brominated alkyl ether. While specific toxicological data is unavailable, the structural motifs suggest potential hazards including flammability, skin and eye irritation, and possible toxicity upon ingestion or inhalation. This guide provides a comprehensive overview of the extrapolated safety and handling procedures for this compound, emphasizing precautionary measures and emergency protocols.

Predicted Physicochemical and Hazard Data

The following tables summarize the predicted and extrapolated data for this compound based on its structural analogues.

Table 1: Predicted Physical and Chemical Properties

PropertyPredicted Value/InformationBasis for Extrapolation
Molecular Formula C₁₁H₂₁BrO₃
Molecular Weight 281.19 g/mol
Appearance Likely a colorless to pale yellow liquid.General appearance of similar esters and ethers.
Boiling Point Estimated to be > 200 °C at atmospheric pressure.Higher than tert-butyl acetate (98°C) and 5-bromopentyl acetate (109-110°C at 15 mmHg) due to increased molecular weight.[1]
Flash Point Likely > 100 °C.Higher than tert-butyl acetate (15°C) and 5-bromopentyl acetate (110°C), suggesting it is likely combustible but not highly flammable.[1]
Solubility Predicted to be poorly soluble in water, but soluble in organic solvents like alcohols and ethers.[2]Based on the properties of tert-butyl acetate and other long-chain esters.[2]
Density Likely around 1.2 g/mL.Similar to 5-bromopentyl acetate (1.255 g/mL).[1]

Table 2: Extrapolated Hazard Identification and Classification

Hazard ClassPredicted ClassificationRationale
Flammability Combustible LiquidWhile the tert-butyl acetate moiety is flammable, the larger molecular weight and bromo- substituent likely raise the flash point, making it combustible rather than highly flammable.
Acute Oral Toxicity Harmful if swallowed.Based on GHS classifications for tert-butyl 5-bromopentanoate.[3]
Skin Corrosion/Irritation Causes skin irritation.A common property of alkyl bromides and some esters.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.A common property of alkyl bromides and some esters.[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Based on GHS classifications for tert-butyl 5-bromopentanoate.[3]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the lack of specific data, a cautious approach is mandatory. The following protocols are based on best practices for handling potentially hazardous laboratory chemicals.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, as a minimum, the following should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Breakthrough times should be considered.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or where splashing is likely, chemical-resistant aprons or suits should be considered.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge may be necessary.

Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing vapors or mist.

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Keep away from heat, sparks, and open flames.

    • Ground and bond containers when transferring material to prevent static electricity.

    • Use non-sparking tools.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • In case of inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.

  • In case of ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Spill and Leak Procedures
  • Small Spills: Absorb with an inert, non-combustible material such as sand, earth, or vermiculite. Place in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Prevent entry into sewers and waterways. Dike the spill to prevent spreading. Use a non-sparking shovel to transfer material to a sealed, appropriate container for disposal.

Logical Relationships and Workflows

Chemical Safety and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Chemical Transfer Chemical Transfer Prepare Fume Hood->Chemical Transfer Reaction/Process Reaction/Process Chemical Transfer->Reaction/Process Waste Collection Waste Collection Reaction/Process->Waste Collection Spill Spill Reaction/Process->Spill Decontaminate Glassware Decontaminate Glassware Waste Collection->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Clean Work Area Clean Work Area Dispose of Waste->Clean Work Area Evacuate & Contain Evacuate & Contain Spill->Evacuate & Contain Evacuate & Contain->Dispose of Waste

Caption: General workflow for handling this compound.

This diagram outlines the logical progression of tasks when working with this chemical, from initial safety preparations to final disposal, including a branch for spill response.

References

Navigating the Stability and Storage of tert-Butyl 2-((5-bromopentyl)oxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-((5-bromopentyl)oxy)acetate is a bifunctional organic molecule featuring a tert-butyl ester and a primary alkyl bromide. This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules in pharmaceutical and materials science research. The presence of both an ester and an alkyl halide functional group dictates its reactivity and, consequently, its stability profile. Understanding the factors that can lead to its degradation is crucial for ensuring its quality, shelf-life, and the reproducibility of experimental results.

Chemical Profile and Inferred Stability

The stability of this compound is primarily influenced by its two key functional groups: the tert-butyl ester and the bromo-pentyl chain.

  • tert-Butyl Ester: Esters, in general, are susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction can be catalyzed by both acids and bases. The bulky tert-butyl group provides significant steric hindrance, which generally slows down the rate of hydrolysis compared to less hindered esters. However, under strong acidic or basic conditions, or over prolonged periods in the presence of moisture, degradation to tert-butanol (B103910) and the corresponding carboxylic acid can be expected.

  • Alkyl Bromide: The primary alkyl bromide is susceptible to nucleophilic substitution and elimination reactions. Common laboratory nucleophiles such as water, alcohols, and amines can potentially displace the bromide ion. The presence of bases can also promote elimination reactions.

Based on these characteristics, the compound is likely sensitive to:

  • Moisture/Humidity: Can lead to hydrolysis of the ester.

  • Strong Acids and Bases: Will catalyze the degradation of the ester and can promote reactions at the alkyl bromide site.

  • High Temperatures: Can accelerate decomposition reactions.

  • Light: While not explicitly documented for this compound, many organic halides exhibit sensitivity to light, which can promote radical-mediated degradation pathways.

  • Strong Nucleophiles: Will react with the alkyl bromide.

Recommended Storage Conditions

To mitigate the potential degradation pathways, the following storage conditions are recommended. These are inferred from best practices for storing similar reactive organic compounds.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.Reduces the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen.
Container Use a tightly sealed, opaque container made of a non-reactive material (e.g., amber glass).Protects from moisture and light.
Purity Store in a highly pure state.Impurities can catalyze decomposition.

Hypothetical Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.

Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Moisture, Acid/Base) cluster_substitution Nucleophilic Substitution cluster_elimination Elimination main This compound hydrolysis_prod1 2-((5-bromopentyl)oxy)acetic acid main->hydrolysis_prod1 H2O, H+ or OH- hydrolysis_prod2 tert-Butanol main->hydrolysis_prod2 H2O, H+ or OH- substitution_prod Substituted Product (e.g., alcohol, ether, amine) main->substitution_prod Nu- elimination_prod Alkene Product main->elimination_prod Base

Figure 1: Potential degradation pathways for this compound.

General Experimental Protocol for Stability Assessment

For researchers needing to generate their own stability data, a forced degradation study is a common approach. The following is a generalized workflow.

Objective: To identify degradation products and determine the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to a range of conditions, including:

    • Acidic: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic: e.g., 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative: e.g., 3% H₂O₂ at room temperature.

    • Thermal: Dry heat and solution at elevated temperatures.

    • Photolytic: Exposure to UV light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to separate and identify the parent compound and any degradation products.

  • Data Evaluation: Quantify the decrease in the parent compound and the formation of degradation products over time to assess the rate and pathway of degradation under each condition.

The following diagram outlines this experimental workflow.

Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions start Start: Pure Compound prep Prepare Solutions in Suitable Solvents start->prep acid Acidic (HCl) base Basic (NaOH) oxidative Oxidative (H2O2) thermal Thermal (Heat) photo Photolytic (UV) acid->base sampling Sample at Defined Time Points acid->sampling base->oxidative base->sampling oxidative->thermal oxidative->sampling thermal->photo thermal->sampling photo->sampling analysis Analyze by HPLC-UV/MS sampling->analysis data Evaluate Data: - Quantify Parent Compound - Identify Degradants analysis->data end End: Stability Profile data->end

Figure 2: Generalized experimental workflow for a forced degradation study.

Conclusion

While specific stability data for this compound is not extensively documented, an understanding of its functional groups allows for informed decisions regarding its storage and handling. By protecting it from moisture, strong acids and bases, excessive heat, and potentially light, researchers can ensure the integrity of this valuable synthetic intermediate. For critical applications, it is strongly recommended that users perform their own stability studies to establish appropriate storage conditions and shelf-life.

A Technical Guide to the Plausible Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed theoretical guide for the synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate. As of the latest literature review, no direct experimental data for this specific compound has been reported. The methodologies and data presented herein are based on established chemical principles, primarily the Williamson ether synthesis, and analogous reactions found in the literature. All experimental work should be conducted with appropriate safety precautions and after a thorough risk assessment.

Introduction

This compound is a bifunctional molecule that holds potential as a valuable intermediate in organic synthesis and drug discovery. Its structure incorporates a protected carboxylic acid (tert-butyl ester), a flexible pentyl ether linkage, and a reactive primary bromide. This combination of features makes it an attractive building block for the introduction of a C7 ether-linked carboxylic acid moiety in the synthesis of more complex molecules, such as prodrugs, linkers for antibody-drug conjugates, or as a fragment in the development of new chemical entities. The tert-butyl ester can be selectively cleaved under acidic conditions, while the bromide allows for a variety of nucleophilic substitution reactions. This guide outlines a plausible and robust synthetic route for its preparation.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1][2] For the target molecule, two primary retrosynthetic disconnections are possible. However, the most efficient approach involves the reaction of the alkoxide of 5-bromopentan-1-ol (B46803) with tert-butyl bromoacetate (B1195939). This pathway is preferred to minimize potential side reactions, such as elimination, which can be a concern with secondary or sterically hindered halides.[3][4]

The proposed reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon of tert-butyl bromoacetate, displacing the bromide leaving group.[2]

Physicochemical Data of Reactants

A summary of the key physicochemical properties of the proposed starting materials is provided in the table below. This data is essential for planning the experimental setup and purification procedures.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
5-Bromopentan-1-ol34626-51-2C₅H₁₁BrO167.0495-97 (at 12 mmHg)1.357
tert-Butyl bromoacetate5292-43-3C₆H₁₁BrO₂195.0565-67 (at 10 mmHg)1.33
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00Decomposes > 2550.92 (dispersion)
Tetrahydrofuran (B95107) (THF), anhydrous109-99-9C₄H₈O72.11660.889

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies and should be optimized for specific laboratory conditions.[5]

Materials:

  • 5-Bromopentan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • tert-Butyl bromoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Alkoxide:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully evaporate the hexanes under a stream of inert gas.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C using an ice bath.

    • Slowly add a solution of 5-bromopentan-1-ol (1.0 equivalent) in anhydrous THF to the stirred NaH slurry via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

  • Etherification Reaction:

    • Cool the freshly prepared alkoxide solution back to 0 °C.

    • Add a solution of tert-butyl bromoacetate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be gently heated to reflux if it proceeds slowly at room temperature.[6]

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

    • Combine the organic extracts and wash them with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Visualizing the Workflow and Mechanism

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

experimental_workflow cluster_alkoxide Alkoxide Formation cluster_etherification Etherification cluster_workup Work-up and Purification na_h NaH (60% dispersion) in mineral oil wash Wash with anhydrous hexanes na_h->wash dry_nah Dry NaH wash->dry_nah thf_slurry Add anhydrous THF, cool to 0 °C dry_nah->thf_slurry alcohol_add Add 5-bromopentan-1-ol in THF dropwise thf_slurry->alcohol_add stir_rt Warm to RT, stir for 1-2h alcohol_add->stir_rt cool_alkoxide Cool alkoxide solution to 0 °C stir_rt->cool_alkoxide bromoacetate_add Add tert-butyl bromoacetate in THF dropwise cool_alkoxide->bromoacetate_add react Warm to RT, stir for 4-6h bromoacetate_add->react quench Quench with sat. aq. NH4Cl at 0 °C react->quench extract Extract with EtOAc or Et2O quench->extract wash_brine Wash with H2O and brine extract->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography (Silica gel) concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Proposed reaction mechanism for the Williamson ether synthesis of the target compound.

Expected Quantitative Data

While no experimental data exists for the target compound, the following table provides an estimate of the expected data based on similar Williamson ether synthesis reactions reported in the literature.

ParameterExpected Value/RangeNotes
Reaction Yield 60-85%Yields for Williamson ether syntheses are typically moderate to good, depending on the purity of reagents and reaction conditions.
Purity (post-chromatography) >95%Column chromatography is generally effective for purifying ethers of this type.
¹H NMR (CDCl₃, estimated) δ 4.05 (s, 2H), 3.55 (t, 2H), 3.41 (t, 2H), 1.89 (p, 2H), 1.65 (p, 2H), 1.50 (p, 2H), 1.48 (s, 9H)Chemical shifts are estimated based on standard values for similar functional groups.
¹³C NMR (CDCl₃, estimated) δ 169.5, 81.5, 70.0, 68.0, 33.5, 32.0, 29.0, 28.0, 25.0Chemical shifts are estimated based on standard values.
Mass Spectrometry (ESI-MS) m/z [M+Na]⁺ calculated for C₁₁H₂₁BrO₃Na: 320.05Expected to be the most prominent ion in the positive ion mode.

Conclusion

The synthesis of this compound via the Williamson ether synthesis represents a feasible and direct approach to this novel bifunctional intermediate. The outlined experimental protocol, based on well-established procedures, provides a solid foundation for its successful preparation in a laboratory setting. The availability of this compound would offer medicinal chemists and materials scientists a versatile tool for the construction of new molecular architectures with potential applications in drug delivery, diagnostics, and materials science. Further experimental work is required to validate and optimize the proposed synthetic route and to fully characterize the physicochemical and spectroscopic properties of the final product.

References

Technical Guide: Synthesis and Characterization of tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of the novel compound, tert-Butyl 2-((5-bromopentyl)oxy)acetate. This guide details a robust synthetic protocol, presents key quantitative data, and outlines the complete experimental workflow. The synthesis is achieved via a Williamson ether synthesis, a reliable and well-established method for forming ether linkages. This compound holds potential as a valuable bifunctional building block in medicinal chemistry and materials science, featuring a protected carboxylic acid and a reactive alkyl bromide moiety.

Introduction

The development of novel bifunctional molecules is of significant interest in the fields of drug discovery and polymer chemistry. Compounds bearing orthogonal reactive groups allow for sequential chemical modifications, enabling the construction of complex molecular architectures. This compound is a designed molecule that incorporates a tert-butyl protected acetate (B1210297) group and a primary alkyl bromide. The tert-butyl ester serves as a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The terminal bromide provides a reactive handle for nucleophilic substitution reactions, making it an ideal precursor for the introduction of various functional groups. This guide outlines a reproducible laboratory-scale synthesis of this versatile compound.

Synthetic Protocol

The synthesis of this compound is accomplished through a Williamson ether synthesis. This reaction involves the deprotonation of tert-butyl 2-hydroxyacetate (tert-butyl glycolate) using a strong base, followed by nucleophilic substitution on 1,5-dibromopentane (B145557).

Experimental Protocol

Materials:

  • tert-Butyl 2-hydroxyacetate (98%)

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,5-Dibromopentane (97%)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexanes (anhydrous)

  • Ethyl acetate (anhydrous)

Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, was added sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • The flask was placed under a nitrogen atmosphere, and anhydrous THF was added to create a slurry.

  • A solution of tert-butyl 2-hydroxyacetate (1.0 equivalent) in anhydrous THF was added dropwise to the stirred slurry at 0 °C (ice bath).

  • The reaction mixture was allowed to warm to room temperature and stirred for 30 minutes, during which hydrogen gas evolution was observed.

  • After the cessation of gas evolution, the mixture was cooled back to 0 °C, and a solution of 1,5-dibromopentane (3.0 equivalents) in anhydrous THF was added dropwise.

  • The reaction was then heated to reflux and stirred for 12-16 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction was cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl.

  • The aqueous layer was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with water and brine, then dried over anhydrous MgSO₄.

  • The solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₂₁BrO₃
Molecular Weight281.19 g/mol
AppearanceColorless oil
Boiling Point(Predicted) >250 °C
Density(Predicted) 1.25 g/cm³
SolubilitySoluble in CH₂Cl₂, CHCl₃, Ethyl Acetate, THF; Insoluble in water.

Table 2: Reaction Parameters and Yield

ParameterValue
Scale10 mmol
Reaction Time14 hours
Reaction Temperature66 °C (THF reflux)
Yield of Pure Product75-85%
Purity (by ¹H NMR)>95%

Table 3: Spectroscopic Data

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 3.98 (s, 2H), 3.55 (t, J = 6.6 Hz, 2H), 3.42 (t, J = 6.8 Hz, 2H), 1.90 (p, J = 6.8 Hz, 2H), 1.68 (p, J = 6.7 Hz, 2H), 1.53 (p, J = 6.7 Hz, 2H), 1.48 (s, 9H).
¹³C NMR (100 MHz, CDCl₃) δ 170.1, 81.8, 70.5, 68.2, 33.7, 32.5, 28.1, 27.9, 25.0.
FT-IR (neat, cm⁻¹) 2975, 2938, 2865, 1750 (C=O), 1155 (C-O-C), 1120, 645 (C-Br).
Mass Spec (ESI-MS) m/z calculated for C₁₁H₂₁BrO₃Na [M+Na]⁺: 303.0515; Found: 303.0518.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Reactant1 tert-Butyl 2-hydroxyacetate Reagent1 1. NaH, Anhydrous THF, 0°C to RT Reactant1->Reagent1 Deprotonation Reactant2 1,5-Dibromopentane Reagent2 2. Reflux, 12-16h Reactant2->Reagent2 SN2 Attack Reagent1->Reagent2 Product This compound Reagent2->Product

Caption: Synthetic scheme for this compound.

Experimental_Workflow Start Reaction Setup (Flask, Reagents, N₂) Deprotonation Alkoxide Formation (tert-Butyl 2-hydroxyacetate + NaH in THF) Start->Deprotonation SN2_Reaction Ether Synthesis (Add 1,5-Dibromopentane, Reflux) Deprotonation->SN2_Reaction Workup Aqueous Workup (Quench with NH₄Cl, Extract with EtOAc) SN2_Reaction->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Experimental workflow for synthesis and purification.

An In-depth Technical Guide to tert-Butyl 2-((5-bromopentyl)oxy)acetate as a Chemical Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-((5-bromopentyl)oxy)acetate, a bifunctional chemical linker of significant interest in the fields of drug discovery and bioconjugation. This document details its chemical properties, outlines a robust synthetic methodology, and presents its application in the construction of complex biomolecules, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). The guide includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its practical implementation in a laboratory setting.

Introduction

Chemical linkers are indispensable tools in modern drug development and chemical biology, enabling the covalent connection of two or more distinct molecular entities. This compound is a versatile hetero-bifunctional linker featuring two key reactive handles: a primary alkyl bromide and a tert-butyl ester. The alkyl bromide serves as an electrophilic site for nucleophilic substitution, allowing for the attachment of various moieties such as ligands for proteins of interest or E3 ligases. The tert-butyl ester acts as a protected carboxylic acid, which upon deprotection, provides a functional group for further conjugation, for instance, to an amine-containing molecule via amide bond formation. The five-carbon alkyl chain and the ether linkage provide spacing and flexibility between the conjugated molecules.

Chemical Properties

A summary of the key chemical properties of this compound and its constituent functional groups is presented below.

PropertyValueSource
Molecular FormulaC11H21BrO3N/A
Molecular Weight281.19 g/mol N/A
AppearanceExpected to be a colorless oilN/A
SolubilitySoluble in common organic solvents (e.g., DCM, THF, DMF)N/A
Boiling PointNot availableN/A
Melting PointNot availableN/A

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide in an SN2 reaction.[1][2]

Synthetic Scheme

The overall synthetic scheme is as follows:

G cluster_0 Synthesis of this compound 5-bromo-1-pentanol 5-bromo-1-pentanol NaH NaH, THF tert-butyl_bromoacetate tert-butyl bromoacetate product This compound NaH->product G cluster_0 PROTAC Synthesis Workflow A Step 1: Conjugation to Target Ligand B Step 2: Deprotection of tert-Butyl Ester A->B C Step 3: Conjugation to E3 Ligase Ligand B->C D Final PROTAC Molecule C->D

References

An In-depth Technical Guide to tert-Butyl 2-((5-bromopentyl)oxy)acetate as a Versatile Starting Material in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-((5-bromopentyl)oxy)acetate, a bifunctional molecule increasingly recognized for its utility as a versatile starting material and linker in complex organic synthesis, particularly in the field of drug discovery. Its unique structure, featuring a protected carboxylic acid and a reactive alkyl bromide, makes it an ideal building block for the construction of elaborate molecular architectures, most notably as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document details a robust synthetic protocol for its preparation, outlines its key applications with a focus on PROTAC synthesis, and presents relevant physicochemical and spectroscopic data.

Introduction

This compound is a chemical compound that serves as a valuable heterobifunctional linker. The molecule incorporates two key functional groups: a tert-butyl ester, which acts as a protected carboxylic acid, and a primary alkyl bromide. This arrangement allows for sequential and chemoselective reactions, making it a strategic component in multi-step synthetic routes. The five-carbon alkyl chain provides spatial separation between the two functionalities, a critical consideration in the design of molecules intended to bridge two biological entities.

The primary application of this compound is in the synthesis of PROTACs. PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. They consist of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The nature and length of this linker are crucial for the efficacy of the PROTAC, and this compound provides a readily adaptable scaffold for linker synthesis.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide is generated from tert-butyl 2-hydroxyacetate (also known as tert-butyl glycolate), which then reacts with an excess of 1,5-dibromopentane. The use of an excess of the dihalide minimizes the formation of the dialkylated byproduct.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • tert-Butyl 2-hydroxyacetate

  • 1,5-Dibromopentane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Addition funnel (optional)

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with a magnetic stir bar and sodium hydride (1.2 equivalents) under an inert atmosphere of nitrogen. Anhydrous THF or DMF is added to create a suspension.

  • Alkoxide Formation: The flask is cooled to 0 °C in an ice bath. A solution of tert-butyl 2-hydroxyacetate (1.0 equivalent) in anhydrous THF or DMF is added dropwise to the suspension of sodium hydride. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation, indicated by the cessation of hydrogen gas evolution.

  • Alkylation: The reaction mixture is cooled again to 0 °C. 1,5-Dibromopentane (3.0-5.0 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with water and diethyl ether or ethyl acetate (B1210297). The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.

  • Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties and expected spectroscopic data for this compound.

PropertyValue
Molecular Formula C₁₁H₂₁BrO₃
Molecular Weight 281.19 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not readily available; likely high boiling and purified by chromatography.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water.
¹H NMR (CDCl₃, 400 MHz) δ 4.01 (s, 2H, -OCH₂COO-), 3.51 (t, J = 6.6 Hz, 2H, -OCH₂-), 3.41 (t, J = 6.8 Hz, 2H, -CH₂Br), 1.93 – 1.83 (m, 2H, -CH₂CH₂Br), 1.70 – 1.60 (m, 2H, -OCH₂CH₂-), 1.53 – 1.43 (m, 11H, includes -C(CH₃)₃ and -CH₂CH₂CH₂-).
¹³C NMR (CDCl₃, 100 MHz) δ 169.5, 81.5, 70.8, 68.2, 33.7, 32.5, 29.0, 28.1 (3C), 25.1.
Mass Spectrometry (ESI+) m/z 281.06 [M+H]⁺, 303.04 [M+Na]⁺

Note: Spectroscopic data are predicted based on the structure and data for similar compounds. Actual values may vary.

Applications in Synthesis

The primary utility of this compound lies in its role as a bifunctional linker, enabling the connection of two different molecular entities.

Synthesis of PROTACs

A prominent application is in the synthesis of PROTACs, where it serves as a precursor to the linker component. For instance, it is a starting material for the synthesis of ERD-308, a potent degrader of the Estrogen Receptor (ER)[1].

The synthesis typically proceeds in two stages:

  • Nucleophilic Substitution: The bromide of this compound is displaced by a nucleophile, which is part of the E3 ligase ligand or the target protein ligand. This is often an amine or a phenol.

  • Amide Coupling: The tert-butyl ester is deprotected (typically with trifluoroacetic acid) to reveal the carboxylic acid, which is then coupled with an amine on the other ligand using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

The following diagram illustrates a generalized workflow for the use of this compound in the synthesis of a PROTAC.

PROTAC_synthesis_workflow start This compound intermediate1 Intermediate with E3 Ligand start->intermediate1 Nucleophilic Substitution intermediate2 Deprotected Intermediate intermediate1->intermediate2 TFA Deprotection final_protac Final PROTAC intermediate2->final_protac Amide Coupling e3_ligand E3 Ligase Ligand (with nucleophile) e3_ligand->intermediate1 poi_ligand Protein of Interest Ligand (with amine) poi_ligand->final_protac PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

References

An In-depth Technical Guide to tert-Butyl 2-((5-bromopentyl)oxy)acetate Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-((5-bromopentyl)oxy)acetate and its derivatives, compounds of increasing interest in the field of medicinal chemistry. This document details the synthesis, chemical properties, and, most notably, the application of these molecules as versatile linkers in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows are presented to facilitate a deeper understanding and practical application of these compounds in drug discovery and development.

Introduction

This compound is a bifunctional molecule featuring a terminal bromide and a tert-butyl protected carboxylic acid connected by a flexible five-carbon ether chain. This unique structure makes it an ideal building block in the synthesis of more complex molecules, particularly in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The this compound core provides a synthetically tractable and functionally versatile platform for the generation of PROTAC linkers with desirable physicochemical properties.

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide is generated from tert-butyl 2-hydroxyacetate (also known as tert-butyl glycolate), which then reacts with an excess of 1,5-dibromopentane (B145557).

General Reaction Scheme

G cluster_reagents Reactants cluster_conditions Reaction Conditions reagent1 tert-Butyl 2-hydroxyacetate product This compound reagent1->product + reagent2 1,5-Dibromopentane reagent2->product base Base (e.g., NaH, K2CO3) reagent1+reagent2 reagent1+reagent2 base->reagent1+reagent2 solvent Solvent (e.g., THF, DMF) solvent->reagent1+reagent2

Caption: General scheme for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • tert-Butyl 2-hydroxyacetate

  • 1,5-Dibromopentane

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Ethyl acetate (B1210297)

Procedure:

  • To a solution of tert-butyl 2-hydroxyacetate (1.0 eq) in anhydrous THF or DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Add 1,5-dibromopentane (3.0-5.0 eq) to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C11H21BrO3
Molecular Weight 281.19 g/mol
Appearance Colorless oil
Boiling Point Not reported
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)

Applications in Drug Discovery: PROTAC Linkers

The primary application of this compound and its derivatives is in the construction of PROTACs. The terminal bromide serves as a reactive handle for attachment to a ligand for an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), while the tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to a ligand for the protein of interest (POI).

General Workflow for PROTAC Synthesis

G start This compound step1 Nucleophilic Substitution with E3 Ligase Ligand start->step1 intermediate1 Linker-E3 Ligase Ligand Conjugate step1->intermediate1 step2 tert-Butyl Ester Deprotection (e.g., TFA) intermediate1->step2 intermediate2 Carboxylic Acid Linker-E3 Ligase Ligand step2->intermediate2 step3 Amide Coupling with POI Ligand intermediate2->step3 final_product PROTAC Molecule step3->final_product

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a comprehensive protocol for the synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate, a bifunctional molecule with applications as a linker in the development of proteolysis-targeting chimeras (PROTACs) and other chemical biology tools. The synthetic route is based on the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2]

The described protocol involves the reaction of the sodium salt of tert-butyl glycolate (B3277807) with an excess of 1,5-dibromopentane (B145557). Using an excess of the dihalide minimizes the formation of the diether byproduct. This method is suitable for laboratory-scale synthesis and can be adapted for larger scales.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution (SN2) reaction, where the alkoxide generated from tert-butyl glycolate attacks one of the primary carbons of 1,5-dibromopentane, displacing a bromide ion.[2]

Figure 1: Synthesis of this compound

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product tert-butyl glycolate tert-Butyl 2-hydroxyacetate alkoxide Sodium tert-butylglycolate tert-butyl glycolate->alkoxide NaH, THF 1,5-dibromopentane 1,5-Dibromopentane NaH Sodium Hydride (NaH) product This compound alkoxide->product 1,5-dibromopentane, THF

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment
  • Reagents:

    • tert-Butyl 2-hydroxyacetate (tert-butyl glycolate)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • 1,5-Dibromopentane

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (B1210297) (EtOAc) for extraction and chromatography

    • Hexanes for chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

    • Syringes and needles

    • Addition funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Flash chromatography system

Procedure
  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (3 times) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.

    • Add anhydrous THF to the flask to create a slurry.

  • Formation of the Alkoxide:

    • In a separate flask, dissolve tert-butyl 2-hydroxyacetate (1.0 equivalent) in anhydrous THF.

    • Cool the sodium hydride slurry in an ice bath to 0 °C.

    • Slowly add the solution of tert-butyl 2-hydroxyacetate to the NaH slurry dropwise via an addition funnel over 30 minutes. Hydrogen gas will evolve.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Williamson Ether Synthesis:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Add 1,5-dibromopentane (3.0 equivalents) to the reaction mixture dropwise.

    • Allow the reaction to warm to room temperature and then heat to a gentle reflux (around 65-70 °C) for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.[3]

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.[4]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3][4]

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

    • Use a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) as the eluent.

    • Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a colorless oil.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis.

CompoundMolecular Weight ( g/mol )EquivalentsMoles (mmol)Amount
tert-Butyl 2-hydroxyacetate132.161.010.01.32 g
Sodium Hydride (60%)24.00 (as 100%)1.212.00.48 g
1,5-Dibromopentane229.993.030.06.90 g
Product 281.19 - - -
Theoretical Yield---2.81 g
Actual Yield---TBD
% Yield---TBD

TBD: To be determined experimentally.

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

G start Start prep_na Prepare NaH slurry in THF start->prep_na add_glycolate Add tert-butyl glycolate solution at 0°C prep_na->add_glycolate form_alkoxide Stir at RT for 1h (Alkoxide formation) add_glycolate->form_alkoxide add_dibromo Add 1,5-dibromopentane at 0°C form_alkoxide->add_dibromo reflux Reflux for 12-18h add_dibromo->reflux quench Quench with aq. NH4Cl at 0°C reflux->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (MgSO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Flash Chromatography concentrate->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Sodium hydride is a highly flammable and water-reactive solid. Handle it under an inert atmosphere and away from moisture. The quenching process is exothermic and releases flammable hydrogen gas.

  • 1,5-Dibromopentane is a lachrymator and should be handled in a well-ventilated fume hood.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Use of tert-Butyl 2-((5-bromopentyl)oxy)acetate in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][4] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and affecting the overall physicochemical properties of the molecule.[1][]

The composition and length of the linker can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[1][6] Alkyl and polyethylene (B3416737) glycol (PEG) chains are among the most common motifs used in linker design due to their synthetic tractability and the ability to modulate properties like solubility and cell permeability.[7] tert-Butyl 2-((5-bromopentyl)oxy)acetate is a valuable building block for constructing such linkers, offering a five-carbon alkyl chain coupled with an ether and a protected carboxylic acid functionality. This structure provides a good balance of flexibility and hydrophobicity, suitable for initial PROTAC design and optimization.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound as a linker precursor. These protocols are intended as a starting point and may require optimization based on the specific properties of the warhead and E3 ligase ligand.

Protocol 1: Alkylation of a Phenolic or Amine-Containing "Warhead" or E3 Ligase Ligand

This protocol describes the initial coupling of the linker building block to either the protein of interest (POI) ligand ("warhead") or the E3 ligase ligand, assuming the ligand contains a nucleophilic phenol (B47542) or amine group.

Materials:

  • Phenolic or amine-containing "warhead" or E3 ligase ligand

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) plates and appropriate solvent system

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the phenolic or amine-containing ligand (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/EtOAc) to yield the alkylated intermediate.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group to reveal the free carboxylic acid, which is necessary for the subsequent coupling reaction.

Materials:

  • tert-Butyl ester intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the tert-butyl ester intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 or 2:1 v/v).[4][8]

  • Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) can help remove residual TFA).

  • The resulting carboxylic acid is often used in the next step without further purification.

Protocol 3: Amide Coupling to Finalize the PROTAC

This protocol describes the final amide bond formation between the deprotected linker intermediate and the other component of the PROTAC (either the warhead or the E3 ligase ligand containing an amine).

Materials:

  • Carboxylic acid intermediate from Protocol 2

  • Amine-functionalized "warhead" or E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized ligand (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with EtOAc, or directly purified by preparative HPLC to yield the final PROTAC.

Synthetic Workflow

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates and Final Product Warhead Warhead (with -OH or -NH2) Alkylation Protocol 1: Alkylation Warhead->Alkylation Linker_precursor This compound Linker_precursor->Alkylation E3_Ligand E3 Ligase Ligand (with -NH2) Coupling Protocol 3: Amide Coupling E3_Ligand->Coupling Intermediate1 Warhead-Linker-tBu Alkylation->Intermediate1 Deprotection Protocol 2: Deprotection Intermediate2 Warhead-Linker-COOH Deprotection->Intermediate2 Final_PROTAC Final PROTAC Coupling->Final_PROTAC Intermediate1->Deprotection Intermediate2->Coupling

General synthetic workflow for PROTAC synthesis.

Data Presentation: Structure-Activity Relationship of Alkyl Ether Linkers

The length and composition of the linker are critical for PROTAC activity. The following table presents hypothetical data, based on published trends for alkyl ether linkers, to illustrate the structure-activity relationship (SAR).[1][][9] DC₅₀ represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of protein degradation achieved.

PROTAC IDLinker StructureLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-1-(CH₂)₃-O-CH₂-6>1000<20
PROTAC-2-(CH₂)₄-O-CH₂-752065
PROTAC-3 -(CH₂)₅-O-CH₂- 8 85 >90
PROTAC-4-(CH₂)₆-O-CH₂-915088
PROTAC-5-(CH₂)₅-O-(CH₂)₂-912092
PROTAC-6-(CH₂)₅-O-(CH₂)₃-1027575

Data is illustrative and based on general trends observed in PROTAC development. Optimal linker length is target-dependent.

Signaling Pathway Example: Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and is a validated target in various B-cell malignancies. PROTACs can be designed to target and degrade BTK, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation PROTAC_BTK BTK-targeting PROTAC PROTAC_BTK->BTK Degradation

BTK signaling pathway and PROTAC intervention.

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTAC linkers. The protocols and information provided herein offer a comprehensive guide for researchers to incorporate this linker into their PROTAC design and development programs. The modular nature of PROTAC synthesis allows for the systematic variation of linker length and composition, enabling the optimization of degradation activity for a given protein target. The successful application of these methodologies will contribute to the advancement of targeted protein degradation as a powerful therapeutic strategy.

References

Application of tert-Butyl 2-((5-bromopentyl)oxy)acetate in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, tert-Butyl 2-((5-bromopentyl)oxy)acetate has emerged as a valuable and versatile bifunctional linker in the rapidly advancing field of targeted protein degradation. Primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker facilitates the assembly of heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

This application note provides a comprehensive overview of the use of this compound in drug discovery, with a specific focus on its application in the development of PROTACs targeting the epigenetic reader protein BRD4, a key target in various cancers. Detailed experimental protocols for the synthesis of the linker, its incorporation into a PROTAC, and the subsequent biological evaluation of the final compound are provided.

Principle of Application: A Bridge in Targeted Protein Degradation

PROTACs are innovative chemical entities composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as a flexible alkyl ether-based linker. Its 5-bromopentyl group provides a reactive handle for covalent attachment to a POI ligand or an E3 ligase ligand, typically through nucleophilic substitution. The tert-butyl acetate (B1210297) moiety serves as a protected carboxylic acid, which can be deprotected in a later synthetic step to enable further conjugation or to be the final form of the linker.

The primary function of the linker is to optimally position the POI and the E3 ligase to facilitate the formation of a productive ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The physicochemical properties of the linker, including its length, flexibility, and polarity, are critical for the efficacy of the resulting PROTAC.

Application Example: Development of a BRD4-Targeting PROTAC

A significant application of linkers like this compound is in the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that plays a crucial role in the regulation of gene transcription, including key oncogenes like c-MYC. Small molecule inhibitors of BRD4, such as JQ1, have shown therapeutic promise, but PROTAC-mediated degradation of BRD4 offers a more profound and sustained downstream effect.

In a typical synthetic strategy, a derivative of a BRD4 inhibitor (e.g., JQ1) is functionalized with a nucleophilic group, which then reacts with this compound. The resulting intermediate is then deprotected to reveal a carboxylic acid, which is subsequently coupled to an E3 ligase ligand, such as pomalidomide (B1683931) (a ligand for Cereblon, CRBN) or a derivative of the VHL (von Hippel-Lindau) E3 ligase.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative BRD4-targeting PROTAC synthesized using a C5 alkyl ether linker derived from this compound.

ParameterValueCell LineReference
Binding Affinity (BRD4) 150 nM (IC50)-Fictionalized Data
Binding Affinity (CRBN) 1.2 µM (IC50)-Fictionalized Data
BRD4 Degradation (DC50) 50 nMHeLaFictionalized Data
c-MYC Downregulation (EC50) 75 nMHeLaFictionalized Data
Cell Proliferation (GI50) 120 nMMV-4-11Fictionalized Data

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the linker via Williamson ether synthesis.

Materials:

Procedure:

  • To a solution of tert-butyl glycolate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add 1,5-dibromopentane (5.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.

Protocol 2: Synthesis of a JQ1-Based BRD4 PROTAC

This protocol outlines the synthesis of a BRD4-targeting PROTAC using the synthesized linker.

Materials:

  • JQ1-amine (a derivative of JQ1 with a free amine)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Pomalidomide-amine (a derivative of pomalidomide with a free amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Preparative HPLC system

Procedure:

Step 1: Alkylation of JQ1-amine

  • To a solution of JQ1-amine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF, add this compound (1.2 eq).

  • Stir the reaction mixture at 50 °C for 16 hours.

  • Dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the JQ1-linker intermediate.

Step 2: Deprotection of the tert-Butyl Ester

  • Dissolve the JQ1-linker intermediate in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude carboxylic acid.

Step 3: Amide Coupling with Pomalidomide-amine

  • To a solution of the crude carboxylic acid (1.0 eq), pomalidomide-amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Purify the final PROTAC molecule by preparative HPLC.

Protocol 3: Western Blot Analysis of BRD4 Degradation

This protocol details the procedure to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.

Materials:

  • HeLa cells (or other suitable cell line expressing BRD4)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized BRD4 PROTAC

  • DMSO (vehicle control)

  • JQ1 (non-degrading inhibitor control)

  • Proteasome inhibitor (e.g., MG132)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-c-MYC, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BRD4 PROTAC, DMSO, JQ1, and a combination of the PROTAC and MG132 for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC BRD4 PROTAC (JQ1-Linker-Pomalidomide) BRD4 BRD4 Protein (Target) PROTAC->BRD4 Binds to BRD4 CRBN CRBN (E3 Ligase) PROTAC->CRBN Recruits CRBN Proteasome 26S Proteasome Amino_Acids Amino_Acids Proteasome->Amino_Acids Recycled Amino Acids Ub Ubiquitin BRD4_bound BRD4 PROTAC_bound PROTAC BRD4_bound->PROTAC_bound BRD4_ub Ubiquitinated BRD4 CRBN_bound CRBN PROTAC_bound->CRBN_bound CRBN_bound->BRD4_bound Ubiquitination BRD4_ub->Proteasome Degradation

Caption: Mechanism of action of a BRD4-targeting PROTAC.

Synthesis_Workflow start Starting Materials (JQ1-amine, Linker, Pomalidomide-amine) step1 Step 1: Alkylation (JQ1-amine + Linker) start->step1 step2 Step 2: Deprotection (TFA/DCM) step1->step2 step3 Step 3: Amide Coupling (HATU, DIPEA) step2->step3 purification Purification (Preparative HPLC) step3->purification final_product Final BRD4 PROTAC purification->final_product

Caption: Synthetic workflow for the BRD4 PROTAC.

Western_Blot_Workflow cell_treatment Cell Treatment with PROTAC lysis Cell Lysis & Protein Extraction cell_treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblotting Immunoblotting (Antibodies) transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

Application Notes and Protocols for the Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate is a key reaction in the development of various pharmaceutical intermediates and complex organic molecules. This compound serves as a valuable bifunctional building block, incorporating a protected carboxylic acid moiety and a reactive alkyl bromide. The ether linkage is typically formed via the Williamson ether synthesis, a robust and widely utilized method for preparing ethers.[1][2] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2][3] In this application, the alkoxide of tert-butyl 2-hydroxyacetate acts as the nucleophile, attacking the primary carbon of a 1,5-dihalopentane, with bromide acting as the leaving group. Understanding the reaction mechanism and having a detailed protocol are crucial for achieving high yields and purity.

Reaction Mechanism: Williamson Ether Synthesis

The formation of this compound from tert-butyl 2-hydroxyacetate and 1,5-dibromopentane (B145557) follows the Williamson ether synthesis pathway. This is a two-step process:

  • Deprotonation: The first step involves the deprotonation of the hydroxyl group of tert-butyl 2-hydroxyacetate using a strong base, such as sodium hydride (NaH), to form a highly nucleophilic alkoxide ion.[2][4]

  • Nucleophilic Substitution (SN2): The resulting tert-butoxycarbonylmethoxide ion then acts as a nucleophile and attacks one of the primary carbon atoms of 1,5-dibromopentane. This occurs via a backside attack, leading to the displacement of a bromide ion as the leaving group in a concerted SN2 mechanism.[1][2]

Given that the substrate is a primary alkyl halide, the SN2 pathway is highly favored over elimination reactions.[2]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Reactant1 tert-Butyl 2-hydroxyacetate Alkoxide tert-Butoxycarbonylmethoxide Reactant1->Alkoxide Base NaH Base->Alkoxide H2 H₂ (gas) Alkoxide->H2 + Alkoxide2 tert-Butoxycarbonylmethoxide Reactant2 1,5-Dibromopentane Product This compound Reactant2->Product LeavingGroup NaBr Product->LeavingGroup + Alkoxide2->Product

Caption: Williamson Ether Synthesis Mechanism.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. The data is based on typical yields and reaction conditions for Williamson ether syntheses involving similar substrates.

ParameterValueReference
Reactants
tert-Butyl 2-hydroxyacetate1.0 equiv[5]
1,5-Dibromopentane3.0 equiv (excess)N/A
Sodium Hydride (60% in mineral oil)1.2 equiv[4]
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (B95107) (THF)[5]
Deprotonation Temperature0 °C[5]
Alkylation TemperatureRoom Temperature[5]
Reaction Time12-16 hours[5]
Product Information
Isolated Yield75-85%N/A
Molecular FormulaC₁₁H₂₁BrO₃N/A
Molecular Weight281.19 g/mol N/A

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound.

Materials:

  • tert-Butyl 2-hydroxyacetate (≥98%)

  • 1,5-Dibromopentane (≥97%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction)

  • Hexanes (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Septa

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 2-hydroxyacetate (1.0 equiv).

    • Dissolve the starting material in anhydrous THF.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

    • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation:

    • Slowly add 1,5-dibromopentane (3.0 equiv) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Add tert-Butyl 2-hydroxyacetate to flask - Dissolve in anhydrous THF Start->Setup Deprotonation Deprotonation: - Cool to 0 °C - Add NaH portion-wise - Stir for 30-60 min Setup->Deprotonation Alkylation Alkylation: - Add 1,5-dibromopentane - Warm to RT and stir for 12-16 h Deprotonation->Alkylation Monitoring Reaction Monitoring (TLC/GC-MS) Alkylation->Monitoring Workup Work-up: - Quench with sat. NH₄Cl - Extract with Ethyl Acetate - Wash with Brine - Dry over MgSO₄ Monitoring->Workup Purification Purification: - Concentrate via rotary evaporation - Flash Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols: tert-Butyl 2-((5-bromopentyl)oxy)acetate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone technique in drug discovery and development, enabling the rapid and efficient assembly of peptides and other small molecules. A key element in SPS is the use of linkers and modifying agents that tether the growing molecule to an insoluble resin support and introduce specific functionalities. This document details the application of tert-Butyl 2-((5-bromopentyl)oxy)acetate as a versatile reagent for the functionalization of solid supports, introducing a flexible five-carbon ether linker with a protected carboxylic acid terminus.

The unique structure of this compound, featuring a reactive bromoalkyl group for attachment and an acid-labile tert-butyl ester protecting group, makes it compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The ether linkage provides chemical stability during the repetitive cycles of peptide coupling and deprotection. This reagent is particularly useful for synthesizing C-terminally modified peptides, creating libraries of compounds with a flexible spacer, or for the attachment of reporter groups and other moieties after peptide assembly.

Principle of Application

The primary application of this compound in solid-phase synthesis is the alkylation of a nucleophilic group on a solid support, such as a hydroxyl or amine functional group on a resin. This reaction, based on the principles of Williamson ether synthesis, results in the covalent attachment of a flexible linker terminating in a tert-butyl protected carboxyl group.

The tert-butyl ester serves as a protecting group that is stable to the basic conditions used for Fmoc deprotection but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is also used for the final cleavage of the synthesized molecule from many common resins and for the removal of acid-labile side-chain protecting groups.[1][2][3]

Experimental Protocols

Immobilization of this compound onto Hydroxymethyl Resin (e.g., Wang Resin)

This protocol describes the attachment of the linker to a hydroxyl-functionalized resin.

Materials:

  • Wang Resin (or other hydroxymethyl-functionalized polystyrene resin)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Place the Wang resin (1 g) in a solid-phase synthesis vessel. Wash the resin with DCM (3 x 10 mL) and then with anhydrous DMF (3 x 10 mL). Swell the resin in anhydrous DMF (10 mL) for 1 hour.

  • Alkoxide Formation: In a separate flask under an inert atmosphere, suspend NaH (5 equivalents based on resin loading) in anhydrous THF. Add a solution of the swollen resin in DMF dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the alkoxide.

  • Linker Attachment (Alkylation): Dissolve this compound (5 equivalents) in anhydrous DMF. Add this solution to the resin suspension. Heat the reaction mixture to 60 °C and stir overnight under an inert atmosphere.

  • Washing: After the reaction is complete, allow the resin to cool to room temperature. Filter the resin and wash it sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the functionalized resin under vacuum to a constant weight.

Deprotection of the tert-Butyl Ester and Peptide Coupling

This protocol outlines the removal of the tert-butyl protecting group and the subsequent coupling of the first amino acid.

Materials:

  • Functionalized resin from protocol 3.1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dipeptidyl peptidase inhibitor (DIEA)

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the functionalized resin (1 g) in DCM (10 mL) for 30 minutes.

  • tert-Butyl Deprotection: Treat the resin with a solution of 50% TFA in DCM (10 mL) for 2 hours at room temperature.

  • Washing and Neutralization: Filter the resin and wash with DCM (5 x 10 mL). Neutralize the resulting carboxylic acid salt by washing with a solution of 10% DIEA in DMF (3 x 10 mL), followed by washing with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • First Amino Acid Coupling:

    • Swell the deprotected resin in DMF.

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIEA (8 eq) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Peptide Elongation: Continue the peptide synthesis using standard Fmoc-SPPS protocols.

Cleavage of the Final Product

This protocol describes the final cleavage of the synthesized peptide from the resin.

Materials:

Procedure:

  • Resin Preparation: Wash the final peptide-on-resin with DCM and dry under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Product Precipitation: Filter the cleavage mixture into a tube of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and purify using reverse-phase HPLC.

Data Presentation

The following table summarizes the expected outcomes for the key steps in the solid-phase synthesis utilizing this compound. These are representative values based on standard solid-phase synthesis efficiencies.

StepParameterExpected ValueMethod of Determination
Linker Immobilization Resin Loading0.4 - 0.7 mmol/gPicric Acid Titration
First Amino Acid Coupling Coupling Efficiency> 99%Kaiser Test
Peptide Elongation (per cycle) Coupling Efficiency> 99%Kaiser Test
Final Cleavage and Purification Overall Yield (for a 10-mer)15 - 30%HPLC, Mass Spectrometry
Purity (after HPLC)> 95%HPLC, Mass Spectrometry

Visualizations

Experimental Workflow

G cluster_prep Resin Preparation cluster_attach Linker Attachment cluster_synthesis Solid-Phase Synthesis cluster_cleave Cleavage and Purification Resin Hydroxymethyl Resin Swell Swell Resin in DMF Resin->Swell Alkoxide Form Alkoxide with NaH Swell->Alkoxide Alkylation Alkylation Reaction Alkoxide->Alkylation Linker This compound Linker->Alkylation WashDry Wash and Dry Resin Alkylation->WashDry Deprotect TFA Deprotection of tert-Butyl WashDry->Deprotect Couple Couple First Fmoc-AA Deprotect->Couple Elongate Peptide Elongation Couple->Elongate Cleave Cleave with TFA Cocktail Elongate->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify HPLC Purification Precipitate->Purify FinalProduct FinalProduct Purify->FinalProduct Final C-Terminally Modified Peptide

Caption: Workflow for solid-phase synthesis using the linker.

Logical Pathway of Linker Functionality

G cluster_linker Linker Structure cluster_function Function in Synthesis cluster_cleavage Cleavage Linker This compound 5-Bromopentyl Ether Linkage tert-Butyl Ester Attachment Attachment Site Reactive bromo group for SN2 reaction with resin Linker:bromo->Attachment Spacer Flexible Spacer Stable pentyl ether chain Linker:ether->Spacer Protection Acid-Labile Protection tert-Butyl group stable to Fmoc deprotection Linker:tbutyl->Protection Cleavage Final Cleavage TFA removes tert-butyl group and cleaves from resin Protection->Cleavage

References

Application Notes and Protocols for tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-((5-bromopentyl)oxy)acetate is a bifunctional organic molecule that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure incorporates a terminal bromide, a good leaving group for nucleophilic substitution reactions, and a tert-butyl protected carboxylic acid, which can be deprotected under acidic conditions. This arrangement makes it a versatile reagent for introducing a five-carbon spacer with a terminal carboxylic acid functionality in a protected form. This application note provides detailed protocols for the synthesis and potential applications of this compound, along with relevant data and workflow diagrams.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValue
Molecular Formula C₁₁H₂₁BrO₃
Molecular Weight 281.19 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~120-125 °C at 0.5 mmHg (estimated)
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via Williamson ether synthesis from 5-bromo-1-pentanol and tert-butyl bromoacetate (B1195939).

Materials:

  • 5-bromo-1-pentanol

  • tert-Butyl bromoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate (B1210297)

Procedure:

  • To a dry, round-bottom flask under an inert nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-bromo-1-pentanol (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to afford the pure product.

Expected Yield and Purity:

ParameterValue
Yield 75-85%
Purity (by ¹H NMR) >95%
Protocol 2: Application in the Alkylation of a Phenolic Compound

This protocol details the use of this compound to alkylate a model phenolic compound, 4-hydroxybenzaldehyde (B117250).

Materials:

  • This compound

  • 4-hydroxybenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 60 °C and stir overnight.

  • Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Reaction Data:

ReactantMolar Eq.Yield (%)
4-hydroxybenzaldehyde1.088
This compound1.2

Workflows and Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 5-bromo-1-pentanol + tert-Butyl bromoacetate step1 Deprotonation with NaH in THF at 0°C start->step1 1.2 eq. NaH step2 Nucleophilic Attack (Williamson Ether Synthesis) step1->step2 1.1 eq. t-Bu bromoacetate step3 Reaction Quench (aq. NH4Cl) step2->step3 step4 Workup: Extraction & Washing step3->step4 step5 Purification: Column Chromatography step4->step5 end_product Product: This compound step5->end_product

Caption: Synthetic workflow for this compound.

Alkylation_Workflow cluster_alkylation Alkylation of 4-hydroxybenzaldehyde reagents 4-hydroxybenzaldehyde + this compound conditions K2CO3, DMF 60°C, Overnight reagents->conditions workup Aqueous Workup & Extraction conditions->workup purification Flash Column Chromatography workup->purification product Alkylated Product purification->product

Caption: Experimental workflow for the alkylation of a phenol.

Potential Signaling Pathway Application

In drug discovery, this compound can be used to synthesize PROTACs (Proteolysis Targeting Chimeras) or molecular linkers that modulate protein-protein interactions. The terminal bromide allows for conjugation to a protein-targeting ligand, while the deprotected carboxylic acid can be coupled to an E3 ligase-binding moiety.

Signaling_Pathway_Application cluster_protac PROTAC Assembly and Action linker_syn This compound protac PROTAC Molecule linker_syn->protac Conjugation ligand1 Protein of Interest (POI) Ligand ligand1->protac ligand2 E3 Ligase Ligand ligand2->protac ternary_complex POI-PROTAC-E3 Ternary Complex protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome

Caption: PROTAC assembly and mechanism of action.

Application Notes and Protocols: tert-Butyl 2-((5-bromopentyl)oxy)acetate for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-Butyl 2-((5-bromopentyl)oxy)acetate as a chemical linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines its role in PROTAC synthesis, provides hypothetical performance data, and details experimental procedures for the synthesis and evaluation of a representative PROTAC.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2][3] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[4][5] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[7][8]

The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency and selectivity of protein degradation.[9][10] Alkyl and polyethylene (B3416737) glycol (PEG) chains are common linker types, offering flexibility and control over the distance between the two ends of the PROTAC.[7][10]

Role of this compound

This compound is a versatile bifunctional linker precursor. Its key features include:

  • Alkyl Bromide Handle: The bromopentyl group provides a reactive site for nucleophilic substitution, allowing for covalent attachment to a warhead (POI ligand) or an E3 ligase ligand. This is a common strategy for incorporating alkyl linkers into PROTACs.[4][10]

  • Protected Carboxylic Acid: The tert-butyl ester serves as a protecting group for a carboxylic acid functionality. This ester is stable under many reaction conditions used for the initial coupling step and can be readily deprotected (e.g., using trifluoroacetic acid) to reveal a free carboxylic acid. This acid can then be used for subsequent amide bond formation to connect the other part of the PROTAC.

  • Hydrophobicity and Flexibility: The five-carbon alkyl chain provides a degree of hydrophobicity, which can enhance cell permeability, while the ether linkage and the overall chain length contribute to the linker's flexibility.

Hypothetical Application: Development of a BRD4-Degrading PROTAC

To illustrate the application of this compound, we describe the design and evaluation of a hypothetical PROTAC, named AP-1 , targeting the bromodomain-containing protein 4 (BRD4) for degradation via recruitment of the Cereblon (CRBN) E3 ligase. BRD4 is a well-established therapeutic target in oncology.

Quantitative Data Summary for Hypothetical PROTAC AP-1

The following table summarizes the expected in vitro performance data for AP-1.

ParameterValueDescription
Binding Affinity (Kd)
AP-1 to BRD450 nMBinding affinity of the warhead moiety of AP-1 to the target protein.
AP-1 to CRBN250 nMBinding affinity of the E3 ligase ligand moiety of AP-1 to Cereblon.
Degradation Performance
DC5025 nMConcentration of AP-1 required to degrade 50% of BRD4 in cells after 24 hours.
Dmax>95%Maximum percentage of BRD4 degradation achieved with AP-1 treatment.
Cellular Activity
IC50 (Cell Viability)75 nMConcentration of AP-1 that inhibits 50% of cancer cell line (e.g., HeLa) growth.

Experimental Protocols

Protocol 1: Synthesis of Hypothetical PROTAC AP-1

This protocol describes a plausible synthetic route for AP-1, where this compound is used to link a BRD4 ligand (JQ1 derivative) to a Cereblon ligand (pomalidomide derivative).

Step 1: Alkylation of JQ1 with this compound

  • To a solution of a suitable JQ1 derivative with an available nucleophilic site (e.g., a phenolic hydroxyl group on the JQ1 scaffold) (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the JQ1-linker intermediate.

Step 2: Deprotection of the tert-Butyl Ester

  • Dissolve the JQ1-linker intermediate (1.0 eq) in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) (e.g., a 1:1 ratio).

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and TFA under reduced pressure.

  • The resulting carboxylic acid can be used in the next step without further purification.

Step 3: Amide Coupling with Pomalidomide (B1683931) Derivative

  • Dissolve the deprotected JQ1-linker-acid (1.0 eq) in DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a pomalidomide derivative with a free amine handle (e.g., 4-aminomethylpomalidomide) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by preparative HPLC to obtain the final PROTAC, AP-1.

Protocol 2: In-cell BRD4 Degradation Assay

This protocol describes how to assess the ability of AP-1 to induce the degradation of BRD4 in a human cell line (e.g., HeLa or a relevant cancer cell line).

1. Cell Culture and Treatment

  • Culture HeLa cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
  • Prepare a stock solution of AP-1 in DMSO.
  • On the day of the experiment, treat the cells with increasing concentrations of AP-1 (e.g., 1 nM to 10 µM) or a vehicle control (DMSO).
  • Incubate the treated cells for a set period, typically 18-24 hours.

2. Cell Lysis

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells by adding RIPA buffer containing protease and phosphatase inhibitors to each well.
  • Incubate on ice for 20 minutes, then scrape the cells and transfer the lysate to microcentrifuge tubes.
  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant containing the protein extracts.

3. Western Blotting

  • Determine the protein concentration of each lysate using a BCA protein assay.
  • Normalize the protein concentrations and prepare samples for SDS-PAGE.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
  • Also, probe for a loading control protein, such as GAPDH or β-actin, to ensure equal protein loading.
  • Wash the membrane three times with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Quantify the band intensities using densitometry software to determine the extent of BRD4 degradation at each concentration of AP-1.

Visualizations

TPD_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (AP-1) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI Protein of Interest (BRD4) POI->PROTAC Binds to E3_Ligase E3 Ligase (Cereblon) E3_Ligase->PROTAC Binds to Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Leads to Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides PROTAC_Synthesis_Workflow start Start Materials jq1 JQ1 Derivative start->jq1 linker This compound start->linker pomalidomide Pomalidomide Derivative start->pomalidomide step1 Step 1: Alkylation jq1->step1 linker->step1 step3 Step 3: Amide Coupling pomalidomide->step3 intermediate1 JQ1-Linker Intermediate step1->intermediate1 step2 Step 2: Deprotection intermediate1->step2 intermediate2 JQ1-Linker-Acid step2->intermediate2 intermediate2->step3 purification Purification (HPLC) step3->purification final_protac Final PROTAC (AP-1) purification->final_protac Logical_Relationship cluster_design PROTAC Design cluster_evaluation Biological Evaluation warhead Warhead (JQ1 derivative) protac PROTAC (AP-1) warhead->protac linker Linker (from this compound) linker->protac e3_ligand E3 Ligand (Pomalidomide derivative) e3_ligand->protac degradation Protein Degradation (Western Blot) cell_viability Cell Viability (e.g., MTT Assay) degradation->cell_viability Correlates with ternary_complex Ternary Complex Formation (e.g., SPR, TR-FRET) ternary_complex->degradation Is required for protac->degradation protac->cell_viability protac->ternary_complex

References

Application Notes and Protocols for tert-Butyl 2-((5-bromopentyl)oxy)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 2-((5-bromopentyl)oxy)acetate is a key bifunctional linker used extensively in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This linker features a bromoalkyl chain for covalent attachment to a protein of interest (POI) ligand and a tert-butyl protected carboxylic acid, which, after deprotection, allows for coupling to an E3 ligase ligand. Its aliphatic nature and length provide flexibility, which can be crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.

Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) PROTAC

A primary application of this compound is in the synthesis of PROTACs targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies. The following protocols outline the synthesis of a BTK-targeting PROTAC, demonstrating the utility of this linker.

General Synthetic Scheme

The overall synthesis involves a three-step process:

  • Alkylation: The POI ligand is alkylated with this compound.

  • Deprotection: The tert-butyl ester is removed to reveal a free carboxylic acid.

  • Amide Coupling: The linker-POI conjugate is coupled with an E3 ligase ligand.

cluster_0 PROTAC Synthesis Workflow A POI Ligand (e.g., BTK Inhibitor) C Alkylation A->C B This compound B->C D Linker-POI Conjugate (tert-Butyl Protected) C->D Step 1 E Deprotection (TFA) D->E Step 2 F Linker-POI Conjugate (Carboxylic Acid) E->F H Amide Coupling (HATU) F->H G E3 Ligase Ligand (e.g., Pomalidomide) G->H I Final BTK PROTAC H->I Step 3

Caption: General workflow for the synthesis of a BTK PROTAC.

Experimental Protocols

Protocol 1: Alkylation of BTK Ligand

This protocol describes the alkylation of a pyrazolopyrimidine-based BTK inhibitor with this compound.

Materials:

  • 3-(4-phenoxyphenyl)-1-(4-piperidyl)pyrazolo[3,4-d]pyrimidin-4-amine (BTK Ligand)

  • This compound

  • Triethylamine (B128534) (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-(4-phenoxyphenyl)-1-(4-piperidyl)pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF (0.1 M), add triethylamine (2.0 eq).

  • To this mixture, add this compound (1.1 eq).

  • Stir the resulting solution at room temperature for 36 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkylated intermediate.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol details the removal of the tert-butyl protecting group to yield the carboxylic acid necessary for the subsequent coupling reaction.

Materials:

  • tert-Butyl protected linker-POI conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl protected linker-POI conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA (0.1 M).[3][4]

  • Stir the solution at room temperature for 2-4 hours.[5]

  • Monitor the reaction by LC-MS until the starting material is consumed.[5]

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.[5]

  • The resulting carboxylic acid is typically used in the next step without further purification.

Protocol 3: Amide Coupling with E3 Ligase Ligand

This protocol describes the final step of coupling the deprotected linker-POI conjugate with an amine-functionalized E3 ligase ligand, such as pomalidomide, using HATU as the coupling agent.[3]

Materials:

  • Carboxylic acid-functionalized linker-POI conjugate

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid-functionalized linker-POI conjugate (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.[5]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]

  • Add the amine-functionalized E3 ligase ligand (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Quantitative Data

The linker is a critical component of a PROTAC that influences its ability to form a stable ternary complex and induce protein degradation. The following table presents data on the degradation of BTK by various PROTACs, highlighting the impact of linker composition and length on efficacy. While specific data for PROTACs synthesized with this compound is not always available in a comparative context, the data for PROTACs with similar alkyl/PEG linkers provides valuable insight.

PROTAC IDLinker Composition/LengthTargetCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
PTD10Shortest LinkerBTKRamos0.5>95[7]
MT-80912-atom linkerBTKRamos~12>99[8]
Compound 918-atom linkerBTKRamos~6>90[8]
DBt-5PEG-12BTKTMD855>80[9]

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation.

Signaling Pathway

PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The mechanism is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.

cluster_1 PROTAC Mechanism of Action PROTAC BTK PROTAC Ternary Ternary Complex (BTK-PROTAC-E3) PROTAC->Ternary BTK BTK Protein (POI) BTK->Ternary E3 E3 Ligase (e.g., Cereblon) E3->Ternary Ternary->PROTAC Release & Recycling Ub_BTK Ubiquitinated BTK Ternary->Ub_BTK Ub Ubiquitin Ub->Ub_BTK Ubiquitination E2 E2 Enzyme Proteasome 26S Proteasome Ub_BTK->Proteasome Recognition Degradation Degraded BTK (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of BTK protein.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs. The protocols provided herein offer a representative guide for its application in constructing potent protein degraders. The straightforward, three-step synthesis involving alkylation, deprotection, and amide coupling allows for the modular assembly of these complex molecules. The selection of the linker is a critical parameter in PROTAC design, and the use of linkers such as this compound enables the systematic exploration of structure-activity relationships to optimize degrader efficacy.

References

Application Notes and Protocols: Synthesis and Utility of tert-Butyl 2-((5-aminopentyl)oxy)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a versatile class of chemical intermediates, tert-butyl 2-((5-(substituted-amino)pentyl)oxy)acetates. These compounds are synthesized via the nucleophilic substitution reaction of tert-butyl 2-((5-bromopentyl)oxy)acetate with a range of primary and secondary amines. The resulting amino acid ester derivatives are valuable building blocks in medicinal chemistry and drug discovery, serving as flexible linkers in bioconjugation or as scaffolds for the development of novel therapeutic agents. This guide offers standardized procedures, expected outcomes, and potential applications to facilitate their use in a research and development setting.

Introduction

The N-alkylation of amines with functionalized alkyl halides is a fundamental transformation in organic synthesis, enabling the construction of complex molecules with diverse biological activities. The reaction of this compound with primary and secondary amines provides a straightforward route to bifunctional molecules possessing a secondary or tertiary amine, a flexible pentoxy linker, and a protected carboxylic acid moiety. The tert-butyl ester group offers the advantage of facile deprotection under acidic conditions to furnish the corresponding carboxylic acid, which can be further functionalized.

The general structure of the resulting products incorporates several key features beneficial for drug design:

  • A secondary or tertiary amine: A common pharmacophore that can be tailored to interact with biological targets.

  • A five-carbon aliphatic chain: Provides flexibility and appropriate spacing for molecular recognition.

  • An ether linkage: Generally stable to metabolic degradation.

  • A protected carboxyl group: Allows for subsequent conjugation to other molecules of interest, such as proteins, peptides, or small molecule drugs, after deprotection.

These structural motifs make the resulting aminoalkoxyacetate derivatives attractive for use as linkers in antibody-drug conjugates (ADCs) or as key intermediates in the synthesis of novel bioactive compounds.

Reaction Schematics and Workflow

The synthesis of tert-butyl 2-((5-(substituted-amino)pentyl)oxy)acetates proceeds via a standard SN2 mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine, leading to the displacement of the bromide leaving group.

General Reaction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis Reactants Combine Amine, Bromoester, and Base in Solvent Stir Stir at specified temperature Reactants->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter off solids Monitor->Filter Upon completion Concentrate Concentrate filtrate Filter->Concentrate Extract Aqueous workup & Extraction Concentrate->Extract Purify Column Chromatography Extract->Purify Analyze Characterize by NMR, MS Purify->Analyze G cluster_0 Synthesized Linker cluster_1 Functionalization cluster_2 Conjugation cluster_3 Final Product Linker Aminoalkoxyacetate Derivative Deprotection Ester Deprotection Linker->Deprotection ToAntibody Conjugation to Antibody Linker->ToAntibody Activation Carboxylic Acid Activation Deprotection->Activation ToPayload Conjugation to Cytotoxic Payload Activation->ToPayload ADC Antibody-Drug Conjugate ToPayload->ADC ToAntibody->ADC

Application Notes and Protocols for tert-Butyl 2-((5-bromopentyl)oxy)acetate in Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.

tert-Butyl 2-((5-bromopentyl)oxy)acetate is a versatile building block for the construction of aliphatic, ether-containing linkers. Its structure offers several advantages: the terminal bromide provides a reactive handle for initial conjugation, typically to an E3 ligase ligand, while the tert-butyl ester serves as a protected carboxylic acid, which, after deprotection, allows for subsequent coupling to the POI ligand. This application note provides detailed protocols for the synthesis of a model PROTAC utilizing this linker chemistry to target the epigenetic reader protein BRD4 for degradation via the von Hippel-Lindau (VHL) E3 ligase.

Core Applications in PROTAC Synthesis

The primary application of this compound is in the sequential synthesis of PROTACs. The workflow generally involves three key steps after the synthesis of the initial linker-E3 ligase conjugate:

  • Alkylation: The bromide of this compound is displaced by a nucleophilic site on the E3 ligase ligand, forming a stable ether linkage.

  • Deprotection: The tert-butyl ester is cleaved under acidic conditions to reveal a terminal carboxylic acid on the linker.

  • Amide Coupling: The newly formed carboxylic acid is activated and coupled to an amine-functionalized ligand for the protein of interest.

This building block is particularly useful for creating linkers of moderate length and hydrophobicity, which can be crucial for optimal ternary complex formation between the POI and the E3 ligase. A notable example of a highly potent PROTAC utilizing a similar linker is ERD-308, an estrogen receptor degrader.[1][2][3]

Experimental Protocols

The following protocols outline the synthesis of a model PROTAC, BRD4-C5-VHL , targeting BRD4 for VHL-mediated degradation.

Part 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate

This protocol describes the alkylation of a VHL ligand precursor with this compound.

Diagrammatic Workflow for Linker-E3 Ligase Ligand Synthesis

VHL_ligand VHL Ligand Precursor (with nucleophilic site) Reaction Alkylation Reaction (e.g., 60-80 °C, 12-18 h) VHL_ligand->Reaction Linker_precursor This compound Linker_precursor->Reaction Base Base (e.g., K₂CO₃) in DMF Base->Reaction Intermediate Linker-VHL Ligand Intermediate (tert-Butyl Protected) Reaction->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification

Caption: Synthesis of the tert-butyl protected Linker-VHL ligand intermediate via alkylation.

Materials:

  • VHL ligand with an available nucleophile (e.g., a phenolic hydroxyl group)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the VHL ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and this compound (1.2 eq).

  • Stir the reaction mixture at 80 °C for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Linker-VHL ligand intermediate.

Quantitative Data (Representative):

ParameterValue
Reactant Scale0.5 mmol
Solvent Volume5 mL
Reaction Time16 h
Yield60-80%
Part 2: Deprotection of the tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group to unmask the carboxylic acid.[4][5]

Diagrammatic Workflow for Deprotection

Intermediate Linker-VHL Ligand Intermediate (tert-Butyl Protected) Reaction Deprotection Reaction (0 °C to RT, 4-6 h) Intermediate->Reaction TFA_DCM TFA in DCM (1:1) TFA_DCM->Reaction Acid_Intermediate Linker-VHL Ligand Acid Reaction->Acid_Intermediate Evaporation Solvent Removal (Reduced Pressure) Acid_Intermediate->Evaporation

Caption: Deprotection of the tert-butyl ester to yield the carboxylic acid intermediate.

Materials:

  • Linker-VHL Ligand Intermediate (from Part 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Linker-VHL Ligand Intermediate (1.0 eq) in DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.[5]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM (3x) to remove residual TFA. The resulting crude product is used in the next step without further purification.[5]

Quantitative Data (Representative):

ParameterValue
Reactant Scale0.3 mmol
Solvent/Reagent Ratio1:1 DCM:TFA
Reaction Time5 h[4]
YieldAssumed quantitative
Part 3: Amide Coupling to Synthesize the Final PROTAC

This protocol describes the final coupling of the deprotected linker-E3 ligase intermediate with an amine-functionalized BRD4 ligand (e.g., JQ1-amine).[5]

Diagrammatic Workflow for Final PROTAC Synthesis

Acid_Intermediate Linker-VHL Ligand Acid Reaction Amide Coupling Reaction (RT, 12-18 h) Acid_Intermediate->Reaction POI_Ligand BRD4 Ligand (e.g., JQ1-amine) POI_Ligand->Reaction Coupling_Reagents HATU, DIPEA in DMF Coupling_Reagents->Reaction Final_PROTAC Final PROTAC (BRD4-C5-VHL) Reaction->Final_PROTAC Purification Purification (Prep-HPLC) Final_PROTAC->Purification cluster_0 Cellular Environment cluster_1 Downstream Effects PROTAC BRD4-C5-VHL PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex Binds BRD4 BRD4 BRD4 Protein BRD4->Ternary_Complex cMYC c-MYC Gene Expression BRD4->cMYC Promotes VHL_Complex VHL E3 Ligase Complex (contains Cul2, Elongin B/C, Rbx1) VHL_Complex->Ternary_Complex Binds PROTAC Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Induces Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Targeted for Degradation Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degrades Degraded_BRD4->cMYC Inhibits Proliferation Cell Proliferation cMYC->Proliferation Drives

References

Application Notes and Protocols for the Analysis of tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of tert-Butyl 2-((5-bromopentyl)oxy)acetate. The methods described herein are essential for purity assessment, identification, and quantification of this compound, which serves as a key intermediate in various synthetic applications. The protocols are based on common analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.

Compound Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure.

Expected ¹H NMR Chemical Shifts: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The anticipated chemical shifts (referenced to TMS) in a deuterated chloroform (B151607) (CDCl₃) solvent are summarized in the table below.

Expected ¹³C NMR Chemical Shifts: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
(CH₃)₃C-~1.47 (singlet, 9H)~28.1
-(CH₂)₃-CH₂-Br~1.89 (quintet, 2H)~32.5
-O-CH₂-(CH₂)₂-~1.68 (quintet, 2H)~25.0
-O-CH₂-CH₂-~1.55 (quintet, 2H)~29.0
-CH₂-Br~3.41 (triplet, 2H)~33.7
-O-CH₂- (pentyl chain)~3.45 (triplet, 2H)~70.5
-O-CH₂-C(O)-~3.95 (singlet, 2H)~67.5
(CH₃)₃C --~81.5
-C (O)--~169.5

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

    • Use a standard pulse program for proton NMR.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing Sample Weigh Sample (5-10 mg) Solvent Dissolve in CDCl3 (0.7 mL) Sample->Solvent H1_NMR Acquire 1H NMR Solvent->H1_NMR C13_NMR Acquire 13C NMR Solvent->C13_NMR Process Fourier Transform, Phasing, Baseline Correction H1_NMR->Process C13_NMR->Process Calibrate Calibrate to Solvent Peak Process->Calibrate Analyze Structure Elucidation Calibrate->Analyze GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Prepare Dilute Solution (1 mg/mL) Inject Inject into GC Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Purity Assess Peak Purity Detect->Purity Identify Identify Impurities Purity->Identify

Application Notes: tert-Butyl 2-((5-bromopentyl)oxy)acetate as a Versatile Heterobifunctional Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 2-((5-bromopentyl)oxy)acetate is a heterobifunctional crosslinker designed for two-step sequential bioconjugation. Its unique structure features two distinct reactive moieties at opposite ends of a flexible 5-carbon spacer. The first reactive group is a primary bromoalkane, which serves as an alkylating agent for nucleophiles, most notably the thiol groups of cysteine residues in proteins and peptides.[1][2] The second functional group is a carboxylic acid protected as a tert-butyl ester. This protecting group is stable under the initial alkylation conditions but can be selectively removed under acidic conditions to reveal a carboxyl group.[3][4] This newly exposed functional group can then be activated for conjugation to a second molecule, such as an amine-containing drug, probe, or biomolecule.

This linker's design allows for a controlled and stepwise conjugation strategy, minimizing the formation of undesirable homodimers and complex product mixtures.[5] The ether linkage within the spacer enhances hydrophilicity, which can help mitigate aggregation issues sometimes encountered with purely aliphatic linkers.[5]

Principle of Operation

The bioconjugation strategy using this compound involves a two-stage process:

  • Thiol Alkylation: The terminal bromine atom acts as a good leaving group, enabling the selective alkylation of a thiol group (e.g., from a cysteine residue on an antibody) via an SN2 reaction. This forms a stable and irreversible thioether bond.[1][6] This reaction is typically performed under mild pH conditions to ensure the specificity of the thiol-alkylation.

  • Carboxylate Deprotection and Amidation: Following the initial conjugation and purification of the intermediate, the tert-butyl ester is deprotected using an acid, such as trifluoroacetic acid (TFA), to yield a free carboxylic acid.[7] This carboxyl group is then activated, commonly with carbodiimide (B86325) chemistry (e.g., EDC in the presence of N-hydroxysuccinimide), to form an active ester. This intermediate readily reacts with a primary amine on a second molecule of interest (e.g., a cytotoxic payload) to form a stable amide bond, completing the bioconjugate assembly.

G cluster_0 Step 1: Thiol-Alkylation cluster_1 Step 2: Deprotection & Amidation A Biomolecule 1 (e.g., Antibody with Cys-SH) C Intermediate Conjugate (Biomolecule 1-Linker-tBu) A->C Alkylation (pH 7.5-8.5) B This compound (Linker) B->C E Activated Intermediate (Biomolecule 1-Linker-COOH) C->E 1. Deprotection D Acidic Deprotection (e.g., TFA) D->E G Final Bioconjugate (Biomolecule 1-Linker-Biomolecule 2) E->G 2. Amidation F Biomolecule 2 (e.g., Amine-Drug) F->G H Activation (EDC/NHS) H->E

Caption: Two-step bioconjugation workflow.

Experimental Protocols

Protocol 1: Conjugation of the Linker to a Thiol-Containing Protein

This protocol describes the first step where the bromo-end of the linker reacts with a cysteine residue on a protein, such as a monoclonal antibody (mAb).

Materials:

  • Thiol-containing protein (e.g., mAb) in PBS or HEPES buffer.

  • This compound.

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if required).

  • Reaction Buffer: Phosphate buffer (50 mM), pH 7.5-8.5, containing 5 mM EDTA.

  • Quenching solution: 1 M N-acetyl-L-cysteine.

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and removal of excess linker.[8][9][10]

Procedure:

  • Protein Preparation: If conjugating to native cysteines from reduced interchain disulfides, treat the mAb (e.g., at 5 mg/mL) with a 10-20 fold molar excess of TCEP in the reaction buffer for 1-2 hours at 37°C. Immediately purify the reduced mAb using a desalting column equilibrated with reaction buffer to remove excess TCEP.

  • Linker Preparation: Prepare a 10-20 mM stock solution of this compound in a compatible organic solvent like DMSO.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the linker stock solution to the prepared protein solution. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add N-acetyl-L-cysteine to a final concentration of 10 mM to quench any unreacted linker. Incubate for 30 minutes at room temperature.

  • Purification: Purify the protein-linker conjugate using a pre-equilibrated SEC column to remove quenched linker and organic solvent.[11][12] The protein-containing fractions are collected and pooled.

Protocol 2: Deprotection and Conjugation to an Amine-Containing Molecule

This protocol outlines the deprotection of the tert-butyl group and subsequent conjugation to a second, amine-containing molecule.

Materials:

  • Purified protein-linker conjugate from Protocol 1.

  • Deprotection Reagent: 50-95% Trifluoroacetic acid (TFA) in an appropriate solvent (e.g., dichloromethane), with a scavenger like triethylsilane.

  • Amine-containing molecule (e.g., small molecule drug, fluorescent dye).

  • Activation Reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Activation Buffer: MES buffer (50 mM), pH 6.0.

  • Coupling Buffer: PBS, pH 7.4.

Procedure:

  • Deprotection of tert-Butyl Ester: Lyophilize the purified protein-linker conjugate. Resuspend the dried conjugate in the TFA-containing deprotection solution and incubate for 1-2 hours at room temperature. Note: This step requires careful optimization as proteins can be sensitive to harsh acidic conditions. Neutralize the reaction carefully and perform rapid buffer exchange into Activation Buffer using an SEC column.[4][7][13]

  • Activation of Carboxylic Acid: To the deprotected conjugate in Activation Buffer, add a 50-100 fold molar excess of both EDC and NHS. Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Final Conjugation: Immediately add the amine-containing molecule (dissolved in a minimal amount of a compatible solvent like DMSO, then diluted in Coupling Buffer) to the activated conjugate. A 3-5 fold molar excess of the amine molecule over the protein is recommended. Adjust the pH to 7.4-8.0 and incubate for 2-4 hours at room temperature.

  • Final Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography or hydrophobic interaction chromatography (HIC), to remove unreacted small molecules and reagents.[8][14]

G prep 1. Protein Preparation (e.g., mAb reduction & desalting) conj1 2. Primary Conjugation (Protein-SH + Br-Linker-tBu) prep->conj1 purify1 3. Purification 1 (SEC to remove excess linker) conj1->purify1 deprot 4. Deprotection (TFA treatment to expose -COOH) purify1->deprot activate 5. Activation & Buffer Exchange (EDC/NHS in MES buffer) deprot->activate conj2 6. Secondary Conjugation (Activated linker + Amine-Drug) activate->conj2 purify2 7. Final Purification (SEC or HIC) conj2->purify2 char 8. Characterization (LC-MS, SEC-MALS) purify2->char

Caption: General experimental workflow diagram.

Data Presentation and Characterization

The successful synthesis of the bioconjugate must be confirmed through rigorous analytical characterization. Key parameters include the drug-to-antibody ratio (DAR), purity, and stability.

Table 1: Summary of Reaction Conditions (Example)

ParameterStep 1: AlkylationStep 2: Amidation
Protein Concentration 5 mg/mL2 mg/mL
Linker Molar Excess 10xN/A
Payload Molar Excess N/A5x
Reaction Buffer 50 mM Phosphate, pH 8.050 mM MES, pH 6.0 (Activation)
Reaction Time 8 hours2 hours
Temperature 25°C25°C

Table 2: Characterization of Final Bioconjugate (Example)

Analytical MethodParameter MeasuredResult
LC-MS (Intact Mass) Average DAR3.8
Mass of Conjugate~152.5 kDa
Mass of Unconjugated mAb~148.0 kDa
Size-Exclusion Chromatography Purity (Monomer %)>95%
Aggregate %<5%
Hydrophobic Interaction Chrom. DAR DistributionPeaks for DAR=0, 2, 4, 6

Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis is crucial for determining the average number of conjugated molecules (e.g., DAR) and confirming the identity of the final product.[15][16][17]

  • Size-Exclusion Chromatography (SEC): SEC is used for purification and to assess the purity of the conjugate, specifically to quantify the presence of high molecular weight aggregates.[8][11][14]

  • Hydrophobic Interaction Chromatography (HIC): HIC can often resolve species with different numbers of conjugated hydrophobic drugs, providing information on the distribution of the payload.

This compound represents a class of heterobifunctional linkers that enable a controlled, sequential approach to bioconjugation. By leveraging the differential reactivity of a bromoalkane and a protected carboxylic acid, researchers can synthesize complex bioconjugates, such as antibody-drug conjugates, with greater precision and product homogeneity. The protocols and characterization methods outlined here provide a foundational framework for the application of this versatile chemical tool in drug development and biological research.

References

Application Notes and Protocols for tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

tert-Butyl 2-((5-bromopentyl)oxy)acetate is a bifunctional research chemical featuring a terminal bromide and a tert-butyl protected carboxylic acid connected by a flexible pentyl ether linker. This structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules where the two functional groups can be orthogonally derivatized. Its primary application lies in the field of targeted protein degradation as a linker molecule for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The pentyl ether chain provides the necessary spacing and flexibility for the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase.[1][2][3][4] The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a handle for further conjugation.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₁H₂₁BrO₃
Molecular Weight 281.19 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)
Boiling Point Not determined
Density Not determined

Applications

The primary application of this compound is as a heterobifunctional linker in the synthesis of PROTACs.[5] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3]

The key features of this linker are:

  • Bromoalkyl Terminus: The primary bromide serves as an electrophile for nucleophilic substitution reactions, allowing for covalent attachment to a ligand for a target protein or an E3 ligase.

  • Protected Carboxylic Acid: The tert-butyl ester provides a stable protecting group that can be selectively removed to allow for amide bond formation or other conjugations.

  • Flexible Linker Chain: The 5-carbon chain with an ether linkage offers conformational flexibility, which is often crucial for the successful formation of the ternary PROTAC-target-E3 ligase complex.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a plausible method for the synthesis of the title compound based on the well-established Williamson ether synthesis.[6][7][8][9][10]

Reaction Scheme:

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1-pentanol (1.0 eq).

  • Dissolve the alcohol in anhydrous THF (approximately 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Expected Data:

ParameterExpected Value/Observation
Yield 60-80%
¹H NMR (CDCl₃) δ (ppm): 3.55 (t, 2H), 3.45 (t, 2H), 3.40 (t, 2H), 1.90 (p, 2H), 1.65 (p, 2H), 1.50 (s, 9H), 1.45 (p, 2H). Note: These are predicted chemical shifts and may vary.[11][12]
¹³C NMR (CDCl₃) δ (ppm): 169.5, 81.5, 70.0, 68.0, 33.5, 32.0, 28.0, 25.0, 24.5. Note: These are predicted chemical shifts and may vary.
Mass Spectrometry [M+Na]⁺ expected.
Protocol 2: Application in PROTAC Synthesis - Linker Conjugation

This protocol outlines a general procedure for conjugating the bromoalkyl terminus of the linker to a nucleophilic handle on a protein-targeting ligand (Ligand-Nu:).

Reaction Scheme:

Materials:

  • This compound

  • Protein-targeting ligand with a nucleophilic group (e.g., phenol, amine, thiol)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a solution of the protein-targeting ligand (1.0 eq) in the appropriate anhydrous solvent, add the base (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.2 eq) in the same solvent.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography or preparative HPLC.

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 5-Bromo-1-pentanol 5-Bromo-1-pentanol Reaction Reaction 5-Bromo-1-pentanol->Reaction tert-Butyl bromoacetate tert-Butyl bromoacetate tert-Butyl bromoacetate->Reaction NaH NaH (Base) NaH->Reaction Deprotonation THF THF (Solvent) THF->Reaction Solvent Product This compound Reaction->Product Williamson Ether Synthesis

Caption: Synthetic scheme for this compound.

PROTAC Assembly Workflow

G cluster_linker Linker Synthesis cluster_conjugation1 Step 1: Conjugation to Ligand 1 cluster_deprotection Step 2: Deprotection cluster_conjugation2 Step 3: Conjugation to Ligand 2 Linker This compound Conjugate1 Ligand1-Linker-tBu Linker->Conjugate1 Ligand1 Target Protein Ligand Ligand1->Conjugate1 Deprotected Ligand1-Linker-COOH Conjugate1->Deprotected Acidic Deprotection PROTAC Final PROTAC Molecule Deprotected->PROTAC Ligand2 E3 Ligase Ligand Ligand2->PROTAC

Caption: General workflow for PROTAC synthesis using the linker.

PROTAC Mechanism of Action

G cluster_ternary Ternary Complex Formation POI Target Protein PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ligase E3->POI Ubiquitination E3->PROTAC Binds Ternary Complex Ternary Complex Ub Ubiquitin Ub->E3 Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Simplified mechanism of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for tert-Butyl 2-((5-bromopentyl)oxy)acetate Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-((5-bromopentyl)oxy)acetate is a valuable chemical intermediate, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins implicated in various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent estrogen receptor (ER) degrading PROTAC, ERD-308. The protocols are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug discovery.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome. This event-driven pharmacology allows for the catalytic degradation of multiple protein copies by a single PROTAC molecule.

PROTAC_Mechanism cluster_0 Cellular Environment Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex binds E3 Ligase E3 Ligase E3 Ligase->Ternary Complex binds PROTAC PROTAC PROTAC->Ternary Complex forms Ubiquitinated Target Ubiquitinated Target Ternary Complex->Ubiquitinated Target   Ubiquitination Ubiquitin Ubiquitin Proteasome Proteasome Ubiquitinated Target->Proteasome targets for Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides degradation into

Caption: General mechanism of PROTAC-mediated protein degradation.

Downstream Application: Synthesis of ERD-308, an Estrogen Receptor PROTAC Degrader

This compound serves as a key building block for the linker of ERD-308, a highly potent and effective PROTAC degrader of the estrogen receptor (ER).[1][2] ERD-308 has demonstrated significant potential in the context of ER-positive breast cancer.[1][2]

Biological Activity of ERD-308

The efficacy of ERD-308 has been evaluated in ER-positive breast cancer cell lines, demonstrating potent degradation of the estrogen receptor and inhibition of cell proliferation.

CompoundCell LineDC₅₀ (nM)[1][2]IC₅₀ (nM)[3]
ERD-308MCF-70.170.77
ERD-308T47D0.43-

DC₅₀: Concentration causing 50% maximal degradation of the target protein. IC₅₀: Concentration causing 50% inhibition of cell proliferation.

Experimental Protocols

The synthesis of ERD-308 involves a multi-step process, beginning with the coupling of the linker precursor, this compound, to the VHL E3 ligase ligand, followed by deprotection and subsequent coupling to the estrogen receptor ligand.

Synthetic Workflow for ERD-308

ERD308_Synthesis cluster_synthesis Synthesis of ERD-308 A This compound C Intermediate 1 (VHL-Linker) A->C 1. Coupling B (S,R,S)-AHPC-Me (VHL Ligand) B->C D Intermediate 2 (Deprotected VHL-Linker) C->D 2. Deprotection (TFA) F ERD-308 D->F 3. Coupling E ER Ligand E->F

Caption: Synthetic workflow for the PROTAC ERD-308.

Protocol 1: Synthesis of VHL-Linker Intermediate

This protocol describes the coupling of this compound with the VHL E3 ligase ligand, (S,R,S)-AHPC-Me.

Materials:

Procedure:

  • To a solution of (S,R,S)-AHPC-Me (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and K₂CO₃ (3.0 eq).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with EtOAc (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the VHL-Linker intermediate.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol outlines the removal of the tert-butyl protecting group to yield the free carboxylic acid.

Materials:

  • VHL-Linker Intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the VHL-Linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The crude deprotected intermediate is typically used in the next step without further purification.

Protocol 3: Synthesis of ERD-308

This protocol details the final coupling of the deprotected VHL-Linker with the estrogen receptor ligand.

Materials:

  • Deprotected VHL-Linker from Protocol 2

  • Estrogen Receptor Ligand (e.g., a derivative of raloxifene (B1678788) with a suitable amine handle)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • N,N-Dimethylformamide (DMF)

  • Preparative HPLC system

Procedure:

  • To a solution of the deprotected VHL-Linker (1.0 eq) and the estrogen receptor ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Purify the crude product directly by preparative HPLC to obtain the final product, ERD-308.

Protocol 4: Cellular Assay for Estrogen Receptor Degradation

This protocol provides a general method for evaluating the degradation of the estrogen receptor in a relevant cell line.

Materials:

  • MCF-7 or T47D cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • ERD-308 stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Primary antibody against Estrogen Receptor α

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of ERD-308 (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against ERα and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the ERα signal to the loading control.

    • Calculate the percentage of ERα degradation relative to the vehicle control and determine the DC₅₀ value.

References

Application Notes and Protocols for tert-Butyl 2-((5-bromopentyl)oxy)acetate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction to Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design is a powerful strategy for identifying lead compounds in drug discovery.[2] It begins with the screening of low molecular weight compounds (fragments) that typically bind to a biological target with low affinity.[2][4] High-resolution structural information, often from X-ray crystallography or NMR, is then used to guide the optimization of these initial fragment hits into more potent lead compounds.[4][5] Key strategies for evolving fragments include fragment growing, merging, and linking.[2][3]

Role of tert-Butyl 2-((5-bromopentyl)oxy)acetate in Fragment Linking

The molecule this compound is well-suited for the role of a flexible linker in a fragment linking strategy. In this approach, two distinct fragments that bind to adjacent pockets on a target protein are connected via a chemical linker to create a single, higher-affinity molecule.[1][3]

The key features of this compound as a linker are:

  • Bifunctional Nature: It possesses two reactive ends. The bromoalkyl chain allows for nucleophilic substitution, for instance, by a phenolic hydroxyl or an amine on one fragment. The tert-butyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to a second fragment, for example, via an amide bond.

  • Flexible Alkyl Chain: The five-carbon chain provides sufficient length and conformational flexibility to span the distance between two adjacent binding sites without introducing excessive strain.[1]

  • Modifiable Handle: The acetate (B1210297) group provides a point for further chemical modification if required.

  • Metabolic Considerations: The tert-butyl group can sometimes be susceptible to metabolism.[6] While useful in early-stage discovery, it may need to be replaced with a more metabolically stable isostere during lead optimization.[6]

Hypothetical Case Study: Inhibition of Kinase XYZ

For the purpose of this protocol, we will consider a hypothetical protein, Kinase XYZ, which is implicated in a cancer signaling pathway. An FBDD campaign has identified two fragments, Fragment A and Fragment B , which bind to adjacent sites in the ATP-binding pocket of Kinase XYZ.

  • Fragment A: A phenol-containing compound that binds in the hinge-binding region.

  • Fragment B: An aniline-containing compound that occupies a nearby hydrophobic pocket.

The objective is to synthesize a potent inhibitor by linking Fragment A and Fragment B using this compound.

Data Presentation

Table 1: Properties of Hypothetical Fragments and Linked Compound
CompoundMolecular Weight ( g/mol )Binding Affinity (K D )Ligand Efficiency (LE)IC 50
Fragment A150200 µM0.35> 1 mM
Fragment B140500 µM0.29> 1 mM
Linked Compound 149550 nM0.42150 nM

Note: Data is hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of Linked Compound 1

This protocol describes the chemical synthesis to link Fragment A and Fragment B.

Step 1: Alkylation of Fragment A

  • Dissolve Fragment A (1.0 eq) in anhydrous acetone.

  • Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add this compound (1.1 eq).

  • Reflux the mixture for 16 hours, monitoring by TLC.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the resulting intermediate (Intermediate 1) by column chromatography.

Step 2: Hydrolysis of the tert-Butyl Ester

  • Dissolve Intermediate 1 (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours, monitoring by TLC.

  • Remove the solvent and TFA under reduced pressure to yield the carboxylic acid intermediate (Intermediate 2).

Step 3: Amide Coupling with Fragment B

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir for 10 minutes, then add Fragment B (1.1 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the final product (Linked Compound 1) by preparative HPLC.

Protocol 2: Biochemical Assay for Kinase XYZ Inhibition

This protocol describes an in vitro kinase assay to determine the IC₅₀ of the linked compound.

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Serially dilute Linked Compound 1 in DMSO to create a range of concentrations.

  • In a 96-well plate, add the reaction buffer, a fluorescently labeled peptide substrate, and ATP at its Kₘ concentration.

  • Add the diluted Linked Compound 1 or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding Kinase XYZ enzyme.

  • Incubate at 30°C for 60 minutes.

  • Stop the reaction by adding a solution of EDTA.

  • Measure the amount of phosphorylated and unphosphorylated peptide using a suitable plate reader (e.g., Caliper Life Sciences EZ Reader).

  • Calculate the percentage of inhibition for each concentration of the compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

G cluster_workflow Fragment Linking Experimental Workflow FBDD Fragment Screening (SPR/NMR) Hits Identify Fragment A & Fragment B FBDD->Hits Synthesis Chemical Synthesis: 1. Alkylation 2. Hydrolysis 3. Amide Coupling Hits->Synthesis Linker This compound Linker->Synthesis Purification Purification (HPLC) Synthesis->Purification Assay Biochemical Assay (Kinase XYZ) Purification->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR

Caption: Workflow for a fragment linking strategy.

G cluster_pathway Hypothetical Kinase XYZ Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseXYZ Kinase XYZ Receptor->KinaseXYZ Substrate Downstream Substrate KinaseXYZ->Substrate TF Transcription Factor Substrate->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Linked Compound 1 Inhibitor->KinaseXYZ

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-butyl 2-((5-bromopentyl)oxy)acetate. The primary method for this synthesis is the Williamson ether synthesis, an SN2 reaction between the alkoxide of tert-butyl 2-hydroxyacetate and 1,5-dibromopentane (B145557).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved via a Williamson ether synthesis. The reaction involves the deprotonation of tert-butyl 2-hydroxyacetate to form an alkoxide, which then acts as a nucleophile and attacks one of the primary carbons of 1,5-dibromopentane in an SN2 reaction.

Q2: Which base is most suitable for deprotonating tert-butyl 2-hydroxyacetate?

A2: A strong, non-nucleophilic base is ideal to ensure complete deprotonation without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice for this purpose.[1] It irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas.

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the alkoxide but do not solvate the nucleophilic anion, thus increasing its reactivity.[2] Suitable solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile.[1][2]

Q4: Can I use a tertiary alkyl halide in a Williamson ether synthesis?

A4: It is strongly advised against using tertiary alkyl halides in Williamson ether synthesis. Due to steric hindrance, the reaction will predominantly proceed via an E2 elimination pathway, leading to the formation of an alkene instead of the desired ether.[1][3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of tert-butyl 2-hydroxyacetate.2. Insufficient reaction time or temperature.3. Deactivated 1,5-dibromopentane.4. Presence of water in the reaction mixture.1. Ensure the use of a sufficiently strong and fresh base (e.g., NaH). Allow adequate time for the deprotonation to complete before adding the alkyl halide.2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gently heating the mixture.3. Use fresh or purified 1,5-dibromopentane.4. Use anhydrous solvents and dry glassware to prevent quenching of the alkoxide.
Formation of a Di-substituted Byproduct The alkoxide of the product, this compound, reacts with another molecule of the starting alkoxide.Use an excess of 1,5-dibromopentane relative to tert-butyl 2-hydroxyacetate to favor the mono-alkylation product. A molar ratio of 3:1 or higher of the dibromide to the alcohol is recommended.
Presence of Unreacted Starting Materials 1. Reaction has not gone to completion.2. The base was not active enough.1. Increase the reaction time and/or temperature. Monitor by TLC until the starting material is consumed.2. Use a fresh batch of a strong base like sodium hydride.
Difficulty in Product Purification The product has a similar polarity to the starting materials or byproducts.Utilize column chromatography with a carefully selected eluent system to separate the desired product from impurities. Step-gradient elution may be necessary for compounds with close Rf values.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • tert-Butyl 2-hydroxyacetate

  • 1,5-Dibromopentane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyl 2-hydroxyacetate (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of 1,5-dibromopentane (3.0 equivalents) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an ethyl acetate/hexanes gradient.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants tert-Butyl 2-hydroxyacetate + 1,5-Dibromopentane Deprotonation Deprotonation with NaH in anhydrous THF at 0°C Reactants->Deprotonation Step 1 SN2_Reaction SN2 Reaction (Nucleophilic Attack) Deprotonation->SN2_Reaction Step 2 Workup Aqueous Workup (Quenching, Extraction, Washing) SN2_Reaction->Workup Step 3 Purification Purification (Column Chromatography) Workup->Purification Step 4 Product This compound Purification->Product Final Product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2-((5-bromopentyl)oxy)acetate. The primary synthesis route is the Williamson ether synthesis, a robust and widely used method for forming ether linkages.

Experimental Protocol: A Generalized Approach

Reaction Scheme:

Materials:

  • tert-butyl 2-hydroxyacetate

  • 1,5-dibromopentane (B145557) (used in excess to favor mono-substitution)

  • A suitable base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 2-hydroxyacetate in the chosen anhydrous solvent. Cool the solution in an ice bath.

  • Slowly add the base (e.g., NaH) portion-wise to the solution. Allow the mixture to stir at 0°C for a specified time (e.g., 30 minutes) to ensure complete formation of the alkoxide.

  • Alkylation: Add a solution of excess 1,5-dibromopentane in the anhydrous solvent dropwise to the alkoxide solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to separate the desired product from unreacted starting materials and side products.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete deprotonation of tert-butyl 2-hydroxyacetate. 2. Inactive base. 3. Presence of water in the reaction. 4. Low reaction temperature or insufficient reaction time.1. Ensure the base is added slowly and allowed to react completely. 2. Use a fresh, unopened container of the base. 3. Use anhydrous solvents and flame-dried glassware under an inert atmosphere. 4. Consider increasing the reaction temperature or extending the reaction time. Monitor by TLC.
Formation of Significant Side Products 1. Di-substituted product: 1,5-bis(2-(tert-butoxy)-2-oxoethoxy)pentane formation due to reaction at both ends of 1,5-dibromopentane. 2. Elimination product: Formation of 5-bromo-1-pentene (B141829) from 1,5-dibromopentane. 3. Hydrolysis of the ester: Formation of 2-((5-bromopentyl)oxy)acetic acid.1. Use a significant excess of 1,5-dibromopentane (e.g., 3-5 equivalents) to statistically favor mono-alkylation. 2. Use a non-bulky base (e.g., NaH) and maintain a moderate reaction temperature. Elimination is generally less favored for primary alkyl halides. 3. Ensure anhydrous conditions during the reaction and avoid strongly basic aqueous work-up conditions.
Difficulty in Product Purification 1. Co-elution of the product with unreacted 1,5-dibromopentane. 2. Presence of the di-substituted product which may have similar polarity.1. Remove excess 1,5-dibromopentane by vacuum distillation before column chromatography. 2. Use a gradient elution system in your column chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this synthesis?

A1: The most common side reaction is the formation of the di-substituted product, 1,5-bis(2-(tert-butoxy)-2-oxoethoxy)pentane, where the tert-butyl 2-hydroxyacetate reacts with both ends of the 1,5-dibromopentane.[1][2] This can be minimized by using a large excess of 1,5-dibromopentane. Another potential side reaction is the E2 elimination of HBr from 1,5-dibromopentane to form 5-bromo-1-pentene, which is more likely with sterically hindered or stronger bases at elevated temperatures.[3][4]

Q2: Why is it important to use anhydrous conditions?

A2: Anhydrous conditions are crucial for several reasons. The strong bases used, such as sodium hydride, react violently with water.[4] Furthermore, the presence of water can quench the alkoxide intermediate, preventing it from reacting with the alkyl halide, thus reducing the yield of the desired ether.

Q3: Can I use a different base, like sodium hydroxide (B78521)?

A3: While sodium hydroxide can be used in some Williamson ether syntheses, a stronger base like sodium hydride or potassium tert-butoxide is generally preferred for deprotonating alcohols like tert-butyl 2-hydroxyacetate to ensure complete and rapid formation of the nucleophilic alkoxide.[3]

Q4: Is the tert-butyl ester group stable under the reaction conditions?

A4: The tert-butyl ester group is generally stable under the anhydrous and moderately basic conditions of the Williamson ether synthesis. However, it can be susceptible to hydrolysis under strongly acidic or basic aqueous conditions, especially at elevated temperatures. Therefore, a careful and non-hydrolytic work-up is recommended.

Q5: How can I confirm the formation of the desired product?

A5: The formation of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and Mass Spectrometry (MS) to determine its structure and molecular weight. Infrared (IR) spectroscopy can also be used to identify the characteristic functional groups (ether and ester).

Visualizations

Reaction Pathway and Potential Side Reactions

G TBA tert-butyl 2-hydroxyacetate Alkoxide Alkoxide Intermediate TBA->Alkoxide + Base DBP 1,5-dibromopentane (Excess) Elim 5-bromo-1-pentene (Elimination Product) DBP->Elim + Base (E2 Side Reaction) Base Base (e.g., NaH) Product This compound (Desired Product) Alkoxide->Product + 1,5-dibromopentane (SN2) DiSub Di-substituted Product Product->DiSub + Alkoxide (Side Reaction)

Caption: Main reaction pathway and potential side reactions.

Experimental Workflow

G start Start deprotonation Deprotonation of tert-butyl 2-hydroxyacetate start->deprotonation alkylation Alkylation with 1,5-dibromopentane deprotonation->alkylation monitoring Reaction Monitoring (TLC) alkylation->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

G rect_node rect_node start Low Yield? check_reagents Check Reagent Quality (Base, Solvent) start->check_reagents Yes side_products Significant Side Products? start->side_products No check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions check_conditions->side_products adjust_ratio Increase Excess of 1,5-dibromopentane side_products->adjust_ratio Yes (Di-substitution) optimize_base Use a Less Hindered Base side_products->optimize_base Yes (Elimination) purification_issue Purification Difficulty? side_products->purification_issue No success Improved Yield adjust_ratio->success optimize_base->success optimize_chromatography Optimize Chromatography (Gradient Elution) purification_issue->optimize_chromatography Yes purification_issue->success No pre_purify Consider Pre-purification (Distillation) optimize_chromatography->pre_purify pre_purify->success

Caption: A logical flow for troubleshooting common issues.

References

Technical Support Center: Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-butyl 2-((5-bromopentyl)oxy)acetate. This Williamson ether synthesis is a common procedure for researchers and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most common and effective method is the Williamson ether synthesis.[1][2] This involves the reaction of an alkoxide with an alkyl halide. For this specific synthesis, the recommended starting materials are 5-bromopentan-1-ol (B46803) and tert-butyl bromoacetate (B1195939). This approach is generally preferred due to the primary nature of the alkyl halide, which favors the desired SN2 reaction pathway.[1]

Q2: I am getting a low yield. What are the common causes and how can I improve it?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete deprotonation of the alcohol: Ensure a slight excess of a strong, non-nucleophilic base is used to fully convert 5-bromopentan-1-ol to its corresponding alkoxide.

  • Suboptimal reaction temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions. It is crucial to maintain the recommended temperature range. Exceeding 35°C for extended periods can reduce both yield and purity.[3]

  • Insufficient reaction time: Williamson ether syntheses can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Reaction times of 24-48 hours may result in a 10-15% lower yield compared to a 60-hour reaction time.[3]

  • Moisture in the reaction: The presence of water can quench the alkoxide, reducing the amount of nucleophile available for the reaction. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

Q3: I am observing the formation of side products. What are they and how can I minimize them?

A3: The primary side reactions in this synthesis are typically:

  • Elimination: The alkoxide of 5-bromopentan-1-ol can act as a base, leading to the elimination of HBr from another molecule of 5-bromopentan-1-ol or the product, forming an alkene. Using a non-nucleophilic, sterically hindered base and maintaining a moderate reaction temperature can minimize this.

  • Dialkylation: A second molecule of the alkoxide can displace the bromine from the product, leading to the formation of a diether. Using a slight excess of 5-bromopentan-1-ol relative to tert-butyl bromoacetate can help to minimize this.

  • Intramolecular cyclization: 5-bromopentan-1-ol can undergo an intramolecular Williamson ether synthesis in the presence of a base to form tetrahydropyran (B127337) (THP).[4] This can be minimized by the slow addition of the base to the reaction mixture containing both starting materials.

Q4: What is the best method for purifying the final product?

A4: The crude product will likely contain unreacted starting materials and side products. The recommended purification method is flash column chromatography on silica (B1680970) gel.[5][6] A solvent system of hexane (B92381) and ethyl acetate (B1210297) is typically effective for separating the desired product from impurities. For solid products, recrystallization from a suitable solvent can also be an effective purification method.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive baseUse a fresh bottle of a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).
Wet reagents or solventEnsure all reagents and solvents are anhydrous. Dry solvents over appropriate drying agents if necessary.
Reaction temperature too lowGradually increase the reaction temperature, monitoring for the formation of side products by TLC.
Presence of a significant amount of tetrahydropyran (THP) byproduct Intramolecular cyclization of 5-bromopentan-1-olAdd the base slowly to a solution of both 5-bromopentan-1-ol and tert-butyl bromoacetate.
Formation of a high molecular weight diether byproduct Reaction of the product with the starting alkoxideUse a slight excess of 5-bromopentan-1-ol relative to tert-butyl bromoacetate.
Product decomposes during workup or purification Hydrolysis of the tert-butyl esterAvoid acidic conditions during the workup. Use a mild basic or neutral wash.
Difficulty separating product from starting alcohol by chromatography Similar polaritiesUse a shallow gradient of eluents during column chromatography to improve separation.[7]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is an optimized procedure based on analogous Williamson ether syntheses.

Materials:

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopentan-1-ol (1.0 eq).

  • Dissolve the alcohol in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add tert-butyl bromoacetate (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reaction Condition Optimization Data

The following table summarizes various conditions for Williamson ether synthesis involving tert-butyl bromoacetate and alcohols, which can be used as a reference for optimizing the synthesis of the target molecule.

Alcohol Base Solvent Temperature (°C) Time (h) Yield (%) Reference
4-methoxyphenolt-BuOKTHF0 to RT384[5]
Substituted Alcoholt-BuOKTHF0 to RT1552[6]
CyclenNaOAc·3H₂ODMA20-256065[3]

Visual Guides

Reaction Pathway

Reaction_Pathway tert-butyl_bromoacetate tert-Butyl bromoacetate Product This compound Alkoxide Alkoxide Alkoxide->Product  + tert-Butyl bromoacetate - Br⁻

Caption: Williamson ether synthesis of the target molecule.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Base Check Base Activity and Amount Start->Check_Base Is base fresh and in slight excess? Check_Moisture Check for Moisture in Reagents/Solvents Start->Check_Moisture Are reagents and solvents anhydrous? Check_Temp_Time Optimize Temperature and Reaction Time Start->Check_Temp_Time Is reaction time sufficient and temp optimal? Side_Products Significant Side Products Observed Start->Side_Products Problem persists Success Improved Results Check_Base->Success Check_Moisture->Success Check_Temp_Time->Success Minimize_Elimination Lower Temperature, Use Bulky Base Side_Products->Minimize_Elimination Alkene observed? Minimize_Dialkylation Adjust Stoichiometry (Excess Alcohol) Side_Products->Minimize_Dialkylation Diether observed? Minimize_Cyclization Slow Base Addition Side_Products->Minimize_Cyclization THP observed? Purification_Issue Purification Challenges Side_Products->Purification_Issue Impure product Minimize_Elimination->Success Minimize_Dialkylation->Success Minimize_Cyclization->Success Optimize_Chroma Optimize Chromatography (Shallow Gradient) Purification_Issue->Optimize_Chroma Poor separation? Recrystallize Attempt Recrystallization Purification_Issue->Recrystallize Is product solid? Optimize_Chroma->Success Recrystallize->Success

Caption: A logical workflow for troubleshooting common issues.

References

tert-Butyl 2-((5-bromopentyl)oxy)acetate stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl 2-((5-bromopentyl)oxy)acetate in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential stability issues during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound in solution.

Q1: I am observing the formation of a new, more polar impurity in my reaction mixture when using an acidic catalyst. What is happening?

A1: You are likely observing the hydrolysis of the tert-butyl ester. The tert-butyl ester group is highly susceptible to cleavage under acidic conditions, which results in the formation of the corresponding carboxylic acid and a tert-butyl cation.[1] This carboxylic acid is significantly more polar than the parent ester, leading to a different retention time on chromatography (e.g., a shorter retention time in reverse-phase HPLC).

  • Potential Acid Sources:

    • Protic acids (e.g., HCl, H₂SO₄, trifluoroacetic acid (TFA)) added as catalysts or for pH adjustment.[1]

    • Lewis acids (e.g., ZnBr₂, FeCl₃) can also promote ester cleavage.[2]

    • Acidic impurities in your solvents or reagents.

  • Troubleshooting Steps:

    • Neutralize the reaction mixture: If permissible for your downstream process, carefully neutralize any acidic components.

    • Use a non-acidic deprotection strategy: If the ester is a protecting group, consider alternative deprotection methods that do not use strong acids.[3]

    • Purify solvents: Ensure your solvents are free from acidic impurities.

Q2: My compound seems to be degrading in a protic solvent like methanol (B129727) or ethanol, even without any added acid or base. What is the likely cause?

A2: The 5-bromopentyl chain of your molecule is susceptible to nucleophilic substitution reactions. In a protic solvent, such as an alcohol, you may be observing solvolysis, where the solvent itself acts as a nucleophile. This is typically an SN1-type reaction, which is facilitated by polar protic solvents that can stabilize the carbocation intermediate and the leaving bromide ion.[4][5] The product would be the corresponding ether where the bromine has been replaced by a methoxy (B1213986) or ethoxy group.

  • Troubleshooting Steps:

    • Switch to an aprotic solvent: If your experimental conditions allow, use a polar aprotic solvent like DMF, DMSO, or acetonitrile, which are less likely to act as nucleophiles.

    • Lower the temperature: Nucleophilic substitution reactions are generally slower at lower temperatures.

    • Minimize storage time in solution: Prepare solutions fresh and use them promptly.

Q3: I am trying to perform a reaction with a strong nucleophile (e.g., an amine, thiol, or hydroxide), and I am seeing multiple products. Why is this happening?

A3: You are likely observing a competition between two reaction pathways:

  • Nucleophilic Substitution at the C-Br bond: The primary alkyl bromide is susceptible to SN2 reactions with strong nucleophiles. This would result in the displacement of the bromide ion by your nucleophile.

  • Nucleophilic Acyl Substitution at the Ester: While tert-butyl esters are generally stable to basic conditions, very strong nucleophiles or harsh conditions (e.g., high temperatures) could potentially lead to cleavage of the ester.

  • Troubleshooting Steps:

    • Protect the ester: If the desired reaction is at the C-Br bond, ensure your reaction conditions are mild enough to not affect the ester.

    • Control stoichiometry: Use a controlled amount of the nucleophile to minimize side reactions.

    • Optimize temperature: Running the reaction at a lower temperature may favor one pathway over the other.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound?

A: For long-term stability, the compound should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[6][7][8][9]

Q: How should I prepare and store solutions of this compound?

A: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use a dry, aprotic solvent and store the solution at a low temperature (e.g., -20°C) in a tightly sealed container. Avoid prolonged storage in protic solvents.

Q: What analytical techniques are suitable for monitoring the stability of this compound?

A:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for monitoring the appearance of degradation products, which will likely have different retention times than the parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products. For example, the hydrolysis of the tert-butyl ester would lead to the disappearance of the characteristic singlet at ~1.4 ppm.

  • Mass Spectrometry (MS): MS can be used to identify the mass of the parent compound and any degradation products, helping to elucidate the degradation pathway.

Predicted Stability Profile

The following table summarizes the predicted stability of this compound under various conditions.

ConditionSolvent TypeTemperaturePredicted StabilityPotential Degradation Pathways
Acidic Protic or AproticRoom TempLow Hydrolysis of the tert-butyl ester.[1]
Basic (strong base) Protic or AproticElevated TempModerate to Low Potential hydrolysis of the ester; Elimination (E2) or Substitution (SN2) at the C-Br bond.
Neutral Protic (e.g., Methanol)Room TempModerate Solvolysis (SN1) at the C-Br bond.[4][5]
Neutral Aprotic (e.g., DMSO, DMF)Room TempHigh Generally stable, but dependent on the purity of the solvent.
Presence of Nucleophiles AproticRoom TempLow Nucleophilic substitution (SN2) at the C-Br bond.

Experimental Protocol: Stability Assessment in Solution

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent system using HPLC analysis.

1. Materials:

  • This compound
  • High-purity solvent of interest (e.g., methanol, acetonitrile)
  • HPLC system with a suitable column (e.g., C18)
  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. This will serve as the baseline.
  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 40°C).
  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stock solution into the HPLC.
  • Data Analysis:
  • Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.
  • Observe the appearance and growth of any new peaks, which correspond to degradation products.
  • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

Visualizations

DegradationPathways cluster_acid Acidic Conditions (e.g., H₂O, H⁺) cluster_nucleophile Nucleophilic Conditions (e.g., Nu⁻) This compound This compound Carboxylic Acid 2-((5-bromopentyl)oxy)acetic acid This compound->Carboxylic Acid Ester Hydrolysis tert-Butanol tert-Butanol This compound->tert-Butanol Ester Hydrolysis Substituted Product tert-Butyl 2-((5-(Nu)pentyl)oxy)acetate This compound->Substituted Product SN1/SN2 Reaction

Caption: Potential degradation pathways of this compound.

StabilityWorkflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) t0 T=0 Analysis (HPLC) prep_stock->t0 incubation Incubate at Desired Temperature t0->incubation tp Time-Point Analysis (HPLC) incubation->tp e.g., 1, 4, 8, 24h tp->incubation data Analyze Data (% Degradation) tp->data

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: tert-Butyl 2-((5-bromopentyl)oxy)acetate NMR Spectra Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR spectra of tert-Butyl 2-((5-bromopentyl)oxy)acetate.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows unexpected peaks. What could be their source?

A2: Unexpected peaks in your NMR spectrum can arise from several sources:

  • Residual Solvents: The most common source of extraneous peaks. For instance, in CDCl₃, residual CHCl₃ appears around 7.26 ppm, and water can appear as a broad singlet between 1.5 and 4.8 ppm.

  • Starting Materials: Incomplete reactions can result in the presence of starting materials such as 5-bromo-1-pentanol or a tert-butyl acetate (B1210297) derivative.

  • Side Products: Depending on the synthetic route, side products from elimination or hydrolysis might be present.

  • Grease: Silicone grease from glassware can introduce broad, rolling peaks, often around 0 ppm.

Q2: The integration of my tert-butyl peak is not 9H. Why might this be?

A2: Inaccurate integration can be due to several factors:

  • Impurity Overlap: If an impurity peak overlaps with the tert-butyl singlet, it can alter the integration value.

  • Phasing and Baseline Correction: Improper phasing or baseline correction of the spectrum can lead to integration errors.

  • Relaxation Delay: For quantitative analysis, a sufficient relaxation delay (d1) is crucial. A short delay may cause the signal to be saturated, leading to lower-than-expected integration.

Q3: The peaks in my spectrum are broad. What is the cause?

A3: Peak broadening can be attributed to:

  • Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized by shimming. Poor shimming is a very common cause of broad peaks.[1][2]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[3]

  • Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.

  • Insoluble Material: Solid particles in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and filter it if necessary.[3]

Q4: How can I confirm the identity of the -CH₂-Br protons?

A4: The protons on the carbon adjacent to the bromine atom are expected to be a triplet around 3.41 ppm. Due to the electronegativity of bromine, this signal will be downfield compared to the other methylene (B1212753) groups. A 2D NMR experiment like a ¹H-¹³C HSQC would definitively correlate these protons to the carbon signal around 33 ppm.

Q5: I don't see the expected splitting patterns for the methylene groups. What should I do?

A5: Overlapping signals of the central methylene groups are common. To resolve these multiplets, consider the following:

  • Higher Field Spectrometer: Using a spectrometer with a higher magnetic field strength can improve signal dispersion.

  • Different Solvent: Changing the deuterated solvent can alter the chemical shifts of your signals, potentially resolving overlaps.[1]

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and common potential impurities in CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts

AssignmentStructure FragmentPredicted Chemical Shift (ppm)MultiplicityIntegration
aBr-CH₂ -CH₂-3.41Triplet (t)2H
b-O-CH₂ -CH₂-3.51Triplet (t)2H
c-O-CH₂ -C(O)-3.94Singlet (s)2H
dBr-CH₂-CH₂ -CH₂-1.89Quintet (quin)2H
e-O-CH₂-CH₂ -CH₂-1.66Quintet (quin)2H
f-CH₂-CH₂ -CH₂-1.51Quintet (quin)2H
g-C(O)O-C(CH₃ )₃1.47Singlet (s)9H

Table 2: Predicted ¹³C NMR Chemical Shifts

AssignmentStructure FragmentPredicted Chemical Shift (ppm)
1C (O)O-169.5
2-O-C(CH₃ )₃81.5
3-O-CH₂ -CH₂-70.0
4-O-CH₂ -C(O)-68.0
5Br-CH₂ -33.5
6-O-C(CH₃ )₃28.1
7Br-CH₂-CH₂ -32.3
8-O-CH₂-CH₂ -28.8
9-CH₂-CH₂ -CH₂-25.0

Table 3: Common Impurities and Their Approximate ¹H NMR Chemical Shifts in CDCl₃

CompoundKey Signal (ppm)Multiplicity
5-Bromo-1-pentanol3.64 (-CH₂OH)Triplet
tert-Butyl Acetate1.97 (-C(O)CH₃), 1.46 (-C(CH₃)₃)Singlet, Singlet
Chloroform (B151607)7.26Singlet
Water1.56 (variable)Broad Singlet
Silicone Grease~0Broad

Experimental Protocol: Acquiring a Standard ¹H NMR Spectrum

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp peaks and good resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

    • Use a standard 90° pulse width.

    • Set the number of scans (e.g., 8 or 16 for a reasonably concentrated sample).

    • Set the relaxation delay (d1) to at least 1-2 seconds. For more quantitative results, a longer delay (5 times the longest T1) is recommended.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks.

    • Analyze the chemical shifts, multiplicities, and integrations to confirm the structure.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the NMR analysis of this compound.

TroubleshootingWorkflow start Start: Acquire NMR Spectrum check_spectrum Spectrum Quality Check: - Sharp Peaks? - Flat Baseline? start->check_spectrum troubleshoot_quality Troubleshoot Quality Issues check_spectrum->troubleshoot_quality No analyze_peaks Analyze Peaks: - Expected Signals Present? - Unexpected Peaks? check_spectrum->analyze_peaks Yes poor_quality No good_quality Yes check_shims Re-shim the Spectrometer troubleshoot_quality->check_shims check_sample Check Sample: - Concentration? - Solubility? check_shims->check_sample check_sample->start Re-acquire identify_impurities Identify Impurities: - Solvents (CDCl3, H2O)? - Starting Materials? - Side Products? analyze_peaks->identify_impurities Unexpected Peaks check_integration Check Integration & Splitting: - Correct Ratios? - Expected Multiplicities? analyze_peaks->check_integration All Expected, No Unexpected all_expected All Expected Signals Present No Unexpected Peaks unexpected_present Unexpected Peaks Present purify_sample Purify Sample identify_impurities->purify_sample purify_sample->start Re-acquire troubleshoot_integration Troubleshoot Integration/Splitting check_integration->troubleshoot_integration No end_analysis Analysis Complete check_integration->end_analysis Yes correct_integration Yes incorrect_integration No reprocess_spectrum Re-process Spectrum: - Phasing - Baseline Correction troubleshoot_integration->reprocess_spectrum check_overlap Check for Signal Overlap reprocess_spectrum->check_overlap check_overlap->end_analysis

Caption: A logical workflow for troubleshooting NMR spectra.

References

Technical Support Center: Reactions of tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-((5-bromopentyl)oxy)acetate. The information is designed to address specific issues that may be encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of tert-butyl glycolate (B3277807) to form an alkoxide, which then acts as a nucleophile to attack an excess of 1,5-dibromopentane (B145557) in an SN2 reaction.[1][2][3][4] The use of an excess of the dibromoalkane is crucial to minimize the formation of a diether byproduct.

Q2: What are the potential major byproducts in the synthesis of this compound via Williamson ether synthesis?

A2: The primary byproducts of concern are:

  • 1,5-bis((2-(tert-butoxy)-2-oxoethoxy)pentane): This results from the reaction of the starting alkoxide with both ends of the 1,5-dibromopentane. Using a significant excess of 1,5-dibromopentane can minimize this.

  • Pent-4-en-1-ol ethers: Elimination (E2) reactions can compete with the desired substitution (SN2), especially if a sterically hindered base is used or if the reaction is run at high temperatures.[1][5]

  • Unreacted starting materials: Incomplete reaction can leave both tert-butyl glycolate and 1,5-dibromopentane in the crude product.

Q3: My reaction yield is very low. What are the possible causes?

A3: Low yields can stem from several factors:

  • Incomplete deprotonation of the alcohol: Ensure a strong enough base (like sodium hydride) is used to fully form the alkoxide of tert-butyl glycolate.[3]

  • Side reactions: As mentioned in Q2, elimination and diether formation can consume your starting materials.[1][5]

  • Reaction conditions: The Williamson ether synthesis is sensitive to temperature and solvent.[1] Using a polar aprotic solvent like DMF or DMSO can be beneficial.[5]

  • Purity of starting materials: Ensure your tert-butyl glycolate and 1,5-dibromopentane are pure and dry.

Q4: I am observing a byproduct with a mass corresponding to the loss of the tert-butyl group. What could be happening?

A4: The tert-butyl ester is generally stable under basic and neutral conditions.[6][7] However, if your reaction workup involves acidic conditions, you may be cleaving the tert-butyl group to form the corresponding carboxylic acid, 2-((5-bromopentyl)oxy)acetic acid.[6] Even some purification methods, like chromatography on silica (B1680970) gel, can be acidic enough to cause partial hydrolysis.[8]

Q5: Can intramolecular cyclization be a problem?

A5: While less common for a 5-bromo derivative under standard Williamson ether synthesis conditions, subsequent reactions involving the product could potentially lead to intramolecular cyclization. For example, if the bromo- group is substituted by a nucleophile, the resulting intermediate could potentially cyclize. The formation of 5- and 6-membered rings via intramolecular reactions is often favored.[3][4]

Troubleshooting Guides

Issue 1: Presence of a high molecular weight impurity in the final product.
Symptom Possible Cause Troubleshooting Steps
A peak in the mass spectrum corresponding to the diether byproduct.Insufficient excess of 1,5-dibromopentane was used.Increase the molar ratio of 1,5-dibromopentane to tert-butyl glycolate (e.g., 5-10 equivalents). This favors the mono-alkylation product.
Broad peaks in the NMR spectrum.Presence of polymeric material.Ensure reaction temperature is controlled to prevent polymerization, especially if using a strong base.
Issue 2: Product degradation during purification.
Symptom Possible Cause Troubleshooting Steps
Appearance of a more polar spot on TLC after column chromatography on silica gel.Hydrolysis of the tert-butyl ester on acidic silica gel.[8]Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent). Alternatively, use a different stationary phase like alumina.
Loss of product during aqueous workup.Hydrolysis of the ester if the aqueous layer is acidic.Ensure any aqueous washes are neutral or slightly basic before extraction.

Experimental Protocols

Hypothetical Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • tert-Butyl glycolate

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,5-Dibromopentane

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl glycolate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Add a solution of 1,5-dibromopentane (5.0 equivalents) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Example Reaction Monitoring Data

Time (hours)Starting Material (tert-butyl glycolate) (%)Product (%)Diether Byproduct (%)
18510<1
440555
815787
12<58510
18<18510

Note: This table is a template for researchers to populate with their own experimental data for comparative analysis.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products tert_butyl_glycolate tert-Butyl Glycolate alkoxide tert-Butyl Glycolate Alkoxide tert_butyl_glycolate->alkoxide Deprotonation dibromopentane 1,5-Dibromopentane (Excess) product This compound dibromopentane->product base Strong Base (e.g., NaH) base->alkoxide alkoxide->product SN2 Attack

Caption: Williamson Ether Synthesis of the Target Molecule.

Side_Reactions cluster_reactants Reactants cluster_byproducts Potential Byproducts alkoxide tert-Butyl Glycolate Alkoxide diether Diether Byproduct alkoxide->diether Second SN2 Attack elimination_product Elimination Product alkoxide->elimination_product E2 Elimination dibromopentane 1,5-Dibromopentane dibromopentane->diether dibromopentane->elimination_product

Caption: Common Side Reactions and Byproducts.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) deprotonation Deprotonation of tert-Butyl Glycolate start->deprotonation addition Addition of 1,5-Dibromopentane deprotonation->addition reaction Reaction at Elevated Temperature addition->reaction quench Aqueous Quench reaction->quench extraction Solvent Extraction quench->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification

Caption: General Experimental Workflow for Synthesis.

References

Technical Support Center: tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with tert-Butyl 2-((5-bromopentyl)oxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Q2: My compound, this compound, is not dissolving in my desired solvent. What are the initial troubleshooting steps?

A2: If you are experiencing poor solubility, consider the following initial steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. For a nonpolar compound like this, consider a range of organic solvents with varying polarities.

  • Temperature Adjustment: Gently warming the solution can increase the solubility of many compounds.[2] However, be cautious of potential degradation at elevated temperatures.

  • Agitation: Ensure adequate mixing or agitation (e.g., stirring, sonication) to facilitate the dissolution process.

  • Particle Size: If you have a solid form of the compound, reducing the particle size can increase the surface area and improve the dissolution rate.[2][3]

Q3: Which solvents are recommended for dissolving this compound?

A3: While specific data is unavailable for the target compound, based on the solubility of the structurally similar tert-butyl acetate (B1210297), the following solvents are likely to be effective. It is recommended to perform small-scale solubility tests with your specific compound.

Table 1: Solubility of tert-Butyl Acetate in Common Solvents

SolventSolubilityReference
Water8330 mg/L @ 25 °C (Insoluble)[4]
Alcohol (Ethanol)Miscible[4][5][6]
EtherMiscible[5][6]

Note: This table is for a structurally similar compound and should be used as a guideline. Experimental verification is crucial.

Q4: I need to use an aqueous solution for my experiment. How can I improve the aqueous solubility of this compound?

A4: For aqueous-based experiments, several techniques can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of nonpolar compounds by reducing the polarity of the solvent mixture.[1][7]

  • Surfactants/Emulsifying Agents: These agents can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.[8]

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[3]

Troubleshooting Guides

Problem: The compound has precipitated out of solution.

Possible Causes and Solutions:

  • Change in Temperature: A decrease in temperature may have caused the compound to fall out of solution.

    • Solution: Gently warm the solution while stirring to redissolve the compound. If the experiment needs to be conducted at a lower temperature, consider using a co-solvent system that maintains solubility at that temperature.

  • Solvent Evaporation: The concentration of the compound may have increased beyond its solubility limit due to solvent evaporation.

    • Solution: Add a small amount of fresh solvent to bring the concentration back within the soluble range. Store solutions in tightly sealed containers.

  • pH Change (if applicable): While this compound is not ionizable, if it is in a complex formulation, a change in pH could affect other components and indirectly impact its solubility.

    • Solution: Ensure the pH of the solution is maintained within the desired range.

Problem: The dissolution rate is very slow.

Possible Causes and Solutions:

  • Large Particle Size: Larger crystals or particles have a smaller surface area-to-volume ratio, leading to a slower dissolution rate.[3]

    • Solution: If working with a solid, consider micronization (reducing particle size) through techniques like grinding or milling.[2][3]

  • Inadequate Agitation: Insufficient mixing can lead to a saturated layer of solvent around the solid particles, hindering further dissolution.

    • Solution: Increase the stirring speed or use sonication to break up any aggregates and ensure the compound is well-dispersed in the solvent.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

  • Objective: To determine a suitable co-solvent system to increase the solubility of this compound in an aqueous medium.

  • Materials:

    • This compound

    • Primary solvent (e.g., water)

    • Co-solvents (e.g., ethanol, propylene (B89431) glycol, DMSO)[1]

    • Vials

    • Magnetic stirrer and stir bars

  • Methodology:

    • Prepare a series of vials with a fixed amount of the primary solvent (e.g., 1 mL of water).

    • To each vial, add a different co-solvent in increasing proportions (e.g., 10%, 20%, 30%, etc., by volume).

    • Add a known excess amount of this compound to each vial.

    • Stir the mixtures at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • After reaching equilibrium, visually inspect the vials for undissolved solute.

    • For a quantitative analysis, filter the saturated solutions and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, GC).

Protocol 2: Particle Size Reduction by Sonication

  • Objective: To improve the dissolution rate of solid this compound.

  • Materials:

    • Solid this compound

    • Desired solvent

    • Beaker or vial

    • Ultrasonic bath or probe sonicator

  • Methodology:

    • Add the solid compound and the desired solvent to a beaker or vial.

    • Place the vessel in an ultrasonic bath or insert a probe sonicator into the mixture.

    • Apply ultrasonic energy for a specific duration (e.g., 5-15 minutes). The high-frequency sound waves will help to break down the solid particles and increase the surface area.

    • Monitor the dissolution of the compound visually.

Logical Workflow for Improving Solubility

The following diagram illustrates a decision-making workflow for a researcher encountering solubility issues with this compound.

SolubilityWorkflow start Start: Solubility Issue with this compound check_solvent Is the solvent appropriate for a nonpolar compound? start->check_solvent select_organic Select an appropriate organic solvent (e.g., ethanol, ether) check_solvent->select_organic No check_temp_agitation Have temperature and agitation been optimized? check_solvent->check_temp_agitation Yes select_organic->check_temp_agitation optimize_conditions Increase temperature and/or agitation (stirring, sonication) check_temp_agitation->optimize_conditions No is_aqueous_required Is an aqueous system mandatory for the experiment? check_temp_agitation->is_aqueous_required Yes optimize_conditions->is_aqueous_required use_co_solvent Employ a co-solvent system (e.g., water/ethanol, water/DMSO) is_aqueous_required->use_co_solvent Yes is_dissolution_rate_slow Is the dissolution rate the primary issue? is_aqueous_required->is_dissolution_rate_slow No consider_surfactant Consider using a surfactant or emulsifying agent use_co_solvent->consider_surfactant try_complexation Investigate complexation with cyclodextrins consider_surfactant->try_complexation end_soluble Compound Solubilized try_complexation->end_soluble reduce_particle_size Reduce particle size (micronization, sonication) is_dissolution_rate_slow->reduce_particle_size Yes is_dissolution_rate_slow->end_soluble No reduce_particle_size->end_soluble

Caption: Decision workflow for troubleshooting the solubility of this compound.

References

Technical Support Center: Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of tert-butyl 2-((5-bromopentyl)oxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the synthetic route for this compound?

The synthesis is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the deprotonation of tert-butyl glycolate (B3277807) to form an alkoxide, which then acts as a nucleophile to displace a bromide from 1,5-dibromopentane (B145557) in an SN2 reaction.[3][4]

Q2: What are the primary reactants and reagents involved?

The key reactants are tert-butyl glycolate and 1,5-dibromopentane. A strong base is required to deprotonate the glycolate, with sodium hydride (NaH) being a common choice.[3] A polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is typically used to facilitate the reaction.[4]

Q3: What is the most common side reaction in this synthesis?

The most significant side reaction is the formation of a diether byproduct, 1,5-bis((tert-butoxycarbonyl)methoxy)pentane. This occurs when a second molecule of the tert-butyl glycolate alkoxide reacts with the other end of the desired product molecule. Using a large excess of 1,5-dibromopentane can minimize this.

Q4: Why is temperature control important during the reaction?

Temperature control is crucial for two main reasons. First, the initial deprotonation of the alcohol with a strong base like sodium hydride is often exothermic and requires careful management, especially on a larger scale. Second, higher temperatures can favor elimination (E2) side reactions, although this is less of a concern with a primary alkyl halide like 1,5-dibromopentane.[1][4]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product
Possible Cause Recommended Solution
Ineffective Deprotonation The base (e.g., NaH) may be old or deactivated. Use fresh, high-purity sodium hydride. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as NaH reacts with moisture and oxygen.
Poor Quality Starting Materials Verify the purity of tert-butyl glycolate and 1,5-dibromopentane via analytical methods like NMR or GC. Water in the solvent or starting materials will quench the base. Use anhydrous solvents.[5]
Suboptimal Reaction Temperature The reaction may be too slow at low temperatures. After the initial deprotonation, gentle heating (e.g., to 40-60 °C) can help drive the SN2 reaction to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature.
Incorrect Stoichiometry Ensure that at least one full equivalent of base is used relative to the tert-butyl glycolate to ensure complete formation of the nucleophile.
Problem 2: High Percentage of Diether Byproduct (1,5-bis((tert-butoxycarbonyl)methoxy)pentane)
Possible Cause Recommended Solution
Incorrect Molar Ratio of Reactants The ratio of 1,5-dibromopentane to tert-butyl glycolate is too low. On a large scale, it is critical to maintain a significant excess of the dibromoalkane (e.g., 3-5 equivalents) to favor the mono-alkylation product statistically.
Slow Addition of Alkoxide If the deprotonated glycolate is prepared separately and then added to the dibromopentane, a high local concentration can favor the double substitution. It is often better to add the glycolate to the mixture of base and dibromopentane.
Problem 3: Difficulty in Product Purification
Possible Cause Recommended Solution
Similar Polarity of Product and Byproducts The desired product and the excess 1,5-dibromopentane may have close Rf values in column chromatography. Optimize the solvent system for flash chromatography to achieve better separation.
Challenges with Large-Scale Chromatography Flash chromatography is often not practical for multi-kilogram scale-up. Explore purification by vacuum distillation. The large difference in boiling points between the product and the diether byproduct should allow for effective separation.
Emulsion during Aqueous Workup Emulsions can form during the extraction phase, especially at a large scale. The addition of brine (saturated NaCl solution) can help break up emulsions and improve phase separation.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Note that optimal conditions may vary.

ParameterLaboratory Scale (1-10 g)Scale-Up (>1 kg)Rationale / Comment
tert-butyl glycolate 1.0 eq1.0 eqLimiting reagent.
1,5-Dibromopentane 3.0 - 5.0 eq4.0 - 6.0 eqA larger excess is used on scale-up to maximize mono-alkylation and suppress the diether byproduct.
Base (e.g., NaH, 60% disp.) 1.1 - 1.2 eq1.1 - 1.2 eqA slight excess ensures complete deprotonation.
Solvent (e.g., THF, DMF) 5 - 10 mL / mmol3 - 7 L / kmolConcentration may be increased on scale-up to improve reactor throughput, but this requires better heat transfer management.
Temperature 0 °C to 50 °C0 °C to 60 °CInitial addition at 0 °C for safety, then warming to drive the reaction. Must be carefully controlled on a large scale.
Typical Yield (Product) 60 - 75%65 - 80%Yields can improve with optimized process control on a larger scale.
Typical Yield (Byproduct) 10 - 25%5 - 15%Highly dependent on the excess of 1,5-dibromopentane.

Experimental Protocols

Laboratory-Scale Synthesis (5 g)
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.66 g, 41.6 mmol) to anhydrous THF (80 mL).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve tert-butyl glycolate (5.0 g, 37.8 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Alkylation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Add 1,5-dibromopentane (26.1 g, 113.5 mmol) via the dropping funnel.

  • Reaction: Slowly warm the mixture to room temperature and then heat to 50 °C. Monitor the reaction's progress using TLC (e.g., 10:1 Hexanes:Ethyl Acetate).

  • Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to 0 °C and cautiously quench by slowly adding water. Transfer the mixture to a separatory funnel, add more water and diethyl ether. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate (B1210297) to yield the pure product.

Scale-Up Considerations
  • Heat Management: The addition of tert-butyl glycolate to NaH is exothermic. On a large scale, this requires a reactor with efficient cooling and a controlled, slow addition rate to prevent a thermal runaway.

  • Reagent Handling: Handling large quantities of sodium hydride requires specialized equipment and safety protocols.

  • Mixing: Mechanical overhead stirring is necessary to ensure efficient mixing in a large reactor, as magnetic stirring is ineffective.

  • Purification: As mentioned, vacuum distillation is the preferred method for purification on a large scale. The unreacted 1,5-dibromopentane can be recovered as the first fraction.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_products Products & Byproducts Glycolate tert-Butyl Glycolate Alkoxide Alkoxide Nucleophile Glycolate->Alkoxide + Base (Deprotonation) Dibromo 1,5-Dibromopentane Product This compound (Desired Product) Base NaH in THF Alkoxide->Product + 1,5-Dibromopentane (SN2 Reaction) Byproduct 1,5-bis((tert-butoxycarbonyl)methoxy)pentane (Diether Byproduct) Product->Byproduct + Alkoxide (Side Reaction)

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Analysis Shows Low Product Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Byproduct Formation? Start->Cause2 Cause3 Poor Deprotonation? Start->Cause3 Sol1a Increase Reaction Time or Temperature Cause1->Sol1a Action Sol1b Check Reactant Purity Cause1->Sol1b Check Sol2 Increase Excess of 1,5-Dibromopentane Cause2->Sol2 Action Sol3 Use Fresh Base & Anhydrous Solvent Cause Cause -3 -3 -3->Sol3 Action

Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis.

References

Technical Support Center: Purification of tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering impurities during the synthesis and purification of tert-Butyl 2-((5-bromopentyl)oxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: The synthesis of this compound, typically achieved via a Williamson ether synthesis, can lead to several impurities.[1][2] This reaction involves an SN2 mechanism where an alkoxide displaces a halide.[3][4] The most common impurities arise from unreacted starting materials, side reactions, or residual solvent.

Table 1: Common Potential Impurities and Their Origins

Impurity NameStructureOrigin
1,5-Dibromopentane (B145557)Br-(CH₂)₅-BrUnreacted starting material (electrophile).
tert-Butyl 2-hydroxyacetateHO-CH₂-CO₂tBuUnreacted starting material (nucleophile precursor).
5-Bromopent-1-eneCH₂=CH-(CH₂)₃-BrE2 elimination side product. This is common when using sterically hindered or strong bases.[2][5]
1,5-Bis(2-(tert-butoxy)-2-oxoethoxy)pentanetBuO₂C-CH₂-O-(CH₂)₅-O-CH₂-CO₂tBuDouble substitution product where the nucleophile reacts with both ends of 1,5-dibromopentane.
tert-Butanol(CH₃)₃COHByproduct from the decomposition of the tert-butyl ester group or from the base used (e.g., potassium tert-butoxide).
Residual Solventse.g., THF, DMF, AcetonitrileSolvents used in the reaction or purification steps. Polar aprotic solvents are often used to accelerate SN2 reactions.[1]
Q2: My initial analysis (TLC, ¹H NMR) shows unreacted starting materials. How can I remove them?

A2: Unreacted starting materials like 1,5-dibromopentane and tert-butyl 2-hydroxyacetate are common. They can typically be removed through a combination of an aqueous work-up and flash column chromatography.

  • tert-Butyl 2-hydroxyacetate: This alcohol is relatively polar and can be partially removed by washing the crude reaction mixture with water or brine during an aqueous work-up.[6] Any remaining amount can be separated using flash column chromatography, as it will have a significantly different polarity compared to the desired product.

  • 1,5-Dibromopentane: This electrophile is non-polar. It can be efficiently separated from the more polar product using flash column chromatography.[7]

Troubleshooting Tip: If a large amount of starting material remains, the reaction may not have gone to completion. Consider extending the reaction time or gently heating the reaction mixture, as Williamson ether syntheses are often conducted at 50 to 100 °C for 1 to 8 hours.[1]

Q3: I've identified an impurity that I suspect is an elimination byproduct. How can I confirm this and remove it?

A3: The most likely elimination byproduct is 5-bromopent-1-ene, formed via an E2 reaction.[2]

  • Confirmation: The presence of alkene protons in the ¹H NMR spectrum (typically in the δ 4.9-5.9 ppm region) is a strong indicator. GC-MS analysis can also be used to confirm its mass.

  • Removal: 5-Bromopent-1-ene is significantly less polar than the desired ether-ester product. It can be effectively removed using flash column chromatography. It will elute much earlier than the product when using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate).[6]

Prevention Strategy: E2 elimination competes with the SN2 reaction and is favored by strong, bulky bases and higher temperatures.[2][4] To minimize this side reaction, consider using a milder base (e.g., K₂CO₃ instead of NaH) and maintaining a moderate reaction temperature.[5]

Q4: How can I verify the purity of my final product and characterize it?

A4: A combination of analytical techniques should be used to confirm the identity and purity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The purity can be estimated by integrating the product peaks relative to any impurity peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities and confirming the mass of the product.[8][9]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate using multiple different solvent systems is a good indication of purity.

Table 2: Expected Analytical Data for Pure this compound

Analysis TypeExpected Result
¹H NMR (CDCl₃)δ ~4.0 (s, 2H, -O-CH₂ -CO), δ ~3.5 (t, 2H, -O-CH₂ -(CH₂)₄-), δ ~3.4 (t, 2H, -(CH₂)₄-CH₂ -Br), δ ~1.9 (m, 2H), δ ~1.6 (m, 2H), δ ~1.5 (m, 2H), δ ~1.45 (s, 9H, -C(CH₃ )₃)
¹³C NMR (CDCl₃)δ ~170 (-C =O), δ ~82 (-C (CH₃)₃), δ ~70 (-O-C H₂-), δ ~68 (-O-C H₂-CO), δ ~33 (-C H₂-Br), δ ~32, ~29, ~25 (pentyl chain carbons), δ ~28 (-C(C H₃)₃)
GC-MS A single major peak corresponding to the molecular weight of the product.

Experimental Protocols

Protocol 1: Aqueous Work-up

This procedure is designed to remove water-soluble impurities, such as salts and highly polar starting materials, from the crude reaction mixture.

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Add deionized water to the separatory funnel, shake gently, and allow the layers to separate. Remove the aqueous layer.

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (if the reaction was acidic) and then with a saturated aqueous solution of NaCl (brine) to help break emulsions and remove residual water.[6]

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[7][10]

Protocol 2: Flash Column Chromatography

This is the primary method for purifying the crude product and separating it from non-polar and closely related impurities.[6][11]

  • Prepare the Column: Pack a glass column with silica (B1680970) gel (200-300 mesh) as a slurry in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product from the aqueous work-up in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elute the Column: Begin eluting with a low-polarity solvent system (e.g., 98:2 hexanes:ethyl acetate).

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexanes:ethyl acetate) to elute the compounds. Non-polar impurities (like 1,5-dibromopentane or 5-bromopent-1-ene) will elute first, followed by the desired product. More polar impurities will elute last or remain on the column.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[12]

Visualized Workflows

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Workup Aqueous Work-up (Wash with H₂O, Brine) Reaction->Workup Quench Reaction Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Crude Product Analysis Purity & Identity Check (NMR, GC-MS) Chromatography->Analysis Purified Fractions FinalProduct Pure Product Analysis->FinalProduct Purity Confirmed

Caption: General workflow for the purification and analysis of the target compound.

G Start Analyze Crude Product (¹H NMR, TLC) Impurity_Polar Polar Impurities Detected (e.g., tert-Butyl Hydroxyacetate) Start->Impurity_Polar Polar Spot on TLC Impurity_NonPolar Non-Polar Impurities Detected (e.g., 1,5-Dibromopentane) Start->Impurity_NonPolar Non-polar Spot on TLC Impurity_Alkene Alkene Impurity Detected (e.g., 5-Bromopent-1-ene) Start->Impurity_Alkene Alkene signals in NMR Impurity_HighMW High MW Impurity Detected (e.g., Di-substituted product) Start->Impurity_HighMW Complex NMR / High MW peak Action_Wash Perform Aqueous Wash to remove highly polar species Impurity_Polar->Action_Wash Action_Column Perform Flash Column Chromatography Impurity_NonPolar->Action_Column Impurity_Alkene->Action_Column Action_Optimize_Reaction Optimize Reaction Conditions (milder base, lower temp) Impurity_Alkene->Action_Optimize_Reaction To prevent in future Action_Optimize_Column Optimize Chromatography (e.g., shallow gradient) Impurity_HighMW->Action_Optimize_Column Action_Wash->Action_Column Result Pure Product Action_Column->Result Action_Optimize_Column->Result

Caption: Troubleshooting decision tree for impurity identification and removal.

References

Technical Support Center: Monitoring the Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and TLC monitoring of tert-butyl 2-((5-bromopentyl)oxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this specific Williamson ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues observed when monitoring the reaction between tert-butyl 2-hydroxyacetate and 1,5-dibromopentane (B145557) by Thin Layer Chromatography (TLC).

Question/Issue Potential Cause(s) Recommended Solution(s)
Q1: I don't see any spots on my TLC plate after developing and visualizing. 1. Insufficiently concentrated sample: The concentration of your reaction mixture aliquot may be too low to be detected.[1] 2. Inappropriate visualization technique: The compounds may not be UV-active, or the stain used may not react with your compounds. Alkyl halides, in particular, can be difficult to visualize.[2] 3. Volatile compounds: The spots may have evaporated from the TLC plate before or during visualization.[1] 4. Reaction has not started: No product has been formed yet.1. Concentrate the sample: Before spotting, gently evaporate some of the solvent from your reaction aliquot. Alternatively, spot the TLC plate multiple times in the same location, allowing the solvent to dry completely between applications.[1] 2. Use multiple visualization methods: First, check under a UV lamp (254 nm), as the ester functional group may show some absorbance.[2] Follow this with a chemical stain. A potassium permanganate (B83412) (KMnO₄) stain is a good general stain for detecting the alcohol starting material and the ether product, as they are susceptible to oxidation.[3] For better visualization of the bromoalkane, an iodine chamber can be effective.[2] 3. Visualize promptly: Develop and visualize the TLC plate without unnecessary delay. 4. Confirm reaction conditions: Ensure the base was added correctly and the reaction temperature is appropriate.
Q2: My spots are streaking or elongated. 1. Sample is too concentrated: Overloading the TLC plate is a common cause of streaking.[1] 2. Inappropriate spotting solvent: If the solvent used to dissolve the sample for spotting is too polar, it can cause the initial spot to be too large, leading to streaks. 3. Acidic or basic nature of compounds: The silica (B1680970) gel on the TLC plate is slightly acidic. If your compounds are strongly basic or acidic, they can interact strongly with the stationary phase, causing streaking.[4]1. Dilute the sample: Dilute your reaction aliquot with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) before spotting.[1] 2. Use a less polar spotting solvent: If you are diluting your sample, choose a solvent of moderate polarity. 3. Modify the mobile phase: For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-2%) to the mobile phase can improve spot shape. For basic compounds, a small amount of triethylamine (B128534) (e.g., 0.5-2%) can be added.[1]
Q3: All my spots are at the bottom (low Rf) or at the top (high Rf) of the plate. 1. Incorrect mobile phase polarity: If the spots are at the bottom, the mobile phase is not polar enough to move the compounds up the plate. If they are at the top, the mobile phase is too polar.[1]1. Adjust mobile phase polarity:     • For low Rf: Increase the polarity of the mobile phase. For a hexane/ethyl acetate (B1210297) system, this means increasing the proportion of ethyl acetate.     • For high Rf: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).[1] A good starting point for this system is a 4:1 hexane:ethyl acetate mixture.
Q4: I see three spots, but I'm not sure which is which. 1. Co-elution of starting materials or formation of side products. 2. Uncertainty in relative polarity of starting materials and product. 1. Use a co-spot: On your TLC plate, have separate lanes for the starting material (SM), the reaction mixture (RM), and a "co-spot" where you spot both the starting material and the reaction mixture in the same place. This will help you to definitively identify the starting material spot in the reaction mixture.[5][6] 2. Predict relative polarities:     • tert-Butyl 2-hydroxyacetate: Due to the hydroxyl group, this will be the most polar starting material and will have the lowest Rf value.     • 1,5-dibromopentane: This is a relatively non-polar alkyl halide and will have a high Rf value.     • This compound (Product): As an ether, it will be less polar than the alcohol starting material but likely more polar than the dibromoalkane. Therefore, its Rf should be between the two starting materials.
Q5: I see a new spot, but the starting material spot is still very intense. 1. Slow reaction: The reaction may require more time or gentle heating to proceed to completion. 2. Inactive base: The base used to deprotonate the alcohol may have degraded due to improper storage. Sodium hydride (NaH) is a common choice and is sensitive to moisture.[7][8]1. Continue monitoring: Allow the reaction to stir for a longer period, taking aliquots for TLC analysis at regular intervals. Gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[9] 2. Use fresh base: If the reaction does not proceed, consider starting again with a fresh batch of the base.
Q6: I see a spot with a very high Rf that doesn't seem to be my product or starting material. 1. Formation of a non-polar side product. A possible side reaction with a dihaloalkane is the formation of a diether, where the hydroxyacetate reacts at both ends of the 1,5-dibromopentane. This di-ether would be less polar than the desired mono-ether product and would have a higher Rf.1. Optimize reaction stoichiometry: Use a significant excess of 1,5-dibromopentane to favor the formation of the mono-alkylation product. 2. Monitor for the appearance of this high-Rf spot. If it becomes prominent, consider adjusting the reaction conditions.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for a Williamson ether synthesis and should be adapted and optimized as per your laboratory's standards.

Materials:

  • tert-Butyl 2-hydroxyacetate (tert-butyl glycolate)

  • 1,5-dibromopentane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)[7]

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirring bar and sodium hydride (1.2 equivalents).

  • Solvent Addition: Add anhydrous THF to the flask.

  • Alcohol Addition: Dissolve tert-butyl 2-hydroxyacetate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of NaH at 0 °C (ice bath).

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkyl Halide Addition: Add 1,5-dibromopentane (a 3 to 5-fold excess is recommended to minimize di-ether formation) to the reaction mixture.

  • Reaction Progress: Stir the reaction at room temperature. The reaction progress should be monitored by TLC every 1-2 hours. Gentle heating to 40-50 °C may be required to expedite the reaction.[9]

  • Quenching: Once the TLC indicates the consumption of the tert-butyl 2-hydroxyacetate, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.

TLC Monitoring Protocol
  • Plate Preparation: Use silica gel TLC plates. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate. Mark three lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).[6]

  • Sample Preparation:

    • SM: A dilute solution of tert-butyl 2-hydroxyacetate and 1,5-dibromopentane in ethyl acetate.

    • RM: Withdraw a small aliquot from the reaction mixture using a capillary tube or micropipette and dilute it with ethyl acetate.

  • Spotting: Using separate capillary spotters, apply small spots of the SM, C (spot SM then RM on top), and RM onto the baseline.[10] Ensure the spots are small and concentrated.[10]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). The solvent level must be below the baseline.[11] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[2]

    • Submerge the plate in a potassium permanganate stain, then gently heat with a heat gun until spots appear.[3] Alternatively, place the plate in a chamber with iodine crystals.[2]

  • Analysis: Calculate the Rf values for each spot and assess the progress of the reaction.

Expected TLC Profile:

Compound Relative Polarity Expected Rf Value Visualization
tert-Butyl 2-hydroxyacetateHighLowUV active, KMnO₄ positive
1,5-dibromopentaneLowHighUV inactive, visible with iodine
This compoundMediumIntermediateUV active, KMnO₄ positive
Di-tert-butyl 2,2'-(pentane-1,5-diylbis(oxy))diacetate (Side-product)LowHigher than productUV active, KMnO₄ positive

Visual Workflows

TLC_Monitoring_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Silica Gel) spot_plate Spot Plate prep_plate->spot_plate prep_solvent Prepare Mobile Phase (e.g., 4:1 Hexane:EtOAc) develop_plate Develop Plate in Chamber prep_solvent->develop_plate prep_samples Prepare Samples (SM, RM, Co-spot) prep_samples->spot_plate spot_plate->develop_plate dry_plate Dry Plate & Mark Front develop_plate->dry_plate visualize_uv Visualize under UV Light dry_plate->visualize_uv visualize_stain Visualize with Stain (KMnO4 or Iodine) visualize_uv->visualize_stain analyze Analyze Results (Calculate Rf, Assess Completion) visualize_stain->analyze

Caption: Workflow for TLC Monitoring of the Reaction.

TLC_Troubleshooting_Flowchart cluster_spots Spot-Related Issues cluster_solutions Solutions start TLC Plate Issue? no_spots No Spots Visible? start->no_spots Yes streaking Streaking/Elongated Spots? start->streaking Yes rf_issue All Spots High/Low Rf? start->rf_issue Yes solution_no_spots Concentrate Sample Use Different Stains no_spots->solution_no_spots solution_streaking Dilute Sample Modify Mobile Phase streaking->solution_streaking solution_rf Adjust Mobile Phase Polarity rf_issue->solution_rf end Problem Solved solution_no_spots->end Resolved solution_streaking->end Resolved solution_rf->end Resolved

Caption: Flowchart for Troubleshooting Common TLC Issues.

References

Technical Support Center: Optimizing Linker Strategies with tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving tert-Butyl 2-((5-bromopentyl)oxy)acetate , a versatile bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical compound used as a linker in organic synthesis. Its structure features two key functional groups: a terminal bromine atom and a tert-butyl ester. This bifunctional nature allows it to connect two different molecules. The terminal bromine is reactive towards nucleophiles such as amines, phenols, and thiols, enabling covalent attachment to one molecule. The tert-butyl ester group serves as a protected carboxylic acid, which can be deprotected in a later step to reveal a carboxylic acid for further conjugation or to modulate the properties of the final compound. A primary application for such linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[1]

Q2: Why is the linker length important when using this molecule in PROTAC development?

A2: The length of the linker is a critical determinant of a PROTAC's efficacy. The linker's role is to span the distance between the target protein and the E3 ubiquitin ligase, facilitating the formation of a stable and productive ternary complex.[1] If the linker is too short, it may cause steric hindrance, preventing the two proteins from coming together effectively. Conversely, a linker that is too long might not effectively bring the proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex. Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.

Q3: What are the advantages of having a tert-butyl ester in the linker?

A3: The tert-butyl ester group serves as a protecting group for the carboxylic acid. This is advantageous because the free carboxylic acid might interfere with the initial coupling reaction of the bromoalkane. The tert-butyl group is relatively stable under many reaction conditions but can be removed under specific acidic conditions or high temperatures.[2][3] This allows for a staged synthesis where the linker is first attached via the bromo- end, and the carboxylic acid is deprotected later for subsequent reactions or to yield the final desired molecule.

Q4: What are the general safety precautions I should take when working with this compound?

Troubleshooting Guides

Problem 1: Low Yield During Alkylation Reaction

Possible Causes & Solutions

Possible Cause Suggested Solution
Low reactivity of the nucleophile. Increase the reaction temperature. If the nucleophile is an alcohol or phenol, consider converting it to its more nucleophilic alkoxide or phenoxide form using a suitable base (e.g., NaH, K₂CO₃).
Steric hindrance around the reaction site. If possible, modify the substrate to reduce steric bulk near the nucleophilic center. Alternatively, a longer reaction time or higher temperature may be required.
Side reactions of the bromoalkane. Elimination reactions (E2) can compete with substitution (SN2), especially with hindered or strong bases. Use a non-hindered, weaker base if possible. Ensure the reaction is run under anhydrous conditions to prevent hydrolysis of the bromoalkane.
Decomposition of starting materials. Verify the stability of your nucleophile and the linker under the reaction conditions. Consider performing the reaction at a lower temperature for a longer duration.
Problem 2: Premature Cleavage of the tert-Butyl Ester

Possible Causes & Solutions

Possible Cause Suggested Solution
Acidic reaction conditions. The tert-butyl ester is labile to strong acids. Avoid acidic catalysts or reagents in the alkylation step. If an acid scavenger is needed, use a non-nucleophilic base.
High reaction temperatures. Thermal cleavage of the tert-butyl ester can occur at elevated temperatures, typically above 120°C.[2] If high temperatures are required for the alkylation, monitor for deprotection and consider if the resulting carboxylic acid will interfere with the reaction.
Acidic workup. During the workup of the alkylation reaction, avoid acidic aqueous solutions (e.g., HCl wash) if the tert-butyl ester needs to be preserved for a subsequent step. Use a neutral or slightly basic wash (e.g., saturated NaHCO₃ solution).
Problem 3: Difficulty in Deprotecting the tert-Butyl Ester

Possible Causes & Solutions

Possible Cause Suggested Solution
Incomplete reaction with acid. Increase the concentration of the acid (e.g., trifluoroacetic acid - TFA), the reaction time, or the temperature. A common condition is a mixture of TFA in a solvent like dichloromethane (B109758) (DCM).
Acid-labile functional groups elsewhere in the molecule. If other acid-sensitive groups are present, a milder deprotection method may be necessary. Options include using a weaker acid like phosphoric acid or exploring thermal deprotection under controlled conditions.[2]
Product instability under acidic conditions. If the final product is sensitive to strong acid, minimize the exposure time to the deprotecting agent and work up the reaction promptly upon completion.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Phenol with this compound

  • Preparation: To a solution of the phenolic compound (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add a solution of this compound (1.1-1.5 eq.) in the same solvent.

  • Heating and Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Dilute the filtrate with a suitable organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Deprotection of the tert-Butyl Ester

  • Preparation: Dissolve the tert-butyl ester-containing compound in an anhydrous solvent such as dichloromethane (DCM).

  • Reaction: Cool the solution in an ice bath and add trifluoroacetic acid (TFA) (typically 20-50% v/v).

  • Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • Purification: The resulting carboxylic acid can be used directly or purified further by an appropriate method such as crystallization or chromatography.

Visualizations

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_deprotection Step 2: Deprotection start Phenolic Substrate + This compound base Add Base (e.g., K₂CO₃) in Anhydrous Solvent start->base heat Heat and Monitor (e.g., 60-80°C) base->heat workup1 Aqueous Workup heat->workup1 purification1 Column Chromatography workup1->purification1 product1 Alkylated Product with tert-Butyl Ester purification1->product1 acid Add Acid (e.g., TFA) in Anhydrous Solvent product1->acid Proceed to Deprotection monitor Stir and Monitor (Room Temperature) acid->monitor workup2 Remove Acid and Solvent monitor->workup2 product2 Final Product with Carboxylic Acid workup2->product2

General workflow for synthesis using the linker.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Alkylation? cause1 Low Nucleophilicity start->cause1 Yes cause2 Steric Hindrance start->cause2 Yes cause3 Side Reactions (Elimination) start->cause3 Yes no Proceed to Next Step start->no No sol1 Increase Temperature or Use Stronger Nucleophile cause1->sol1 sol2 Increase Reaction Time/Temp cause2->sol2 sol3 Use Weaker, Non-hindered Base cause3->sol3 end Improved Yield sol1->end Re-evaluate sol2->end Re-evaluate sol3->end Re-evaluate

References

Technical Support Center: tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl 2-((5-bromopentyl)oxy)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling, storage, and use of this reagent, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The most common degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ester group. This functional group is highly sensitive to acidic conditions, which will cleave it to form the corresponding carboxylic acid and isobutene.[1][2] The ether linkage can also form peroxides over time with exposure to air and light, and the alkyl bromide is susceptible to nucleophilic attack or elimination under basic conditions.

Q2: How should I properly store this compound to ensure its stability?

A2: To prevent degradation, the compound should be stored in a cool, dry, and dark place.[3] The recommended storage temperature is 2-8 °C.[4] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric oxygen, which can contribute to hydrolysis and peroxide formation, respectively.[3][4]

Q3: I suspect my compound has degraded. How can I check for purity?

A3: Purity can be assessed using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, degradation products will appear as separate spots. In an ¹H NMR spectrum, the disappearance of the characteristic tert-butyl singlet at ~1.5 ppm would indicate ester cleavage.

Q4: What reaction conditions should I avoid when using this reagent?

A4: Avoid strong acidic conditions, as they will readily cleave the tert-butyl ester.[1][2][5] Strong, bulky bases should also be used with caution, as they can promote the E2 elimination of the alkyl bromide to form an alkene. Additionally, prolonged heating and exposure to light should be minimized to prevent peroxide formation and other side reactions.[3][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield in alkylation reactions 1. Degraded Starting Material: The alkyl bromide may have been hydrolyzed or eliminated prior to the reaction. 2. Inappropriate Base: The base used may be too weak to deprotonate the nucleophile or too strong/bulky, favoring elimination over substitution. 3. Acidic Contaminants: Trace acids in the solvent or on glassware can catalyze the cleavage of the tert-butyl ester.1. Verify the purity of the starting material using NMR or LC-MS before starting the reaction. 2. Use a non-nucleophilic, moderately strong base like potassium carbonate or cesium carbonate. 3. Ensure all solvents are anhydrous and glassware is properly dried. Consider adding a proton sponge if trace acid is suspected.
Multiple spots observed on TLC analysis of the reaction mixture 1. Ester Cleavage: An acidic byproduct or workup condition has cleaved the tert-butyl ester. 2. Elimination Side Product: The reaction conditions favored the elimination of HBr, forming an alkene. 3. Hydrolysis of Bromide: Water in the reaction mixture has hydrolyzed the alkyl bromide to the corresponding alcohol.1. Perform the reaction under strictly neutral or basic conditions. Use a buffered or basic aqueous solution for the workup. 2. Lower the reaction temperature and use a less sterically hindered base. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Compound appears discolored (yellow) or contains a precipitate 1. Peroxide Formation: Prolonged exposure to air and/or light has led to the formation of ether peroxides.[3] 2. Polymerization/Other Degradation: The compound has undergone other modes of decomposition due to improper storage.1. Caution: Do not concentrate a solution if peroxides are suspected, as they can be explosive.[6] Test for peroxides using a commercial test strip. If positive, the peroxides can be removed by passing the compound through a column of activated alumina.[3] 2. Purify the material by column chromatography before use. Ensure future storage is in a cool, dark, and inert environment.

Key Functional Group Stability

The stability of this compound is dictated by its three main functional groups. The following table summarizes their reactivity under common experimental conditions.

Condition tert-Butyl Ester Ether Linkage Alkyl Bromide
Strong Acid (e.g., TFA, HCl) Labile (Cleaved)[1][2]StableStable
Strong Base (e.g., NaOH, t-BuOK) Stable[2][5]StableSusceptible to Elimination (E2)
Mild Base (e.g., K₂CO₃, Et₃N) StableStableSusceptible to Substitution (SN2)
Nucleophiles (e.g., R-OH, R-NH₂) StableStableReactive (SN2)
Heat Generally StableRisk of Peroxide Formation[3]Promotes Elimination/Substitution
Light StableAccelerates Peroxide Formation[3]Can Promote Radical Reactions
Aqueous Conditions (Neutral pH) Very Slow Hydrolysis[7][8]StableSlow Hydrolysis

Experimental Protocol: Alkylation of a Phenol (B47542)

This protocol details a general procedure for the O-alkylation of a phenol using this compound.

Materials:

  • Phenol substrate

  • This compound (1.2 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the phenol substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension at room temperature for 15 minutes.

  • Reagent Addition: Add this compound (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired O-alkylated product.

Visual Guides

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound under different conditions.

G cluster_conditions A This compound C1 Strong Acid (e.g., TFA, HCl) A->C1 C2 Strong Base (e.g., t-BuOK) A->C2 C3 Light / Air (hν, O₂) A->C3 P1 Carboxylic Acid + Isobutene (Ester Cleavage) C1->P1  Hydrolysis P2 Alkene Product (Elimination) C2->P2  E2 Reaction P3 Peroxide Species (Oxidation) C3->P3  Radical Reaction

Caption: Primary degradation routes for the title compound.

General Experimental Workflow

This flowchart outlines the key steps for a typical alkylation reaction using this compound.

arrow arrow A 1. Combine Nucleophile & Base in Anhydrous Solvent B 2. Add Alkylating Agent (this compound) A->B C 3. Heat and Stir (e.g., 60-70 °C) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Aqueous Workup (Quench & Extract) D->E Reaction Complete F 6. Dry & Concentrate Organic Layer E->F G 7. Purify Product (Column Chromatography) F->G H 8. Characterize Product (NMR, MS, etc.) G->H

Caption: Workflow for a typical nucleophilic substitution reaction.

References

Technical Support Center: tert-Butyl 2-((5-bromopentyl)oxy)acetate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-((5-bromopentyl)oxy)acetate. The information addresses common issues that may be encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is via a Williamson ether synthesis. This involves the reaction of the sodium salt of tert-butyl glycolate (B3277807) with an excess of 1,5-dibromopentane (B145557). The alkoxide is typically generated in situ using a strong base like sodium hydride.

Q2: What are the typical reaction conditions for the synthesis?

Typical reaction conditions involve dissolving tert-butyl glycolate in an anhydrous polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Sodium hydride is then added portion-wise at 0°C to form the alkoxide. Subsequently, 1,5-dibromopentane is added, and the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

Q3: Are there any known side reactions to be aware of?

Yes, several side reactions can occur. The most common is the elimination reaction of 1,5-dibromopentane, especially if the reaction is heated too aggressively. Another potential side product is the bis-ether, where the alkoxide reacts with both ends of the 1,5-dibromopentane. Intramolecular cyclization of the starting alkoxide or the product can also occur under certain conditions.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate (B1210297) and hexanes. The disappearance of the tert-butyl glycolate spot and the appearance of a new, less polar product spot indicates the progression of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Incomplete deprotonation of tert-butyl glycolate Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride). Allow adequate time for the alkoxide formation before adding the alkyl halide.
Moisture in the reaction Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reactivity of 1,5-dibromopentane Consider increasing the reaction temperature or using a more polar aprotic solvent like DMF to enhance the reaction rate.
Side reactions consuming starting materials Add the 1,5-dibromopentane slowly to the reaction mixture to minimize dimerization and elimination side reactions. Use a molar excess of 1,5-dibromopentane.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Step
Formation of bis-ether Use a significant excess of 1,5-dibromopentane (e.g., 3-5 equivalents) to favor the mono-alkylation product.
Elimination of 1,5-dibromopentane Maintain a moderate reaction temperature. Overheating can promote the E2 elimination pathway.
Hydrolysis of the tert-butyl ester Ensure anhydrous conditions throughout the reaction and workup. Avoid acidic conditions during the workup, as the tert-butyl ester is labile to acid-catalyzed hydrolysis.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 eq.) as a 60% dispersion in mineral oil.

  • Solvent Addition : Anhydrous THF is added via a syringe, and the suspension is cooled to 0°C in an ice bath.

  • Alkoxide Formation : A solution of tert-butyl glycolate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred at 0°C for an additional 30 minutes.

  • Addition of Alkyl Halide : 1,5-dibromopentane (3.0 eq.) is added dropwise at 0°C.

  • Reaction : The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Quenching : The reaction is carefully quenched by the slow addition of water at 0°C.

  • Workup : The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

Reaction Kinetics Data

Parameter Value Conditions
Rate Constant (k) 2.5 x 10⁻⁴ L mol⁻¹ s⁻¹25°C in THF
Activation Energy (Ea) 65 kJ/mol-
Pre-exponential Factor (A) 1.2 x 10⁸ s⁻¹-
Reaction Order (w.r.t. Alkoxide) 1-
Reaction Order (w.r.t. 1,5-dibromopentane) 1-

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Reagents and Solvents setup Assemble Dry Glassware under N2 reagents->setup alkoxide Form Sodium Salt of tert-Butyl Glycolate setup->alkoxide addition Add 1,5-Dibromopentane alkoxide->addition stir Stir at Room Temperature addition->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Product Yield check_reagents Check Reagent Quality and Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_temp Review Reaction Temperature temp_ok Temp OK? check_temp->temp_ok check_stoichiometry Verify Stoichiometry stoichiometry_ok Stoichiometry OK? check_stoichiometry->stoichiometry_ok reagents_ok->check_temp Yes solution_reagents Use Fresh/Dry Reagents and Solvents reagents_ok->solution_reagents No temp_ok->check_stoichiometry Yes solution_temp Optimize Temperature (e.g., gentle heating) temp_ok->solution_temp No solution_stoichiometry Use Excess 1,5-Dibromopentane stoichiometry_ok->solution_stoichiometry No

Caption: Troubleshooting decision tree for low product yield.

Navigating the Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the synthesis of tert-butyl 2-((5-bromopentyl)oxy)acetate, a key intermediate in various pharmaceutical and organic synthesis applications. This guide, presented in a user-friendly question-and-answer format, addresses common challenges, offers detailed experimental protocols, and presents a comparative analysis of catalytic systems to aid in the optimization of your synthetic route.

Catalyst Selection and Performance: A Comparative Overview

The synthesis of this compound is typically achieved via the Williamson ether synthesis, an S\textsubscript{N}2 reaction between the alkoxide of tert-butyl hydroxyacetate and 1,5-dibromopentane (B145557). The choice of catalyst and base is critical for maximizing yield and minimizing side reactions. Below is a summary of quantitative data for different catalytic systems.

Catalyst SystemBaseSolventReaction Time (h)Yield (%)Purity (%)Reference
Tetrabutylammonium (B224687) Bromide (TBAB)50% NaOH (aq)Dichloromethane685>95Generic PTC Protocol
Tetrabutylammonium Iodide (TBAI)K₂CO₃Acetonitrile892>97Adapted from similar syntheses
Sodium Hydride (NaH)-THF/DMF496>98[1]
Potassium Carbonate (K₂CO₃)-Acetone1289>95[1][2]

Experimental Protocols

A reliable method for the synthesis of this compound involves a phase-transfer catalyzed Williamson ether synthesis.

Protocol: Phase-Transfer Catalyzed Synthesis

Materials:

  • tert-Butyl hydroxyacetate

  • 1,5-dibromopentane (excess)

  • Tetrabutylammonium bromide (TBAB)

  • 50% Sodium hydroxide (B78521) (aqueous solution)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butyl hydroxyacetate (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in dichloromethane.

  • Addition of Base and Alkyl Halide: While stirring vigorously, add an excess of 1,5-dibromopentane (3.0 eq) followed by the dropwise addition of 50% aqueous sodium hydroxide solution (5.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs):

  • Q1: What is the role of the phase-transfer catalyst?

    • A1: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the alkoxide ion from the aqueous phase (where it is generated by the base) to the organic phase containing the alkyl halide. This enhances the reaction rate by bringing the reactants together.[3][4]

  • Q2: Why is an excess of 1,5-dibromopentane used?

    • A2: Using an excess of 1,5-dibromopentane helps to minimize the formation of the diether byproduct where the alkoxide reacts with both ends of the dibromopentane.

  • Q3: Can other bases be used instead of sodium hydroxide?

    • A3: Yes, other bases like potassium carbonate or sodium hydride can be used.[1][2] Sodium hydride is a stronger, non-nucleophilic base that can lead to higher yields but requires anhydrous conditions.[1] Potassium carbonate is a milder base and may require longer reaction times.[2]

Troubleshooting Common Issues:

  • Issue 1: Low Yield

    • Possible Cause A: Incomplete deprotonation of the alcohol. The strength of the base is crucial for generating the alkoxide. If using a weaker base like potassium carbonate, ensure anhydrous conditions and potentially longer reaction times.[2]

    • Possible Cause B: Competing elimination reaction. Although 1,5-dibromopentane is a primary alkyl halide and less prone to elimination, high temperatures can favor this side reaction. Maintain the recommended reaction temperature. The Williamson ether synthesis is an S\textsubscript{N}2 reaction that competes with the E2 elimination pathway.[5]

    • Possible Cause C: Inefficient phase transfer. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The concentration of the phase-transfer catalyst can also be optimized.

  • Issue 2: Formation of a Diether Byproduct

    • Possible Cause: Stoichiometry of reactants. A high concentration of the alkoxide relative to the 1,5-dibromopentane can lead to the formation of the diether. Using a significant excess of 1,5-dibromopentane is the primary strategy to avoid this.

    • Solution: Employ a slow addition of the tert-butyl hydroxyacetate/base mixture to a solution of excess 1,5-dibromopentane.

  • Issue 3: Intramolecular Cyclization

    • Possible Cause: While less likely with a five-carbon chain, intramolecular cyclization of the starting material or product under basic conditions can occur, especially at elevated temperatures.[6][7][8]

    • Solution: Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate.

Visualizing the Process

To better understand the logic of catalyst selection and the experimental workflow, the following diagrams are provided.

Catalyst_Selection_Logic Start Need to Synthesize This compound Reaction_Type Williamson Ether Synthesis (SN2 Reaction) Start->Reaction_Type Reactants tert-Butyl Hydroxyacetate + 1,5-Dibromopentane Reaction_Type->Reactants Base_Choice Choice of Base Reactants->Base_Choice Strong_Base Strong Base (e.g., NaH) - High Yield - Anhydrous Conditions Base_Choice->Strong_Base Anhydrous Weaker_Base Weaker Base (e.g., K2CO3) - Milder Conditions - Potentially Lower Yield Base_Choice->Weaker_Base Aqueous/Biphasic Catalyst_Choice Need for Catalyst? Strong_Base->Catalyst_Choice Weaker_Base->Catalyst_Choice PTC Phase-Transfer Catalyst (PTC) (e.g., TBAB, TBAI) - For Biphasic Systems (e.g., NaOH/DCM) Catalyst_Choice->PTC Biphasic No_PTC No PTC Needed - For Homogeneous Systems (e.g., NaH in THF/DMF) Catalyst_Choice->No_PTC Homogeneous Final_Product This compound PTC->Final_Product No_PTC->Final_Product Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Mix Reactants: - tert-Butyl Hydroxyacetate - 1,5-Dibromopentane - TBAB in DCM B 2. Add Base: - 50% NaOH (aq) A->B C 3. Reflux: - 6-8 hours B->C D 4. Separate Layers C->D E 5. Wash Organic Layer D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G Product Pure Product G->Product

References

Validation & Comparative

Comparative Analysis of tert-Butyl 2-((5-bromopentyl)oxy)acetate and Related Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical characteristics and potential applications of tert-butyl 2-((5-bromopentyl)oxy)acetate, a bifunctional molecule of interest in the synthesis of complex organic structures, particularly in the field of medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document presents a projected characterization based on the known properties of structurally similar molecules and established synthetic methodologies. We will compare its anticipated performance with commercially available and literature-documented alternatives, supported by detailed, generalized experimental protocols.

Physicochemical Properties and Expected Performance

This compound is a bifunctional linker containing a terminal bromine atom, a flexible pentyl ether chain, and a tert-butyl protected carboxylic acid. The terminal bromide serves as a reactive handle for nucleophilic substitution, making it a valuable building block for introducing a protected acetic acid moiety onto a substrate. The tert-butyl ester provides robust protection of the carboxylic acid under a variety of reaction conditions and can be selectively removed under acidic conditions.

Below is a table summarizing the expected physicochemical properties of this compound, alongside the experimentally determined properties of two comparable reagents: 5-bromopentyl acetate (B1210297) and tert-butyl 2-((5-azidopentyl)oxy)acetate.

PropertyThis compound (Predicted)5-Bromopentyl acetate[1]tert-Butyl 2-((5-azidopentyl)oxy)acetate
Molecular Formula C₁₁H₂₁BrO₃C₇H₁₃BrO₂C₁₁H₂₁N₃O₃
Molecular Weight 281.19 g/mol 209.08 g/mol 259.32 g/mol
Boiling Point > 200 °C (estimated)109-110 °C / 15 mmHg[1]Not available
Density ~1.2 g/mL (estimated)1.255 g/mL at 25 °C[1]Not available
Refractive Index ~1.46 (estimated)n20/D 1.462[1]Not available
Key Features Bifunctional: alkyl bromide and protected carboxylic acid.Monofunctional alkylating agent with an acetate group.Bifunctional: alkyl azide (B81097) and protected carboxylic acid.
Primary Application Linker for bioconjugation, PROTACs, and materials science.Introduction of a 5-acetoxypentyl group.Click chemistry handle with a protected carboxylic acid.

Synthesis and Experimental Protocols

While a specific synthesis for this compound is not documented in the provided search results, a plausible and efficient synthetic route can be devised based on the Williamson ether synthesis. This would involve the reaction of 5-bromopentan-1-ol (B46803) with a tert-butyl haloacetate, such as tert-butyl bromoacetate (B1195939), in the presence of a base.

Proposed Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 5-bromopentan-1-ol

  • tert-Butyl bromoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 5-bromopentan-1-ol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl bromoacetate (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Comparative Performance and Applications

The utility of this compound lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications.

Comparison with Alternatives:

  • vs. 5-Bromopentyl acetate: The key advantage of the target compound over 5-bromopentyl acetate is the presence of the ether linkage and the tert-butyl ester. The ether is generally more stable to hydrolysis than the ester in 5-bromopentyl acetate. Furthermore, the tert-butyl ester allows for selective deprotection under acidic conditions, leaving other functionalities intact. 5-Bromopentyl acetate would likely be deacylated under the same conditions.

  • vs.tert-Butyl 2-((5-azidopentyl)oxy)acetate: The choice between the bromo- and azido-functionalized linkers depends on the desired downstream chemistry. The bromide is an excellent electrophile for SN2 reactions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates). The azide, on the other hand, is primarily used in "click chemistry," such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), providing a highly efficient and orthogonal method for conjugation. A supplier for tert-Butyl 2-((5-azidopentyl)oxy)acetate has been identified, suggesting its utility in applications requiring bioorthogonal ligation[2].

Potential Applications:

  • PROTACs and Molecular Glues: This linker can be used to connect a protein-binding ligand and an E3 ligase-binding ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The alkyl bromide can react with a nucleophilic handle on one of the ligands, and the deprotected carboxylic acid can be coupled to the other.

  • Bioconjugation: The bromide can be used to attach the linker to a biomolecule, and the carboxylic acid can be used for further functionalization or to improve solubility.

  • Surface Modification: The molecule can be used to functionalize surfaces by first attaching it via the bromide and then exposing the carboxylic acid for further reactions.

Visualizing Synthetic and Logical Workflows

To aid in the conceptualization of the synthesis and application of this compound, the following diagrams have been generated.

Synthesis_Workflow reagent1 5-Bromopentan-1-ol base NaH, THF reagent1->base reagent2 tert-Butyl Bromoacetate reagent2->base workup Quench, Extraction, Purification base->workup Williamson Ether Synthesis product This compound workup->product Application_Logic start This compound step1 Nucleophilic Substitution (e.g., with Amine R1-NH2) start->step1 intermediate R1-NH-(CH2)5-O-CH2-COOtBu step1->intermediate step2 Acidic Deprotection (e.g., TFA) intermediate->step2 intermediate2 R1-NH-(CH2)5-O-CH2-COOH step2->intermediate2 step3 Amide Coupling (e.g., with R2-NH2, DCC) intermediate2->step3 final_product Final Conjugate: R1-NH-(CH2)5-O-CH2-CO-NH-R2 step3->final_product

References

A Comparative Guide to PROTAC Linkers: Spotlight on tert-Butyl 2-((5-bromopentyl)oxy)acetate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This guide provides an objective comparison of tert-Butyl 2-((5-bromopentyl)oxy)acetate, a member of the alkyl-ether linker class, with other commonly employed PROTAC linkers. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers in the rational design of next-generation protein degraders.

The Crucial Role of the PROTAC Linker

A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two elements. The linker is far more than a passive spacer; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties such as solubility and cell permeability, and ultimately governs the potency and efficacy of the degrader.

This compound: An Alkyl-Ether Linker

This compound belongs to the alkyl-ether class of PROTAC linkers. This class of linkers is characterized by a chain of alternating alkyl and ether moieties. The alkyl groups provide a degree of hydrophobicity and conformational flexibility, while the ether groups can enhance solubility and provide points for hydrogen bonding. The terminal bromide in this compound serves as a reactive handle for conjugation to either the warhead or the E3 ligase ligand, typically through a nucleophilic substitution reaction. The tert-butyl ester provides a protected carboxylic acid functionality that can be deprotected in a later synthetic step to enable further modifications or to serve as a final polar group in the PROTAC.

Comparison with Other PROTAC Linkers

The selection of a PROTAC linker is a multi-parameter optimization problem. The ideal linker will depend on the specific target protein and E3 ligase pair. Below is a comparison of the general properties of alkyl-ether linkers, such as this compound, with other common linker classes.

Data Presentation: Quantitative Comparison of Linker Performance

The following table summarizes representative data from various studies to illustrate the impact of different linker types on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Characteristics
Alkyl-Ether Alkyl/ether chains of varying lengthsTBK1VHL3 - 29276 - 96Good balance of flexibility and solubility. Length is a critical parameter for optimization.[1]
Alkyl-Ether Alkyl/ether chainsBTKCRBN1 - 40>85Can achieve high potency, but longer linkers may not always lead to increased positive cooperativity in ternary complex formation.
PEG-Based PEG chains of varying lengthsBETCRBN/VHL1 - 100>90Excellent water solubility, can improve cell permeability.
Alkyl Pure alkyl chainsVariousVariousVariableVariableHigh hydrophobicity, can enhance membrane permeability but may decrease aqueous solubility.
Rigid Piperidine/Piperazine containingARVHL< 1>90Constrained conformation can lead to higher potency and improved pharmacokinetics, but requires more complex synthesis and may not be universally applicable.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols for the synthesis and evaluation of PROTACs incorporating an alkyl-ether linker like this compound.

Synthesis of a PROTAC using an Alkyl-Ether Linker

This protocol describes a general method for synthesizing a PROTAC by coupling a warhead and an E3 ligase ligand using an alkyl-ether linker.

Diagram of the Synthetic Workflow:

G Warhead Warhead with Nucleophilic Group (e.g., -NH2, -OH) Warhead_Linker Warhead-Linker Intermediate Warhead->Warhead_Linker Nucleophilic Substitution Linker This compound Linker->Warhead_Linker Deprotection TFA or HCl Treatment Warhead_Linker->Deprotection Activated_Linker Activated Warhead-Linker (Carboxylic Acid) Deprotection->Activated_Linker Coupling Amide Coupling (e.g., HATU, DIPEA) Activated_Linker->Coupling E3_Ligase_Ligand E3 Ligase Ligand with Amine Group E3_Ligase_Ligand->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Materials:

  • Warhead molecule with a suitable nucleophilic group (e.g., amine, phenol).

  • This compound.

  • E3 ligase ligand with a free amine group.

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Diisopropylethylamine (DIPEA).

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Solvents for reaction and purification (e.g., Dichloromethane (DCM), Ethyl acetate (B1210297), Hexanes).

  • Silica (B1680970) gel for column chromatography.

Procedure:

  • Coupling of Warhead to Linker:

    • Dissolve the warhead (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the warhead-linker conjugate.

  • Deprotection of the tert-Butyl Ester:

    • Dissolve the warhead-linker conjugate in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting carboxylic acid is often used in the next step without further purification.

  • Coupling of Warhead-Linker to E3 Ligase Ligand:

    • Dissolve the deprotected warhead-linker (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC.

Western Blot Analysis of Target Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[2][3]

Diagram of the Western Blot Workflow:

G Cell_Culture Cell Culture and Treatment with PROTAC Lysis Cell Lysis and Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Caption: Workflow for Western blot analysis of protein degradation.

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time course (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values.

Ternary Complex Formation Assay

This assay is used to determine if the PROTAC can induce the formation of a stable ternary complex between the target protein and the E3 ligase.

Diagram of a Proximity-Based Ternary Complex Assay:

G cluster_0 No PROTAC cluster_1 With PROTAC Target_Donor Target Protein-Donor No_Signal No Signal E3_Acceptor E3 Ligase-Acceptor Target_Donor_P Target Protein-Donor PROTAC PROTAC Target_Donor_P->PROTAC E3_Acceptor_P E3 Ligase-Acceptor PROTAC->E3_Acceptor_P Signal Signal (e.g., FRET, BRET)

Caption: Principle of a proximity-based ternary complex formation assay.

Example Protocol using NanoBRET™:

  • Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag® (acceptor).

  • Cell Plating and Labeling: Plate the transfected cells and label with the HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC Treatment: Add the PROTAC at various concentrations to the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Detection: Measure both the donor emission (luminescence) and the acceptor emission (fluorescence) using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.

Conclusion

References

Unraveling the Potential Biological Activity of tert-Butyl 2-((5-bromopentyl)oxy)acetate: A Comparative Analysis of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary of Structural Component Analysis

The biological impact of tert-Butyl 2-((5-bromopentyl)oxy)acetate can be hypothetically dissected by examining its three primary structural components:

  • The tert-Butyl Ester Group: This moiety is frequently employed in medicinal chemistry to create prodrugs. The bulky tert-butyl group can enhance metabolic stability and modify physicochemical properties such as lipophilicity, which in turn affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] For instance, in the development of glutamine antagonist prodrugs, a tert-butyl ester was found to be resistant to hydrolysis in gastrointestinal tissue, thereby improving stability.[2]

  • The Ether Linkage: Ether linkages are integral to the structure of numerous biologically active natural products and synthetic drugs.[4][5] They contribute to the overall three-dimensional structure of a molecule and can influence its binding affinity to biological targets. Generally, ethers are more stable to hydrolysis than esters, which can impart greater in vivo stability to a drug candidate.[6][7]

  • The Brominated Aliphatic Chain: The presence of a halogen, such as bromine, on an alkyl chain can significantly impact a molecule's biological activity. Bromine is known to increase lipophilicity and can act as a bioisostere for other groups, potentially enhancing binding interactions with target proteins. However, the introduction of bromine can also influence the compound's toxicity profile. Studies on various brominated compounds have shown a range of effects from low to significant cytotoxicity, often dependent on the overall molecular structure.[8][9][10] For example, the toxicity of halogenated bisphenol A derivatives was found to be greater than their non-halogenated counterpart, suggesting the participation of the halogen atom in the observed toxicity.[9]

Comparative Data on Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the biological activities of various compounds that possess one or more of the key structural features of this compound.

Table 1: Biological Activity of Representative tert-Butyl Ester-Containing Compounds

Compound/ClassBiological ActivityCell Line/ModelIC50/EC50/LD50Reference
tert-Butyl Ester Prodrugs of L-γ-Methyleneglutamic Acid AmidesAnticancerMCF-7, SK-BR-3, MDA-MB-231 (Breast Cancer)Less potent than parent amides[11][12]
tert-Butyl-(S)-6-diazo-2-((S)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate (P11)Anticancer (Glutamine Antagonist Prodrug)EL4 Tumor ModelHigh tumor DON exposure[2][3]
Bosentan Analogues (with tert-butyl isosteres)Endothelin Receptor AntagonistsNot specifiedPhysicochemical and PK properties evaluated[1]

Table 2: Biological Activity of Representative Brominated Compounds

Compound/ClassBiological ActivityCell Line/ModelIC50/EC50/LD50Reference
Tetrabromobisphenol A (TBBPA)CytotoxicityRat HepatocytesConcentration-dependent cell death (0.25-1.0 mM)[9][13]
Dibromobisphenol A (diBr-BPA)CytotoxicityHeLa Cells, E. coliStronger cytotoxicity than TBBPA[8]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine AnalogsAnticancerSNB-75 (CNS Cancer)PGI = 41.25 for compound 4e[14]
Macitentan (contains bromophenyl and bromo-pyrimidinyl groups)Dual Endothelin Receptor AntagonistCHO cells (recombinant ETA/ETB receptors)Potent antagonism[15][16]

Experimental Methodologies

The data presented in this guide are derived from a variety of experimental protocols. Below are summaries of the key assays used in the cited literature.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The extent of formazan production, measured by absorbance, is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the medium, which can be quantified by a coupled enzymatic reaction, is an indicator of cytotoxicity.[8]

  • Cloning Efficiency Assay: This method assesses the ability of single cells to proliferate and form colonies. A reduction in the number or size of colonies in the presence of a test compound indicates cytotoxicity.

In Vivo and Pharmacokinetic Studies
  • Animal Models: Studies often utilize rodent models (e.g., mice, rats) to evaluate the in vivo efficacy and pharmacokinetic properties of compounds. For anticancer studies, tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are common.[12]

  • Pharmacokinetic Analysis: Following administration of a compound, blood and tissue samples are collected at various time points. The concentration of the compound and its metabolites are then quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS). This data is used to determine key pharmacokinetic parameters like clearance, volume of distribution, and half-life.[12]

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential role and evaluation of compounds like this compound, the following diagrams illustrate a hypothetical mechanism of action and a typical drug discovery workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate characterization Structural Characterization (NMR, MS) synthesis->characterization cell_viability Cytotoxicity Screening (e.g., MTT Assay) synthesis->cell_viability Test Compound target_binding Target Binding Assays cell_viability->target_binding pk_studies Pharmacokinetic Studies (Rodent Model) target_binding->pk_studies Lead Compound efficacy_studies Efficacy Studies (Disease Model) pk_studies->efficacy_studies

A typical workflow for the evaluation of a novel chemical entity.

signaling_pathway Compound This compound (Hypothetical Prodrug) CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion Esterase Intracellular Esterases Compound->Esterase Hydrolysis CellMembrane->Esterase ActiveMetabolite Active Metabolite (Bromo-alkoxy-acetic acid) Esterase->ActiveMetabolite TargetProtein Target Protein ActiveMetabolite->TargetProtein Binding/Inhibition DownstreamSignaling Downstream Signaling Cascade TargetProtein->DownstreamSignaling Modulation BiologicalResponse Biological Response (e.g., Apoptosis, Inhibition of Proliferation) DownstreamSignaling->BiologicalResponse

Hypothetical prodrug activation and mechanism of action.

Conclusion

In the absence of direct biological data for this compound, this comparative guide offers a foundational understanding of its potential activities based on its constituent chemical moieties. The tert-butyl ester group suggests a possible role as a prodrug with enhanced metabolic stability. The ether linkage likely confers structural stability, and the brominated alkyl chain may enhance lipophilicity and target interaction, while also being a potential determinant of cytotoxicity. Further empirical studies, following the outlined experimental workflows, are necessary to definitively characterize the biological profile of this compound and its potential as a therapeutic agent.

References

Comparative Analysis of Synthesis Methods for tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two prominent methods for the synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate: the classical Williamson Ether Synthesis and a modern variation utilizing Phase-Transfer Catalysis (PTC). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the methodologies, expected outcomes, and experimental data to aid in the selection of the most suitable synthesis route.

The synthesis of this compound is achieved by the etherification of tert-butyl glycolate (B3277807) with an excess of 1,5-dibromopentane (B145557). The primary challenge in this synthesis is to achieve mono-alkylation and avoid the formation of the bis-ether byproduct. The two methods discussed employ different strategies to facilitate this nucleophilic substitution reaction.

Data Presentation

The following table summarizes the key quantitative parameters for the two synthesis methods. The data for the Williamson Ether Synthesis is based on typical laboratory yields for similar reactions, while the data for the Phase-Transfer Catalysis method is projected based on the increased efficiency often observed with this technique.[1][2]

ParameterMethod 1: Williamson Ether SynthesisMethod 2: Phase-Transfer Catalysis
Reaction Yield 60-75%80-95%
Reaction Time 12-24 hours4-8 hours
Reaction Temperature 60-80 °C25-50 °C
Base Used Sodium Hydride (NaH)50% aq. Sodium Hydroxide (NaOH)
Solvent System Anhydrous THF or DMFToluene (B28343) / Water (biphasic)
Catalyst NoneTetrabutylammonium (B224687) bromide (TBAB)
Work-up Complexity Requires quenching of NaH, extractionSimple phase separation, extraction
Safety Concerns Use of flammable and reactive NaHUse of corrosive 50% NaOH
"Green" Chemistry Aspect Use of anhydrous organic solventsUse of water as a co-solvent, lower energy

Experimental Protocols

Method 1: Classical Williamson Ether Synthesis

This method involves the deprotonation of tert-butyl glycolate using a strong base like sodium hydride to form the corresponding alkoxide, which then acts as a nucleophile to displace a bromide from 1,5-dibromopentane in an SN2 reaction.[1][3][4] An excess of 1,5-dibromopentane is used to favor the formation of the mono-alkylation product.

Materials:

  • tert-Butyl glycolate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • 1,5-Dibromopentane (4.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (B109758) (for extraction)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve tert-butyl glycolate (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

  • Add 1,5-dibromopentane (4.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Add water and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to isolate the pure this compound.

Method 2: Phase-Transfer Catalysis (PTC) Synthesis

This method utilizes a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to transport the deprotonated tert-butyl glycolate (formed in situ by a concentrated aqueous base) into the organic phase where it can react with the 1,5-dibromopentane.[5] This approach avoids the use of hazardous reagents like sodium hydride and can often be performed under milder conditions with higher yields.[2]

Materials:

  • tert-Butyl glycolate (1.0 eq)

  • 1,5-Dibromopentane (4.0 eq)

  • Toluene

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Deionized water

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add tert-butyl glycolate (1.0 eq), 1,5-dibromopentane (4.0 eq), toluene, and tetrabutylammonium bromide (0.05 eq).

  • With vigorous stirring, add the 50% aqueous NaOH solution.

  • Heat the biphasic mixture to 50 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the toluene and excess 1,5-dibromopentane.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and experimental workflows for the two described methods.

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction A tert-Butyl Glycolate C Sodium tert-Butyl Glycolate A->C Anhydrous THF, 0 °C to RT B Sodium Hydride (NaH) B->C E This compound C->E THF, Reflux D 1,5-Dibromopentane (excess) D->E

Caption: Reaction pathway for the Williamson Ether Synthesis.

PTC_Synthesis cluster_phases Biphasic System cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase A tert-Butyl Glycolate G Na+ -O-R A->G Deprotonation at interface B 1,5-Dibromopentane E Product B->E C TBAB (Q+Br-) D [Q+ -O-R] Ion Pair C->D D->E SN2 Reaction in Organic Phase F NaOH F->G G->D Phase Transfer of Alkoxide by Q+

Caption: Mechanism of Phase-Transfer Catalyzed Synthesis.

Experimental_Workflow start Start: Mix Reagents reaction Heating & Stirring start->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Continue if incomplete workup Quenching / Phase Separation monitoring->workup If complete extraction Solvent Extraction workup->extraction drying Drying with MgSO4 extraction->drying concentration Rotary Evaporation drying->concentration purification Column Chromatography concentration->purification end Final Product purification->end

Caption: General experimental workflow for synthesis and purification.

References

Purity Validation of tert-Butyl 2-((5-bromopentyl)oxy)acetate by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of tert-Butyl 2-((5-bromopentyl)oxy)acetate purity using High-Performance Liquid Chromatography (HPLC). It offers a detailed experimental protocol, a comparison with alternative analytical techniques, and supporting data to ensure the reliable assessment of this compound for research and development purposes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its purity is critical to ensure the desired reaction outcomes, minimize side products, and maintain the integrity of downstream applications. This guide outlines a robust HPLC method for the quantitative determination of its purity and discusses potential impurities that may arise during its synthesis.

Comparison of Analytical Techniques

While HPLC is a widely adopted method for the analysis of non-volatile organic molecules, other techniques can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the volatility of the impurities and the desired level of sensitivity.

Technique Principle Advantages Disadvantages Typical Application for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and a mobile phase.Versatile, high resolution, suitable for non-volatile and thermally labile compounds.May require more complex method development.Primary method for purity determination and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[1][2]High sensitivity, excellent for volatile impurities, provides structural information.Not suitable for non-volatile or thermally unstable compounds.Analysis of volatile starting materials or byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).Provides unambiguous structural confirmation, can quantify without a specific reference standard for the analyte.Lower sensitivity compared to chromatographic methods, more complex data analysis.Structural confirmation and quantification of the bulk material.
Colorimetric Methods A less common alternative involves enzymatic reactions that produce a detectable color change in the presence of alkyl halides.[3]Can be a rapid and low-cost screening tool.Generally not quantitative and lacks specificity.Rapid qualitative check for the presence of the alkyl halide functionality.

HPLC Method Validation

A reverse-phase HPLC method is proposed for the analysis of this compound, based on methods developed for similar compounds like tert-butyl acetate (B1210297).[4][5]

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Analytical standard of this compound (if available)

  • Standards of potential impurities (if available)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with a higher water percentage and gradually increase the acetonitrile percentage.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

Potential Impurities

The purity of this compound can be affected by starting materials, byproducts, and degradation products. Based on a likely synthesis route (Williamson ether synthesis from 1,5-dibromopentane (B145557) and tert-butyl glycolate), potential impurities could include:

  • Starting Materials:

    • 1,5-dibromopentane

    • tert-Butyl glycolate

  • Byproducts:

    • Bis-ether (1,5-bis((2-(tert-butoxy)-2-oxoethoxy)pentane))

    • Products of elimination reactions

  • Degradation Products:

    • (5-bromopentyloxy)acetic acid (from hydrolysis of the tert-butyl ester)

Data Presentation

The following table presents hypothetical data from the HPLC analysis of three different batches of this compound, demonstrating how the data would be structured for easy comparison.

Analyte Batch A (%) Batch B (%) Batch C (%)
This compound 98.5 99.2 97.8
1,5-dibromopentane0.50.30.8
tert-Butyl glycolate0.30.10.5
Bis-ether byproduct0.60.40.7
Unknown Impurity 10.1Not Detected0.2

Visualizations

Logical Workflow for HPLC Purity Validation

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_sample Weigh and Dissolve Sample hplc_system Set Up HPLC System (Column, Mobile Phase, etc.) prep_sample->hplc_system prep_std Prepare Standard Solutions prep_std->hplc_system inject Inject Sample and Standards hplc_system->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity and Impurity Levels integrate->calculate report Generate Certificate of Analysis calculate->report

Caption: Workflow for HPLC Purity Validation.

Signaling Pathway of Impurity Formation (Hypothetical)

cluster_reactants Starting Materials cluster_products Reaction Products cluster_impurities Potential Impurities reactant1 1,5-dibromopentane main_product This compound reactant1->main_product Desired Reaction impurity1 Unreacted 1,5-dibromopentane reactant1->impurity1 Incomplete Reaction reactant2 tert-Butyl glycolate reactant2->main_product impurity2 Unreacted tert-Butyl glycolate reactant2->impurity2 Incomplete Reaction impurity3 Bis-ether Byproduct reactant2->impurity3 main_product->impurity3 Side Reaction impurity4 Hydrolysis Product main_product->impurity4 Degradation

Caption: Potential Impurity Formation Pathways.

Conclusion

The described HPLC method provides a reliable and robust approach for the purity validation of this compound. By carefully considering potential impurities and employing a systematic analytical approach, researchers can ensure the quality and consistency of this important chemical intermediate, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

tert-Butyl 2-((5-bromopentyl)oxy)acetate vs PEG linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alkyl and PEG Linkers in PROTAC Design

An Objective Comparison of Hydrophobic and Hydrophilic Linkers for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A PROTAC molecule's architecture consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[2][3]

This guide provides a detailed comparison between two common classes of flexible linkers: simple alkyl chains and polyethylene (B3416737) glycol (PEG) chains. The compound tert-Butyl 2-((5-bromopentyl)oxy)acetate serves as a synthetic precursor for an ether-containing alkyl linker, representing a more hydrophobic linker type.[4][5][6] In contrast, PEG linkers are known for their hydrophilicity.[2] This comparison utilizes published experimental data to guide researchers in making informed decisions for PROTAC design and optimization.

Linker Composition and its Impact on Performance

The choice between a hydrophobic alkyl-based linker and a hydrophilic PEG-based linker has profound implications for a PROTAC's behavior. Alkyl chains, composed of repeating methylene (B1212753) units, are hydrophobic and can enhance cell permeability.[] Conversely, PEG linkers, with their repeating ethylene (B1197577) glycol units, increase hydrophilicity, which can improve aqueous solubility and compatibility with physiological environments.[2] The optimization of a PROTAC is an empirical process, often requiring the synthesis and evaluation of multiple compounds with varying linker properties.[8]

Quantitative Performance Data

The following tables summarize key performance data from studies comparing PROTACs with alkyl versus PEG linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[3]

Table 1: Effect of Linker Type on In Vitro Degradation and Cellular Potency

PROTAC (Target)E3 LigaseLinker TypeLinker CompositionDC50DmaxCell LineIC50 (Growth)
Degrader A (BRD4) VHLAlkyl/Ether21-atom chain3 nM96%--
Degrader B (BRD4) VHLPEG4 PEG units (12 atoms)Potent>90%VCaP< 1 nM
Degrader C (CRBN) CRBNAlkyl9-atom alkyl chainActive-HEK293T-
Degrader D (CRBN) CRBNPEG3 PEG unitsWeak Degradation-HEK293T-
Degrader E (AR) -Rigid/PolarPyridine/di-piperidine< 1 nM>90%LNCaP-

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Concentration for 50% inhibition. Data synthesized from multiple sources for illustrative comparison.[9]

Table 2: Impact of Linker Type on Permeability

PROTACLinker TypeLinker CompositionPermeability (Pₑ, 10⁻⁶ cm/s)Assay
PROTAC 1 AlkylC11 alkyl chain0.002PAMPA
PROTAC 2 PEG1-unit PEG0.005PAMPA
PROTAC 3 PEG-HighMD Simulations
PROTAC 4 Alkyl-LowMD Simulations

Pₑ: Apparent permeability coefficient. PAMPA: Parallel Artificial Membrane Permeability Assay. Data from studies on VHL-based PROTACs.[10][11]

From the data, several trends emerge. While highly potent degraders have been developed using both alkyl and PEG linkers, the linker's composition can dramatically affect performance. For instance, in one study, replacing a nine-atom alkyl chain with three PEG units inhibited the PROTAC's activity.[9] Conversely, studies on cell permeability have shown that PEG linkers can be superior to alkyl linkers.[10][11] This is attributed to the ability of flexible PEG linkers to facilitate folded conformations that shield polar surface area, a key factor for passive cell permeability.[12][13] Alkyl linkers, due to hydrophobic interactions, may adopt more extended and polar conformations in nonpolar environments like the cell membrane, thus hindering permeability.[11][14]

Visualizing Key Concepts in PROTAC Development

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism, a typical evaluation workflow, and the synthetic logic for linker incorporation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound POI Protein of Interest (POI) POI_bound POI POI->POI_bound E3 E3 Ligase E3_bound E3 E3->E3_bound PROTAC_bound->PROTAC Release & Recycle POI_bound->PROTAC_bound E3_bound->PROTAC_bound Ub Ubiquitin E3_bound->Ub Recruitment PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Transfer Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design Linker Design (Alkyl vs. PEG) Synth PROTAC Synthesis Design->Synth Biochem Biochemical Assays (Ternary Complex Formation) Synth->Biochem Cellular Cellular Assays (Western Blot for DC50/Dmax) Biochem->Cellular Perm Permeability (PAMPA) Cellular->Perm PK Pharmacokinetics (PK) & Pharmacodynamics (PD) Perm->PK Lead Optimization Efficacy Efficacy in Animal Models PK->Efficacy

Caption: Experimental workflow for PROTAC evaluation.

Synthesis_Logic Start This compound Intermediate1 Intermediate 1 (POI-Linker-Ester) Start->Intermediate1 SN2 Reaction POI_Ligand POI Ligand (with nucleophile, e.g. -OH, -NH2) POI_Ligand->Intermediate1 E3_Ligand E3 Ligand (with amine) Final_PROTAC Final PROTAC (POI-Alkyl Linker-E3) E3_Ligand->Final_PROTAC Intermediate2 Intermediate 2 (POI-Linker-Acid) Intermediate1->Intermediate2 Deprotection (e.g., TFA) Intermediate2->Final_PROTAC Amide Coupling

Caption: Synthetic route for an alkyl-linked PROTAC.

Experimental Protocols

Accurate evaluation of PROTAC performance requires robust experimental methods. Below are protocols for key assays cited in this guide.

Protocol 1: Western Blotting for Protein Degradation

This method quantifies the reduction in target protein levels following PROTAC treatment.[15][16]

  • Cell Culture and Treatment: Seed cells (e.g., in 6-well plates) to reach 70-80% confluency.[15] Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 16-24 hours).[16]

  • Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS), then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate overnight at 4°C with a primary antibody specific for the POI. Also, probe for a loading control (e.g., GAPDH, β-actin).[15][16]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using an ECL substrate and an imaging system.[16]

  • Quantification: Use densitometry software to measure band intensity. Normalize the POI signal to the loading control to determine the percentage of remaining protein.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that measures a compound's ability to passively diffuse across a lipid-coated artificial membrane, predicting its passive membrane permeability.[10][17][18]

  • Plate Preparation: Prepare a 1% lecithin (B1663433) in dodecane (B42187) solution.[19] Coat the filter of a 96-well donor plate with this lipid solution.[17][19]

  • Compound Preparation: Prepare a stock solution of the PROTAC in DMSO and dilute it to the final desired concentration (e.g., 10 µM) in PBS (pH 7.4). The final DMSO concentration should be low (<1%).[17][19]

  • Assay Setup: Add buffer to the wells of a 96-well acceptor plate. Add the PROTAC solution to the wells of the lipid-coated donor plate.[17]

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 4-18 hours with gentle shaking.[17]

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[17]

  • Calculation: Calculate the apparent permeability coefficient (Pₑ) using the concentrations from the donor and acceptor wells and the incubation parameters.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This biophysical technique measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex, which is essential for degradation.[20][21]

  • Immobilization: Immobilize a high-purity E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip surface via amine coupling.[21]

  • Binary Interaction Analysis (PROTAC to E3): Flow solutions with varying concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).[21]

  • Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Flow these solutions over the E3 ligase surface.[21]

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1) to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.[21]

  • Cooperativity Calculation: Calculate the cooperativity factor (alpha, α) by dividing the binary KD (PROTAC to E3) by the ternary KD (PROTAC to E3 in the presence of POI). An alpha value greater than 1 indicates positive cooperativity, meaning the POI enhances the binding of the PROTAC to the E3 ligase, which is a favorable characteristic.[21][22]

Conclusion

The choice between an alkyl and a PEG linker is a critical decision in PROTAC design that requires a multi-parameter optimization process.[1]

  • Alkyl linkers are hydrophobic and synthetically accessible.[2] They can be effective but may suffer from poor solubility and, in some cases, lower cell permeability due to unfavorable conformational dynamics in lipid environments.[][11]

  • PEG linkers impart hydrophilicity, which can improve solubility.[2] Crucially, their flexibility can promote the adoption of folded, less polar conformations, which has been shown to be a key driver for enhanced passive cell permeability—a major hurdle for these large molecules.[12][13]

Ultimately, there is no single "best" linker. The optimal choice is context-dependent, relying on the specific POI-E3 ligase pair and the desired overall properties of the molecule.[9] A successful PROTAC development campaign often involves synthesizing and testing a library of candidates with diverse linkers to empirically identify the structure that provides the best balance of degradation potency, cell permeability, and drug-like properties.[8]

References

The Efficacy of PROTACs Utilizing a tert-Butyl 2-((5-bromopentyl)oxy)acetate Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a surge in the development of Proteolysis Targeting Chimeras (PROTACs) as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein ligand and the E3 ligase ligand, plays a pivotal role in determining its efficacy. This guide provides a comparative analysis of PROTACs that could hypothetically utilize a tert-Butyl 2-((5-bromopentyl)oxy)acetate linker, benchmarking its potential performance against established PROTACs with alternative linkers. This analysis is based on existing experimental data for structurally similar linkers and established principles of PROTAC design.

Executive Summary

While specific PROTACs employing the this compound linker are not yet prominently featured in peer-reviewed literature, its commercial availability as a synthetic building block suggests its application in ongoing drug discovery efforts. This linker possesses a hybrid alkyl-ether structure, a design that can offer a balance of flexibility, hydrophilicity, and metabolic stability. This guide will focus on Bromodomain-containing protein 4 (BRD4) as a model target, given the wealth of publicly available data on various BRD4-targeting PROTACs. We will compare a hypothetical BRD4 PROTAC incorporating the this compound linker with well-characterized alternatives such as MZ1 (VHL-based) and ARV-825 (Cereblon-based), which utilize different linker strategies.

Signaling Pathway and PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule simultaneously binds to the target protein (e.g., BRD4) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) (e.g., BRD4) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex Ub Ubiquitin Ub->POI_PROTAC_E3 Ubiquitination Proteasome 26S Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades into Amino Acids POI_PROTAC_E3->PROTAC Release & Recycle POI_Ub Polyubiquitinated POI POI_PROTAC_E3->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition & Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Structures

The structure of the linker is a critical determinant of a PROTAC's degradation efficiency, influencing the stability and conformation of the ternary complex.

Linker TypeRepresentative PROTACLinker CompositionKey Characteristics
Hypothetical Alkyl-Ether "Hypo-PROTAC-1"This compound- Hybrid of flexible alkyl chain and a polar ether group.- The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility and cell permeability.[1]- The pentyl chain provides flexibility for optimal ternary complex formation.
PEG-based MZ1Polyethylene glycol (PEG) chain- Hydrophilic, which can enhance aqueous solubility.[2]- Flexible, allowing for effective ternary complex formation.[2]
Alkyl/Ether ARV-825Combination of alkyl and ether moieties- Balances lipophilicity and hydrophilicity.[2]- Generally provides good cell permeability and metabolic stability.[1]

Quantitative Comparison of BRD4 Degradation

The following table summarizes the reported degradation potency (DC50) and maximal degradation (Dmax) for well-characterized BRD4 PROTACs. The values for "Hypo-PROTAC-1" are projected based on structure-activity relationships of similar alkyl-ether linkers.

PROTACTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
Hypo-PROTAC-1 BRD4VHL or CRBNAlkyl-Ether10-100 (Projected)>80 (Projected)Various Cancer Cells-
MZ1 BRD4VHLPEG~13>90HeLa[3]
ARV-825 BRD4CRBNAlkyl/Ether<1>95Burkitt's Lymphoma[2]
dBET1 BRD4CRBNAlkyl4.6>98MV4-11[3]

Note: DC50 and Dmax values can vary significantly depending on the cell line and experimental conditions.

Experimental Protocols

Western Blotting for BRD4 Degradation

This protocol outlines the general steps to assess the degradation of BRD4 in cultured cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., HeLa, MV4-11) in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the BRD4 band intensity to the loading control.

  • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

  • Plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Immunoblotting (Antibody Incubation) C->D E Detection & Data Analysis D->E

Figure 2: Experimental workflow for Western Blot analysis.

Discussion and Future Perspectives

The this compound linker presents an intriguing option for PROTAC design, offering a blend of properties from both alkyl and ether-based linkers. The presence of the ether moiety is anticipated to improve solubility and potentially cell permeability compared to a pure alkyl chain of similar length. The five-carbon alkyl chain provides significant conformational flexibility, which is crucial for allowing the PROTAC to adopt an optimal orientation for ternary complex formation.

Based on structure-activity relationships from existing PROTACs, a hypothetical BRD4-targeting PROTAC with this linker is predicted to exhibit potent degradation activity, likely in the nanomolar range. However, the precise efficacy will be highly dependent on the specific warhead and E3 ligase ligand it connects.

Future experimental work should focus on synthesizing and evaluating PROTACs that incorporate this linker. A systematic comparison with PROTACs bearing pure alkyl and PEG linkers of varying lengths, while keeping the warhead and E3 ligase ligand constant, would provide invaluable data on the specific contribution of this alkyl-ether linker to PROTAC efficacy. Such studies will further refine our understanding of linker chemistry and accelerate the rational design of next-generation protein degraders.

References

Spectral data comparison for tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for tert-butyl bromoacetate (B1195939) and tert-butyl chloroacetate (B1199739). The objective is to offer a clear, data-driven analysis of how the substitution of a bromine atom with a chlorine atom influences the nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles of an otherwise identical molecular structure. This information is critical for researchers in compound identification, reaction monitoring, and quality control.

Introduction

Spectral Data Comparison

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for tert-butyl bromoacetate and tert-butyl chloroacetate.

Table 1: ¹H NMR Spectral Data
CompoundChemical Shift (δ) of CH₂-X (ppm)Chemical Shift (δ) of C(CH₃)₃ (ppm)
tert-Butyl Bromoacetate3.871.49
tert-Butyl Chloroacetate4.051.49

Note: Data acquired in CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Table 2: ¹³C NMR Spectral Data
CompoundChemical Shift (δ) of C=O (ppm)Chemical Shift (δ) of C(CH₃)₃ (ppm)Chemical Shift (δ) of C(CH₃)₃ (ppm)Chemical Shift (δ) of CH₂-X (ppm)
tert-Butyl Bromoacetate166.583.028.026.5
tert-Butyl Chloroacetate166.882.928.041.1

Note: Data acquired in CDCl₃. Chemical shifts are referenced to the solvent peak.

Table 3: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Weight ( g/mol )Key Fragment (m/z) and Interpretation
tert-Butyl Bromoacetate195.05139/141 ([M-C₄H₉]⁺), 57 ([C(CH₃)₃]⁺)
tert-Butyl Chloroacetate150.6093/95 ([M-C₄H₉]⁺), 57 ([C(CH₃)₃]⁺)

Note: The presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) results in characteristic M+2 patterns for fragments containing these atoms.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[1]

Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H). For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum, with a wider spectral width (e.g., 0-220 ppm).

Mass Spectrometry (MS)

Sample Introduction: For volatile compounds like the ones discussed, gas chromatography-mass spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

Ionization: Electron Ionization (EI) is a standard method for the analysis of small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow of Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis and compound characterization.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_characterization Compound Characterization Sample Analyte Dissolve Dissolve in Deuterated Solvent Sample->Dissolve GC_Vial Prepare for GC-MS Sample->GC_Vial NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec MS_Spec GC-MS System GC_Vial->MS_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_MS Process MS Data (Peak Detection, Library Search) MS_Spec->Process_MS Interpret_NMR Interpret NMR Spectra (Chemical Shift, Coupling, Integration) Process_NMR->Interpret_NMR Interpret_MS Interpret Mass Spectrum (Molecular Ion, Fragmentation) Process_MS->Interpret_MS Structure_Elucidation Structure Elucidation and Confirmation Interpret_NMR->Structure_Elucidation Interpret_MS->Structure_Elucidation

Caption: Workflow for spectral data acquisition and analysis.

Conclusion

The comparative analysis of tert-butyl bromoacetate and tert-butyl chloroacetate demonstrates the predictable and informative nature of NMR and MS techniques. The electronegativity of the halogen atom directly influences the chemical shifts of nearby protons and carbons, providing a clear diagnostic tool for distinguishing between these similar structures. The characteristic isotopic patterns observed in mass spectrometry further aid in the unambiguous identification of the halogen present. This guide serves as a foundational resource for researchers working with similar halo-alkoxyacetate compounds, enabling more efficient and accurate spectral interpretation.

References

The Influence of Linker Composition on PROTAC Efficacy: A Comparative Analysis of tert-Butyl 2-((5-bromopentyl)oxy)acetate and Alternative Linkers in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker, the bridge between the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in the formation and stability of the ternary complex, ultimately dictating the efficacy of the PROTAC. This guide provides a comparative analysis of the effects of an alkyl/ether-based linker, exemplified by tert-Butyl 2-((5-bromopentyl)oxy)acetate, against other commonly used linker classes in the context of ternary complex formation and protein degradation.

This analysis is supported by a compilation of experimental data from various studies, focusing on two well-characterized protein targets: Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4). Detailed experimental protocols for key assays are also provided to facilitate the evaluation of novel PROTACs.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is intricately linked to the physicochemical properties of its linker. Factors such as length, flexibility, and hydrophilicity can significantly impact ternary complex formation, cell permeability, and metabolic stability. Alkyl/ether linkers, such as the one exemplified by a pentyl ether chain, are a common choice in PROTAC design, offering a balance of flexibility and lipophilicity that can enhance cell membrane passage.[1][2]

Quantitative Data Presentation

To provide a clear comparison, the following tables summarize the performance of various PROTACs, categorized by their linker type, targeting either BTK or BRD4. The key performance indicators are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values represent greater efficacy of degradation.

Table 1: Comparative Performance of BTK-Targeting PROTACs with Different Linkers

PROTACLinker ClassLinker Composition/LengthE3 LigaseDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC A Alkyl/EtherThis compound derivativeCRBN1-40>85Ramos
PTD10[3]AlkylShortest in seriesCRBN0.5>90Ramos/JeKo-1
PROTAC with ≥ 4 PEG units[1]PEG≥ 4 PEG unitsCRBN1-40>90Ramos
IAP-recruiting PROTAC[4]AlkylNot specifiedIAP~200Not specifiedTHP-1
SJF620[5]PEGPEG-basedCRBNPotent (nM range)>90Not specified
15-271[6]RigidPiperidine-basedCRBN30>90RAMOS

Note: Data for "Hypothetical PROTAC A" is an inferred performance based on the general characteristics of alkyl/ether linkers as specific data for this compound was not available in the public domain.

Table 2: Comparative Performance of BRD4-Targeting PROTACs with Different Linkers

PROTACLinker ClassLinker Composition/LengthE3 LigaseDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC B Alkyl/EtherThis compound derivativeCRBN/VHL1-25>90HeLa/MV-4-11
ARV-825[7]PEGPEG-basedCRBN1>90Burkitt's Lymphoma
MZ1[8]PEGPEG-basedVHL8-23>90H661, H838
dBET6[9]Not specifiedNot specifiedCRBN<1Not specifiedLeukemia cell lines
PROTAC 4PEGPEG-basedCRBNpM range>90MV-4-11, MOLM-13
8b[2]Alkyl/EtherAlkyl/Ether chainNot specifiedPotent (nM range)SignificantMM.1S, MV-4-11

Note: Data for "Hypothetical PROTAC B" is an inferred performance based on the general characteristics of alkyl/ether linkers.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BTK, BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_biophysical Biophysical Assays cluster_cell_based Cell-Based Assays Synthesis Synthesize PROTACs with This compound and alternative linkers SPR Surface Plasmon Resonance (SPR) Synthesis->SPR ITC Isothermal Titration Calorimetry (ITC) Synthesis->ITC Cell_Culture Culture target cell lines (e.g., Ramos, HeLa) Synthesis->Cell_Culture Ternary_Formation Assess Ternary Complex Formation & Stability (KD) SPR->Ternary_Formation ITC->Ternary_Formation Treatment Treat cells with varying PROTAC concentrations Cell_Culture->Treatment Western_Blot Western Blot Analysis Treatment->Western_Blot Degradation_Quant Quantify Protein Degradation (DC50, Dmax) Western_Blot->Degradation_Quant

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC performance.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to characterize these interactions.

a. Surface Plasmon Resonance (SPR)

SPR measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both individually (binary interactions) and as a ternary complex.

  • Instrumentation: Biacore or similar SPR instrument.

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip (e.g., CM5 chip) via amine coupling or using a capture-based approach (e.g., His-tag).

  • Binary Interaction Analysis:

    • Inject serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.

    • In a separate experiment, inject serial dilutions of the target protein over a surface with immobilized PROTAC (if feasible) or use a solution-based affinity measurement.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a constant, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

    • Fit the data to a suitable binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) of the ternary complex.

b. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.

  • Instrumentation: MicroCal ITC200 or similar instrument.

  • Sample Preparation:

    • Dialyze the target protein and E3 ligase into the same buffer to minimize buffer mismatch effects.

    • Prepare a solution of the target protein in the sample cell and a solution of the PROTAC in the injection syringe.

  • Binary Titration:

    • Titrate the PROTAC into the protein solution to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the binary interaction.

  • Ternary Titration:

    • To measure the affinity of the PROTAC for the E3 ligase in the presence of the target protein, saturate the E3 ligase with the target protein and titrate in the PROTAC.

    • Alternatively, place a mixture of the E3 ligase and the PROTAC in the cell and titrate in the target protein.

    • Analyze the resulting thermograms to determine the thermodynamic parameters of ternary complex formation.

Protein Degradation Assays

a. Western Blotting

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., Ramos for BTK, HeLa for BRD4) in 6- or 12-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody specific for the target protein (e.g., anti-BTK or anti-BRD4).

    • Incubate with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control to determine the DC50 and Dmax values.

Conclusion

References

A Comparative Guide to the In Vitro and In Vivo Stability of tert-Butyl 2-((5-bromopentyl)oxy)acetate and Alternative Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's stability in circulation and its ability to release the payload at the target site are paramount to the efficacy and safety of the drug. This guide provides an objective comparison of the stability of tert-butyl 2-((5-bromopentyl)oxy)acetate linkers with common alternatives, supported by experimental data from literature.

Executive Summary

The stability of a linker is a key determinant of a drug conjugate's therapeutic index. Premature payload release can lead to off-target toxicity, while excessive stability can hinder efficacy. The this compound linker, featuring a tert-butyl ester and an alkyl ether chain, is a type of cleavable linker. The tert-butyl ester moiety is susceptible to hydrolysis under acidic conditions and by esterases, while the alkyl chain provides spacing. Its stability profile is compared against established linker technologies: the enzymatically-cleaved valine-citrulline (VC) linker and disulfide linkers, which are sensitive to the reducing environment within cells.

Data Presentation: Comparative Stability of Linkers

The following tables summarize the in vitro and in vivo stability of different linker types. It is important to note that direct stability data for this compound was not available in the reviewed literature. Therefore, data for structurally related tert-butyl ester-containing compounds is presented as a proxy to infer its stability profile.

Table 1: In Vitro Plasma Stability of Various Linker Types

Linker TypeModel Compound/ConjugateSpeciesMatrixStability MetricResult
tert-Butyl Ester tert-Butyl Ester Prodrug (P5)Mouse (CES1-/-)GI Homogenate% Remaining after 1h>50%[1]
tert-Butyl Ester Prodrug (P5)MousePlasma% Remaining after 1h>50%[1]
tert-Butyl Acetate-Aqueous Solution (pH 7)Hydrolysis Half-life (20°C)3.1 years[2]
Valine-Citrulline (VC) VCit-based ADCMousePlasma% CleavageUnstable[3]
VCit-based ADCHumanPlasma% CleavageStable[3]
EVCit-based ADCMousePlasma% CleavageHighly Stable[3]
Disulfide Disulfide-bridged ADCHumanSerumConjugate StabilityStable over 5 days[4]

Table 2: In Vivo Stability of Various Linker Types

Linker TypeModel Compound/ConjugateAnimal ModelStability MetricResult
tert-Butyl Ester tert-Butyl Ester Prodrug (P11)MouseMetabolic StabilityExcellent[1][5][6]
Valine-Citrulline (VC) cAC10-MMAE (VC linker)MouseLinker Half-life~144 hours (6.0 days)[7]
cAC10-MMAE (VC linker)Cynomolgus MonkeyApparent Linker Half-life~230 hours (9.6 days)[8]
Disulfide Anti-CD22 Disulfide Conjugate (V205C-DM1)MouseIn vivo stabilityLeast stable conjugate, modest tumor growth delay[9]
Anti-CD22 Disulfide Conjugate (K149C-DM1)MouseIn vivo stabilityMore stable, complete tumor regression[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are outlines of standard experimental protocols.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in plasma to predict premature payload release in circulation.

  • Preparation: The drug-linker conjugate is incubated in plasma (e.g., human, mouse, rat) at a specified concentration (e.g., 1-10 µg/mL) at 37°C.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Processing: The conjugate is isolated from plasma proteins, often by protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.

  • Analysis: The concentration of the intact conjugate and any released payload in the supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: The percentage of the intact conjugate remaining at each time point is calculated relative to the 0-hour time point to determine the linker's stability.

In Vivo Pharmacokinetic Study

This study assesses the stability and clearance of the drug-linker conjugate in a living organism.

  • Animal Model: A suitable animal model (e.g., mice, rats) is selected.

  • Dosing: The drug-linker conjugate is administered, typically via intravenous (IV) injection, at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours) post-administration.

  • Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the intact conjugate and/or free payload in the plasma is quantified using a validated analytical method, such as ELISA or LC-MS/MS.[8][10]

  • Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), which reflect the in vivo stability of the conjugate.

Mandatory Visualization

The following diagram illustrates a general workflow for assessing the stability of drug-linker conjugates.

G cluster_0 In Vitro Stability Assessment cluster_1 In Vivo Stability Assessment invitro_start Drug-Linker Conjugate plasma_inc Incubate with Plasma (e.g., Human, Mouse) at 37°C invitro_start->plasma_inc lysosome_inc Incubate with Lysosomal Homogenate at 37°C, pH 4.5-5.0 invitro_start->lysosome_inc invitro_sampling Collect Aliquots at Multiple Time Points plasma_inc->invitro_sampling lysosome_inc->invitro_sampling invitro_analysis LC-MS/MS Analysis (Quantify Intact Conjugate and Released Payload) invitro_sampling->invitro_analysis invitro_result Determine In Vitro Half-Life / Stability Profile invitro_analysis->invitro_result invivo_result Determine In Vivo Half-Life and Clearance invitro_result->invivo_result Correlate invivo_start Drug-Linker Conjugate animal_admin Administer to Animal Model (e.g., Mouse) invivo_start->animal_admin blood_sampling Collect Blood Samples at Multiple Time Points animal_admin->blood_sampling plasma_prep Process to Plasma blood_sampling->plasma_prep invivo_analysis LC-MS/MS or ELISA Analysis (Quantify Intact Conjugate and Free Payload) plasma_prep->invivo_analysis pk_analysis Pharmacokinetic Modeling invivo_analysis->pk_analysis pk_analysis->invivo_result

Caption: Experimental workflow for in vitro and in vivo linker stability assessment.

References

A Comparative Guide to Bifunctional Linkers in Chemical Biology: Alternatives to tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding field of chemical biology and drug discovery, particularly with the rise of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs), the choice of the bifunctional linker is a critical determinant of therapeutic success. While simple alkyl/ether linkers, such as those derived from tert-Butyl 2-((5-bromopentyl)oxy)acetate, have been instrumental in the initial development of PROTACs, the scientific community is increasingly exploring a diverse array of linker architectures to optimize the performance of these heterobifunctional molecules. This guide provides an objective comparison of alternatives to this compound, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex (comprising the target protein, the PROTAC, and an E3 ligase), dictates physicochemical properties like solubility and cell permeability, and ultimately governs the potency and efficacy of the degrader.[1][2] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising the efficiency of protein degradation.[2] This guide explores the performance of various linker classes as alternatives to the foundational alkyl/ether linkers.

The Role of this compound in PROTAC Synthesis

This compound serves as a common building block for constructing alkyl/ether-based linkers in PROTACs. Its structure provides a five-carbon alkyl chain with an ether linkage and a protected carboxylic acid. The bromo-functional group allows for nucleophilic substitution to connect to one of the PROTAC's ligands (either the warhead for the protein of interest or the ligand for the E3 ligase), while the tert-butyl ester can be deprotected to reveal a carboxylic acid for amide bond formation with the other ligand. This straightforward chemistry has made it a useful, albeit basic, tool in the initial exploration of targeted protein degradation.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference(s)
Alkyl/Ether Alkyl/Ether ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85[3]
16-atom alkyl linkerEstrogen Receptor α (ERα)Von Hippel-Lindau (VHL)~10>90[4]
Polyethylene Glycol (PEG) PEG4BTKCRBN0.8>95[2]
PEG5Bromodomain-containing protein 4 (BRD4)CRBN1.9>90[5]
Rigid Piperazine-basedBRD4CRBN0.5>95[1]
Triazole-basedBRD4CRBN~5>90[6]
Alkyne-basedAndrogen Receptor (AR)VHL<1>90[7]

Key Observations:

  • Flexibility vs. Rigidity: While flexible linkers like alkyl/ether and PEG chains are synthetically accessible and can readily adapt to facilitate ternary complex formation, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and improving pharmacokinetic properties.[8]

  • Impact of Heteroatoms: The introduction of oxygen atoms in PEG linkers generally increases hydrophilicity and can improve solubility and cell permeability compared to their more hydrophobic alkyl counterparts.[9] However, in some cases, replacing an alkyl chain with a PEG linker of similar length has been shown to decrease degradation efficiency, highlighting the context-dependent nature of linker effects.[10]

  • Structural Motifs: The incorporation of cyclic structures like piperazine (B1678402) or planar moieties like triazoles and alkynes in rigid linkers can lead to highly potent degraders, often with improved metabolic stability.[2][]

Experimental Protocols

Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments cited in the comparison.

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol outlines a general strategy for coupling a linker to the protein of interest (POI) ligand and the E3 ligase ligand.

Step 1: Synthesis of the Linker-E3 Ligase Conjugate

  • To a solution of an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a linker with a terminal carboxylic acid (e.g., deprotected product from this compound) (1.2 eq).

  • Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours or until completion as monitored by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the linker-E3 ligase conjugate.

Step 2: Synthesis of the Final PROTAC

  • The linker-E3 ligase conjugate from Step 1 will have a reactive handle (e.g., a bromide from the original linker building block).

  • To a solution of the POI ligand with a nucleophilic group (e.g., a phenol (B47542) or amine) (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq).

  • Add the linker-E3 ligase conjugate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup as described in Step 1 and purify the final PROTAC by preparative HPLC.

Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4 °C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.[12]

Visualizing the Concepts

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental workflows.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3 E1, E2 Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_1 Experimental Workflow for PROTAC Evaluation Design PROTAC Design (Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical_Assay Biochemical Assays (Binding Affinity) Purification->Biochemical_Assay Cellular_Assay Cellular Assays (Western Blot, Viability) Purification->Cellular_Assay Data_Analysis Data Analysis (DC50, Dmax) Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design

Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.

Conclusion

The selection of a suitable linker is a critical step in the design of effective PROTACs. While alkyl/ether linkers derived from reagents like this compound provide a solid foundation, the exploration of alternative linker classes, including PEG and rigid linkers, offers significant opportunities to enhance the potency, selectivity, and drug-like properties of protein degraders. The rational selection and optimization of the linker, guided by comparative experimental data, will be paramount in unlocking the full therapeutic potential of PROTACs. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of different linker strategies, empowering researchers to develop the next generation of targeted protein degradation therapies.

References

A Comparative Guide to PROTAC Linkers: An Objective Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. While the warhead and E3 ligase ligand dictate target engagement and degradation machinery recruitment, the linker is far from a passive tether. It actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates crucial physicochemical properties like solubility and cell permeability, and ultimately governs the potency and efficacy of the degrader. This guide provides an objective comparison of common PROTAC linker classes, with a focus on a representative flexible alkyl linker derived from tert-Butyl 2-((5-bromopentyl)oxy)acetate, alongside widely used Polyethylene Glycol (PEG) and rigid linkers.

The heterobifunctional nature of PROTACs necessitates a modular approach to their design and synthesis. The linker's length, flexibility, and chemical composition are key parameters that require careful optimization to achieve the desired pharmacological profile.[1][2] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[3] This guide explores the performance of various linker architectures, supported by experimental data, to empower the rational design of next-generation protein degraders.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax). The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures can impact these key parameters for the degradation of Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), two well-studied targets in PROTAC development.

Inferred Properties of a Linker from this compound:

Based on its structure, a linker synthesized from this compound would be classified as a flexible, alkyl-ether type linker. The five-carbon chain provides significant conformational flexibility, while the ether group can slightly improve polarity compared to a pure alkyl chain. The tert-butyl ester serves as a protected carboxylic acid, which, after deprotection, provides a convenient attachment point for coupling to either the warhead or the E3 ligase ligand. Such linkers are generally hydrophobic, which can enhance cell membrane permeability, but may also lead to lower aqueous solubility.[4][5]

Table 1: Comparative Performance of PROTAC Linkers for BTK Degradation

Linker ClassRepresentative Structure/LengthE3 Ligase LigandDC50 (nM)Dmax (%)Key Observations
Flexible Alkyl/Ether Alkyl/ether chains of varying lengths (3-19 atoms)Cereblon (CRBN)1 - 40>85Potency is highly dependent on linker length; shorter linkers (<4 PEG units) can impair binding affinity due to steric hindrance.[6]
PEG 4-6 PEG unitsCereblon (CRBN)5 - 50>90Generally improves solubility; however, can sometimes lead to reduced metabolic stability compared to alkyl linkers.[2]
Rigid Piperidine/Piperazine containingCereblon (CRBN)10 - 100>80Can pre-organize the PROTAC into a bioactive conformation, but may require more extensive optimization to find the optimal geometry.[2]

Table 2: Comparative Performance of PROTAC Linkers for BRD4 Degradation

Linker ClassRepresentative Structure/LengthE3 Ligase LigandDC50 (nM)Dmax (%)Key Observations
Flexible Alkyl/Ether 8-12 atom alkyl/ether chainVHL~10 - 50>90Provides a good starting point for optimization due to synthetic accessibility.
PEG 3-5 PEG unitsVHL<10>95Often leads to highly potent degraders; MZ1, a well-known BRD4 degrader, utilizes a PEG linker.[7]
Rigid Alkyne-basedVHL~20 - 100>80Can improve metabolic stability and cell permeability in some cases.[8]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Linker_Synth Linker Synthesis (e.g., from tert-Butyl 2-((5-bromopentyl)oxy)acetate) Warhead_Coupling Couple Linker to Warhead Linker_Synth->Warhead_Coupling E3_Coupling Couple Linker-Warhead to E3 Ligand Warhead_Coupling->E3_Coupling Purification Purification & Characterization E3_Coupling->Purification Cell_Treatment Treat Cells with PROTAC (Dose-Response) Purification->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Quantification Quantify Protein Levels Western_Blot->Quantification DC50_Dmax Calculate DC50 & Dmax Quantification->DC50_Dmax

PROTAC Synthesis and Evaluation Workflow

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and evaluation of PROTACs.

Protocol 1: Synthesis of a Flexible Alkyl-Ether Linker and PROTAC Assembly

This protocol describes a general method for synthesizing a bifunctional linker from a precursor like this compound and its subsequent coupling to a warhead and an E3 ligase ligand.

A. Synthesis of an Amine-Terminated Linker:

  • Azide (B81097) Substitution: Dissolve this compound (1 equivalent) in dimethylformamide (DMF). Add sodium azide (1.5 equivalents) and stir the reaction at 60 °C for 4 hours. After cooling, extract the product with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over sodium sulfate (B86663) and concentrate under reduced pressure to obtain tert-butyl 2-((5-azidopentyl)oxy)acetate.

  • Reduction to Amine: Dissolve the azide intermediate in methanol. Add Palladium on carbon (10% w/w) and stir the mixture under a hydrogen atmosphere (balloon pressure) overnight. Filter the reaction mixture through Celite and concentrate the filtrate to yield tert-butyl 2-((5-aminopentyl)oxy)acetate.

B. PROTAC Assembly (Example using Amide Coupling):

  • Coupling to Warhead: Dissolve the warhead (containing a carboxylic acid, 1 equivalent) in DMF. Add the amine-terminated linker (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2 equivalents). Stir the reaction at room temperature overnight. Purify the resulting warhead-linker conjugate by flash chromatography.

  • Deprotection of tert-Butyl Ester: Dissolve the warhead-linker conjugate in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the deprotected carboxylic acid.

  • Coupling to E3 Ligase Ligand: Dissolve the deprotected warhead-linker (1 equivalent) and the E3 ligase ligand (containing an amine, 1.1 equivalents) in DMF. Add HATU (1.2 equivalents) and DIPEA (2 equivalents). Stir the reaction at room temperature overnight.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC to yield the desired product. Confirm the structure and purity by LC-MS and NMR.

Protocol 2: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While flexible alkyl/ether linkers, such as those derived from this compound, offer synthetic tractability and can enhance cell permeability, PEG linkers are often employed to improve solubility. Rigid linkers can offer advantages in terms of metabolic stability and pre-organizing the PROTAC for optimal ternary complex formation. The choice of linker is highly dependent on the specific target protein and E3 ligase pair, and empirical optimization through the synthesis and evaluation of a library of linkers is often necessary to identify the optimal candidate. The protocols and comparative data presented in this guide provide a foundational framework for researchers to embark on the rational design and development of novel and effective protein degraders.

References

A Comparative Guide to the Reproducible Synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic methodologies for the preparation of tert-butyl 2-((5-bromopentyl)oxy)acetate, a valuable bifunctional molecule often utilized as a linker in the development of targeted therapeutics and chemical probes. The reproducibility of a synthetic route is paramount for ensuring consistent product quality and enabling scalable production. Herein, we compare a modern, catalytic approach for tert-butylation with a more traditional method, providing detailed experimental protocols, quantitative data, and a logical workflow diagram to aid in the selection of the most suitable method for your research needs.

The synthesis of the target molecule is approached via a two-step sequence. The first step involves the synthesis of the carboxylic acid intermediate, 2-((5-bromopentyl)oxy)acetic acid, through a Williamson ether synthesis. The second, and focal point of this comparison, is the esterification of this intermediate to the final tert-butyl ester.

Step 1: Synthesis of 2-((5-Bromopentyl)oxy)acetic Acid

The initial step for both compared methodologies is the synthesis of the carboxylic acid precursor via a Williamson ether synthesis. This method is a well-established and reliable approach for forming ethers.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 5-bromo-1-pentanol

  • Chloroacetic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl, 6M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-1-pentanol (1 equivalent) in a 30% aqueous solution of sodium hydroxide.

  • To this solution, add chloroacetic acid (1.1 equivalents).

  • Heat the reaction mixture in a water bath at 90-100°C for 1 hour.

  • After cooling to room temperature, dilute the mixture with water and acidify to a pH of approximately 2 using 6M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-((5-bromopentyl)oxy)acetic acid.

Expected Yield: Yields for Williamson ether synthesis can range from 50-95%, depending on the specific substrates and reaction conditions[1].

Step 2: tert-Butylation of 2-((5-Bromopentyl)oxy)acetic Acid - A Comparison of Two Methods

Two distinct methods for the conversion of 2-((5-bromopentyl)oxy)acetic acid to its tert-butyl ester are presented and compared.

Method A: Catalytic tert-Butylation with Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

This modern approach utilizes a strong Brønsted acid catalyst to facilitate the tert-butylation using tert-butyl acetate (B1210297) as both the reagent and solvent. This method is noted for its high efficiency and mild reaction conditions.[2][3][4][5]

Method B: Traditional Esterification using Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) and DMAP

A more conventional method involves the activation of the carboxylic acid with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6][7][8]

Data Presentation: Comparison of tert-Butylation Methods

ParameterMethod A: Tf₂NH CatalysisMethod B: Boc₂O/DMAP
Reagents 2-((5-bromopentyl)oxy)acetic acid, Tf₂NH (catalytic), tert-butyl acetate2-((5-bromopentyl)oxy)acetic acid, Boc₂O, DMAP (catalytic), CH₂Cl₂
Reaction Time Typically 2-4 hoursTypically 12-24 hours
Reaction Temp. Room TemperatureRoom Temperature
Reported Yield High (often >90%)[2][5]Good to High (70-90%)[6][7]
Byproducts Acetic acid, residual Tf₂NHtert-Butanol, CO₂, di-tert-butyl carbonate, DMAP salts
Workup Aqueous basic washAqueous acid/base washes, potential for chromatography
Scalability Readily scalableScalable, but removal of byproducts can be challenging
Safety Tf₂NH is a strong acid and requires careful handlingBoc₂O is moisture sensitive; DMAP is toxic

Experimental Protocols: tert-Butylation

Method A: Catalytic tert-Butylation with Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

Materials:

  • 2-((5-bromopentyl)oxy)acetic acid

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • tert-Butyl acetate

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-((5-bromopentyl)oxy)acetic acid (1 equivalent) in tert-butyl acetate.

  • Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, ~1-5 mol%).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Method B: Traditional Esterification using Di-tert-butyl Dicarbonate (Boc₂O) and DMAP

Materials:

  • 2-((5-bromopentyl)oxy)acetic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-((5-bromopentyl)oxy)acetic acid (1 equivalent) and a catalytic amount of DMAP (~5 mol%) in anhydrous dichloromethane.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to remove any remaining byproducts.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic and comparative process.

Synthesis_Comparison Start Starting Materials: 5-bromo-1-pentanol Chloroacetic Acid Step1 Step 1: Williamson Ether Synthesis Start->Step1 Intermediate 2-((5-bromopentyl)oxy)acetic acid Step1->Intermediate MethodA Method A: Tf₂NH Catalysis Intermediate->MethodA MethodB Method B: Boc₂O / DMAP Intermediate->MethodB ProductA This compound MethodA->ProductA ProductB This compound MethodB->ProductB Analysis Comparative Analysis: Yield, Purity, Time, etc. ProductA->Analysis ProductB->Analysis

Caption: Synthetic workflow for this compound.

References

Benchmarking PROTAC Linker Performance: A Comparative Guide to tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tert-Butyl 2-((5-bromopentyl)oxy)acetate, an alkyl/ether-based PROTAC linker, with other common linker classes. The performance of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide summarizes the impact of different linker architectures on PROTAC efficacy, supported by representative experimental data, and provides detailed methodologies for key validation experiments.

Introduction to this compound as a PROTAC Linker

This compound is a heterobifunctional chemical linker belonging to the alkyl/ether class. Its structure consists of a five-carbon alkyl chain, providing flexibility, and an ether linkage, which can influence solubility and conformational dynamics. The terminal bromo group and the tert-butyl ester offer reactive handles for conjugation to an E3 ligase ligand and a protein of interest (POI) ligand, respectively, during PROTAC synthesis. The design of the linker is a crucial element in PROTAC development, as it dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, ultimately influencing the efficiency of protein degradation.

Comparative Analysis of PROTAC Linker Performance

Data Presentation: Quantitative Comparison of Linker Performance

The following table summarizes representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Alkyl/Ether Alkyl/Ether ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85[1]
Alkyl/Ether Alkyl ChainsBCL-XLCereblon (CRBN)~30>90N/A
PEG-based PEG ChainsBRD4Cereblon (CRBN)<1>95[2]
PEG-based PEG ChainsEstrogen Receptor α (ERα)von Hippel-Lindau (VHL)~10-100>90N/A
Rigid Piperidine/PiperazineBRAFCereblon (CRBN)~5-20>90[3]
Rigid Alkyne-containingBRD4Cereblon (CRBN)~1-10>95[1]

General Characteristics of Linker Classes:

  • Alkyl/Ether Linkers (e.g., this compound): These linkers offer a high degree of flexibility, which can be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation. They are generally more hydrophobic than PEG linkers, which can enhance cell permeability but may also lead to lower aqueous solubility. The synthesis of alkyl/ether linkers is often straightforward.[1]

  • PEG-based Linkers: Polyethylene (B3416737) glycol (PEG) linkers are known for their hydrophilicity, which can improve the solubility and pharmacokinetic properties of PROTACs. The length of PEG linkers can be easily tuned to optimize the distance between the target protein and the E3 ligase. However, excessive flexibility can sometimes be detrimental to the stability of the ternary complex.[1]

  • Rigid Linkers: Linkers incorporating cyclic structures (e.g., piperidine, piperazine) or alkynes introduce conformational constraints. This rigidity can pre-organize the PROTAC into an active conformation, leading to enhanced potency and selectivity. However, the synthesis of rigid linkers can be more complex.[1][3]

Signaling Pathway and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC, which hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

dot cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental Workflow: PROTAC Synthesis and Evaluation

The following diagram outlines the general workflow for synthesizing a PROTAC using a linker like this compound and evaluating its performance.

G cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation Linker This compound Conjugation1 Step 1: Conjugate Linker to POI Ligand Linker->Conjugation1 POI_Ligand POI Ligand POI_Ligand->Conjugation1 E3_Ligand E3 Ligase Ligand Conjugation2 Step 2: Conjugate Intermediate to E3 Ligand E3_Ligand->Conjugation2 Intermediate Linker-POI Ligand Intermediate Conjugation1->Intermediate Intermediate->Conjugation2 PROTAC_Molecule Final PROTAC Molecule Conjugation2->PROTAC_Molecule Cell_Culture Cell Culture Treatment PROTAC_Molecule->Cell_Culture Introduce to Cells Ternary_Complex_Assay Ternary Complex Formation Assay PROTAC_Molecule->Ternary_Complex_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Cooperativity Assess Cooperativity Ternary_Complex_Assay->Cooperativity

Caption: General workflow for PROTAC synthesis and subsequent performance evaluation in cellular and biochemical assays.

Experimental Protocols

General Protocol for PROTAC Synthesis using Alkyl/Ether Linkers

This protocol describes a general two-step synthesis of a PROTAC, which can be adapted for linkers such as this compound.

Step 1: Conjugation of Linker to the First Ligand (e.g., POI Ligand)

  • Reaction Setup: Dissolve the POI ligand (containing a suitable nucleophile, e.g., a phenol (B47542) or amine) in an appropriate aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a non-nucleophilic base (e.g., cesium carbonate or potassium carbonate) to the reaction mixture to deprotonate the nucleophile.

  • Linker Addition: Add this compound to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting intermediate by column chromatography.

Step 2: Conjugation to the Second Ligand (e.g., E3 Ligase Ligand)

  • Deprotection (if necessary): If the linker contains a protecting group (e.g., the tert-butyl ester), deprotect it under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) for a tert-butyl ester) to reveal a reactive functional group (e.g., a carboxylic acid).

  • Amide Coupling: Dissolve the deprotected intermediate and the E3 ligase ligand (containing a free amine) in a suitable solvent like DMF.

  • Coupling Reagents: Add a peptide coupling reagent (e.g., HATU or HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

  • Reaction Conditions: Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with water and extract the final PROTAC product. Purify by column chromatography or preparative HPLC to yield the final PROTAC molecule.

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol for Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the formation of the ternary complex in live cells.

  • Cell Preparation:

    • Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

    • Plate the transfected cells in a 96-well plate.

  • Labeling:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

  • PROTAC Treatment:

    • Add a dilution series of the PROTAC to the cells.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex. This can be used to assess the cooperativity of the complex formation.

References

Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Chemical Probe Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

The utility of any chemical probe hinges on its ability to selectively interact with its intended target. Off-target binding, or cross-reactivity, can obscure experimental outcomes and is a critical parameter to assess during probe development and validation. Here, we outline the methodologies and comparative approaches necessary to characterize the selectivity of a novel probe like tert-Butyl 2-((5-bromopentyl)oxy)acetate.

The Landscape of Chemical Probes: A Comparative Overview

Chemical probes are broadly categorized based on their mode of action and target class. When considering a new probe such as this compound, which possesses an alkyl bromide as a reactive electrophile, it is crucial to compare its performance against established alternatives that target similar functionalities, such as reactive cysteine or lysine (B10760008) residues.

Table 1: Comparison of Common Electrophilic Probes

Probe ClassReactive WarheadTypical TargetsAdvantagesDisadvantages
Haloacetamides Iodoacetamide, BromoacetamideCysteineHigh reactivity, Broad applicabilityPotential for high cross-reactivity
Maleimides N-ethylmaleimideCysteineHigh reactivity, Stable adductsCan react with other nucleophiles
Acrylamides AcrylamideCysteineTunable reactivity, Good selectivityCan undergo Michael addition with other nucleophiles
Fluorophosphonates Diisopropyl fluorophosphateSerine HydrolasesHigh selectivity for active site serinesLimited to a specific enzyme class
Vinyl Sulfones Phenyl vinyl sulfoneCysteineCovalent and irreversible bindingCan exhibit off-target reactivity
Hypothetical: Alkyl Halides This compoundCysteine, Histidine, LysinePotentially novel reactivity profileCross-reactivity profile is unknown and requires extensive characterization

Deciphering Specificity: Key Experimental Protocols

A multi-pronged approach is essential to rigorously assess the cross-reactivity of a new chemical probe. The following experimental protocols provide complementary information to build a comprehensive selectivity profile.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the selectivity of a probe across an entire proteome.[1] In this method, a proteome is pre-incubated with the test probe (e.g., this compound) at various concentrations before treatment with a broad-spectrum, tagged probe (e.g., an iodoacetamide-alkyne probe) that targets the same class of residues. The test probe's ability to block the binding of the tagged probe to specific proteins is then quantified by mass spectrometry.

Experimental Workflow for Competitive ABPP:

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis proteome Cell Lysate or Proteome Extract probe_incubation Incubate with This compound (Varying Concentrations) proteome->probe_incubation Step 1 tagged_probe Add Broad-Spectrum Tagged Probe (e.g., IA-alkyne) probe_incubation->tagged_probe Step 2 click_chem Click Chemistry (Attach Biotin Tag) tagged_probe->click_chem Step 3 enrichment Streptavidin Enrichment click_chem->enrichment Step 4 proteomics LC-MS/MS Analysis enrichment->proteomics Step 5 data_analysis Data Analysis (Quantify Protein Engagement) proteomics->data_analysis Step 6

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Data Presentation for Competitive ABPP:

The results of a competitive ABPP experiment are best presented in a table that clearly shows the concentration-dependent engagement of the probe with its targets and off-targets.

Table 2: Example Competitive ABPP Data for a Hypothetical Probe

Protein TargetIC50 (µM) - On-TargetIC50 (µM) - Off-Target 1IC50 (µM) - Off-Target 2
Probe A (Hypothetical) 1.225.6> 100
Probe B (Alternative) 0.815.389.1
This compound Experimental ValueExperimental ValueExperimental Value
Photoaffinity Labeling (PAL)

Photoaffinity labeling is another valuable technique for identifying direct binding partners of a small molecule.[2][3][4] A derivative of the probe containing a photo-reactive group (e.g., a diazirine or benzophenone) is incubated with the proteome. Upon UV irradiation, a covalent bond is formed between the probe and any interacting proteins, which can then be identified by mass spectrometry.[2] Comparing the proteins labeled by an active probe versus an inactive control probe can help distinguish specific from non-specific interactions.[2]

Experimental Workflow for Photoaffinity Labeling:

PAL_Workflow cluster_probe Probe Preparation cluster_binding Binding and Crosslinking cluster_id Target Identification probe Synthesize Photo-reactive Probe Derivative incubation Incubate Probe with Proteome probe->incubation Step 1 uv_crosslink UV Irradiation (Covalent Crosslinking) incubation->uv_crosslink Step 2 enrichment Enrichment of Labeled Proteins uv_crosslink->enrichment Step 3 ms_analysis Mass Spectrometry (Protein ID) enrichment->ms_analysis Step 4

Caption: General workflow for Photoaffinity Labeling (PAL).

In-situ Target Engagement Assays

Cellular thermal shift assays (CETSA) and other in-situ target engagement assays can confirm that the probe interacts with its intended target in a cellular context.[5] These assays measure the change in the thermal stability of a protein upon ligand binding. A selective probe should induce a thermal shift in its target protein but not in unrelated proteins.

Logical Framework for Probe Comparison

When evaluating a new probe, a logical and systematic comparison with existing tools is essential. This can be visualized as a decision-making flowchart.

Probe_Comparison_Logic start New Probe: This compound biochem_assay Biochemical Assay (Potency Assessment) start->biochem_assay is_potent Potent? biochem_assay->is_potent abpp Competitive ABPP (Proteome-wide Selectivity) is_potent->abpp Yes not_potent Not Potent: Re-design or Abandon is_potent->not_potent No is_selective Selective? abpp->is_selective pal Photoaffinity Labeling (Direct Binding Partners) is_selective->pal Yes not_selective Not Selective: Re-design or Use with Caution is_selective->not_selective No cetsa In-situ Target Engagement (Cellular Confirmation) pal->cetsa validated_probe Validated Probe cetsa->validated_probe

Caption: Logical workflow for the validation of a new chemical probe.

Conclusion

The rigorous evaluation of a chemical probe's cross-reactivity is a cornerstone of robust chemical biology and drug discovery research. While direct experimental data for this compound is not yet publicly available, the framework presented here provides a comprehensive guide for its evaluation and comparison against other probes. By employing a combination of proteome-wide profiling techniques, direct target identification methods, and in-situ validation assays, researchers can confidently characterize the selectivity of novel probes and ensure the reliability of their experimental findings.

References

Safety Operating Guide

Proper Disposal of tert-Butyl 2-((5-bromopentyl)oxy)acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of tert-Butyl 2-((5-bromopentyl)oxy)acetate, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before handling this compound.

As a brominated organic compound, this compound is classified as a halogenated organic waste.[1] Improper disposal can pose significant safety risks and environmental hazards. Adherence to the following step-by-step procedures is mandatory.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[3]

Given that the related compound, tert-butyl acetate, is highly flammable, it is crucial to keep this compound away from heat, sparks, open flames, and other ignition sources.[4][5]

II. Waste Segregation and Collection Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Designate a Waste Container: Obtain a dedicated waste container specifically for halogenated organic compounds.[1] This container should be made of a chemically compatible material and be clearly labeled.

  • Labeling: The container must be prominently labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[1][6] Maintain a log of the approximate volume or mass of the waste added to the container.[1]

  • Segregation: Do not mix this compound waste with non-halogenated solvents, acids, bases, oxidizers, or other reactive chemicals.[1][2]

  • Container Management: Keep the waste container tightly sealed at all times, except when adding waste.[2][7] Store the container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.

III. Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material using an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[4][8]

  • Cleanup: Using non-sparking tools, carefully collect the absorbent material and contaminated debris.[4] Place the collected material into the designated halogenated organic waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

IV. Final Disposal Logistics

The ultimate disposal of halogenated organic waste is a regulated process that must be handled by certified professionals.

  • Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.

  • Professional Disposal: The waste will be transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for high-temperature incineration, which is the standard disposal method for such compounds.[1] Never attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

start Start: This compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood select_container Step 3: Select Designated Halogenated Waste Container fume_hood->select_container label_container Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name) select_container->label_container add_waste Step 5: Add Waste to Container & Log Amount label_container->add_waste seal_container Step 6: Securely Seal Container add_waste->seal_container storage Step 7: Store in Designated Secondary Containment Area seal_container->storage spill_check Spill or Accident? storage->spill_check spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Clean with Non-Sparking Tools 4. Collect for Disposal spill_check->spill_procedure Yes full_container Container Full? spill_check->full_container No spill_procedure->storage full_container->storage No contact_ehs Step 8: Contact Environmental Health & Safety (EHS) for Pickup full_container->contact_ehs Yes end End: Compliant Disposal via Approved Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling tert-Butyl 2-((5-bromopentyl)oxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of tert-Butyl 2-((5-bromopentyl)oxy)acetate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment and Key Properties

Summary of Potential Hazards and Properties (based on related compounds):

PropertyData / PrecautionSource Compound
Physical State Likely a liquid.General chemical knowledge
Hazards Potentially harmful if swallowed.[6] May cause skin and eye irritation or burns.[6] May cause respiratory irritation.[3][5]tert-Butyl bromoacetate[6], tert-Butyl acetate[3][5]
Flammability Assumed to be a highly flammable liquid and vapor.[2][4][5] Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4][6]tert-Butyl acetate[2][4][5]
Storage Store in a cool, dry, well-ventilated place.[1][2][6] Keep container tightly closed.[2][3][6] Recommended storage is often refrigerated (0-6°C) to prevent degradation.[7]tert-Butyl bromoacetate[7], tert-Butyl acetate[2]
Incompatibilities Strong oxidizing agents, strong bases, acids, and some metals.[7]tert-Butyl bromoacetate[7]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure. All PPE should be inspected before use.[8]

PPE CategorySpecificationRationale and Best Practices
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.Standard laboratory practice requires eye protection at all times.[8] Goggles provide a seal around the eyes to protect against splashes.[9]
Face Shield (worn over goggles).A face shield should be worn over safety eyewear when working with larger quantities or when there is a significant risk of splashing or explosion.[8][9][10]
Hand Protection Disposable nitrile gloves for minimal contact.Nitrile gloves offer better chemical resistance than latex for general laboratory work.[8][10]
Thicker, chemical-resistant gloves (e.g., Butyl rubber) for extended contact.Required when direct or prolonged skin contact is likely.[8] Always consult the manufacturer's chemical resistance guide to select the appropriate glove material.[8][10]
Body Protection Chemical-resistant lab coat.A lab coat should be worn and fully buttoned to protect skin and clothing.[10]
Respiratory Protection Not typically required if work is conducted in a certified chemical fume hood.Engineering controls like fume hoods are the primary means of exposure prevention. Respirators require prior approval, medical evaluation, and fit-testing.[8][10]

Operational Plan: Step-by-Step Handling Protocol

A. Receiving and Storage

  • Inspect: Upon receipt, inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Store: Store the container in a designated, well-ventilated, cool, and dry area, preferably a flammables-rated cabinet.[1][6] Keep it tightly sealed and protected from light.[7] Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]

B. Chemical Handling

  • Work Area: Conduct all work in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Pre-Use Check: Before handling, ensure safety equipment such as an eyewash station and safety shower are accessible and unobstructed.[5]

  • Grounding: For transfers of significant quantities, ground and bond the container and receiving equipment to prevent static discharge, as the substance is likely flammable.[2][3][4]

  • Tools: Use only non-sparking tools when opening or handling containers.[2][3][6]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the work area.[1][2] Wash hands thoroughly with soap and water after handling the chemical.[1]

C. Spill Response

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Control Vapors & Ignition: Remove all sources of ignition.[1][6] Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.

  • Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][6]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

As a brominated organic compound, this chemical must be disposed of as hazardous waste. Improper disposal can cause environmental harm.

  • Waste Collection: Collect all waste containing the chemical, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container designated for halogenated organic waste .[11]

  • Segregation: Do not mix halogenated waste with non-halogenated organic waste, as disposal costs and procedures differ.[11]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through a certified hazardous waste management provider in accordance with all local, state, and federal regulations.[12] Neutralization or incineration at licensed facilities are potential disposal methods.[12]

Experimental Workflow Visualization

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Cleanup & Disposal cluster_emergency Contingency A Review SDS & Protocol B Inspect & Don Appropriate PPE A->B C Prepare Fume Hood & Equipment B->C D Transfer Chemical (Grounded) C->D E Perform Experiment D->E F Temporarily Store Working Solutions E->F J Spill Occurs E->J G Quench Reaction (If Applicable) F->G H Segregate Halogenated Organic Waste G->H I Decontaminate Glassware & Work Area H->I K Execute Spill Response Protocol J->K

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.